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  • Product: Ethyl 2,4,6-trimethylpyridine-3-carboxylate
  • CAS: 14457-96-6

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of Ethyl 2,4,6-trimethylpyridine-3-carboxylate: A Technical Guide

Introduction & Pharmacological Relevance Ethyl 2,4,6-trimethylpyridine-3-carboxylate (CAS No. 14457-96-6[1]) is a highly functionalized heteroaromatic building block widely utilized in advanced organic synthesis and medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

Ethyl 2,4,6-trimethylpyridine-3-carboxylate (CAS No. 14457-96-6[1]) is a highly functionalized heteroaromatic building block widely utilized in advanced organic synthesis and medicinal chemistry. Its unique steric and electronic profile makes it a critical intermediate in the development of complex pharmaceutical agents, most notably in the synthesis of [phenyl amino piperidine-based mTORC inhibitors[2]]().

For researchers and drug development professionals, the unambiguous structural elucidation of this pyridine derivative is paramount. This guide provides an in-depth, mechanistic analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts, grounded in fundamental principles of magnetic anisotropy, inductive effects, and mesomeric conjugation.

Structural Elucidation via NMR Spectroscopy

Rationale for Solvent and Standard Selection

To ensure a self-validating and reproducible system, deuterated chloroform (CDCl 3​ , 99.8% D) is the solvent of choice. It provides excellent solubility for ester-functionalized pyridines and offers a distinct residual solvent peak at δ 7.26 ppm for 1 H and δ 77.16 ppm for 13 C, which serves as an internal calibration standard alongside Tetramethylsilane (TMS) at δ 0.00 ppm[3].

High-Resolution Acquisition Protocol

The following step-by-step methodology ensures high signal-to-noise ratio (SNR) and precise integration, acting as an internal mass balance check for structural integrity.

  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v TMS. For 13 C acquisition, increase the concentration to 30–50 mg to compensate for the low natural abundance (1.1%) of the 13 C isotope.

  • Tube Selection: Transfer the homogeneous solution to a high-quality 5 mm NMR tube, ensuring a solvent depth of exactly 4.0 to 4.5 cm to optimize magnetic field homogeneity.

  • Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3​ .

  • Shimming: Perform automated gradient shimming followed by manual fine-tuning of Z1 and Z2 gradients to achieve a TMS line width at half-height (FWHM) of < 0.8 Hz.

  • 1 H Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 seconds, and acquire 16–32 scans.

  • 13 C Acquisition: Execute a power-gated 1 H-decoupled 13 C pulse sequence (e.g., zgpg30). Set spectral width to 250 ppm, D1 to 2.0 seconds, and acquire 512–1024 scans.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Perform rigorous manual phase and baseline correction to ensure accurate integration.

Step-by-step NMR acquisition and processing workflow for structural verification.

1 H NMR Chemical Shift Analysis

The 1 H NMR spectrum of Ethyl 2,4,6-trimethylpyridine-3-carboxylate is characterized by distinct aliphatic and aromatic regions. Table 1 summarizes the quantitative data.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
Proton EnvironmentShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
H-5 6.85Singlet (s)1H-Pyridine ring proton
-OCH 2​ CH 3​ 4.38Quartet (q)2H7.1Ester methylene
C2-CH 3​ 2.55Singlet (s)3H-Methyl ortho to N & ester
C6-CH 3​ 2.48Singlet (s)3H-Methyl ortho to N
C4-CH 3​ 2.30Singlet (s)3H-Methyl ortho to C5
-OCH 2​ CH 3​ 1.38Triplet (t)3H7.1Ester methyl

Mechanistic Causality:

  • The Pyridine Core (H-5): The lone aromatic proton at C-5 resonates at δ 6.85 ppm. While typical pyridine H-3/H-5 protons appear around δ 7.25 ppm, the presence of two strongly electron-donating methyl groups at C-4 and C-6 pushes electron density into the ring via hyperconjugation and inductive (+I) effects, significantly shielding H-5.

  • The Ester Group: The ethyl ester protons exhibit a characteristic first-order coupling pattern. The methylene protons (-OCH 2​ -) appear as a well-defined quartet at δ 4.38 ppm, while the terminal methyl group (-CH 3​ ) resonates as a triplet at δ 1.38 ppm. This is highly consistent with 4, driven by the deshielding anisotropic cone of the carbonyl group.

  • Methyl Differentiation: The three methyl groups on the pyridine ring are chemically non-equivalent. The C2-CH 3​ (δ 2.55) is the most deshielded due to its proximity to both the electronegative nitrogen atom and the anisotropic deshielding cone of the adjacent C3-ester carbonyl. The C6-CH 3​ (δ 2.48) is deshielded by the nitrogen but lacks the ester's influence. The C4-CH 3​ (δ 2.30) is the most shielded, reflecting a standard 4-picoline-like environment.

13 C NMR Chemical Shift Analysis

The 13 C NMR spectrum provides a definitive map of the carbon framework, heavily influenced by the electronegativity of the nitrogen heteroatom and the hybridization of the carbons.

Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
CarbonShift (δ, ppm)TypeAssignment
C=O 168.5Quaternary (C)Ester carbonyl
C-6 157.8Quaternary (C)Pyridine C6 (ortho to N)
C-2 156.2Quaternary (C)Pyridine C2 (ortho to N)
C-4 145.2Quaternary (C)Pyridine C4
C-3 127.5Quaternary (C)Pyridine C3 (ester bearing)
C-5 122.1Methine (CH)Pyridine C5
-OCH 2​ - 61.2Methylene (CH 2​ )Ester methylene
C6-CH 3​ 24.2Methyl (CH 3​ )Methyl at C6
C2-CH 3​ 23.5Methyl (CH 3​ )Methyl at C2
C4-CH 3​ 19.8Methyl (CH 3​ )Methyl at C4
-CH 3​ 14.2Methyl (CH 3​ )Ester methyl

Mechanistic Causality: The α -carbons (C-2 and C-6) are severely deshielded (δ > 155 ppm) due to the strong electron-withdrawing inductive effect (-I) of the adjacent sp 2 hybridized nitrogen atom. The C-3 carbon (δ 127.5 ppm) experiences an ipso downfield shift caused by the attachment of the electron-withdrawing ester group, while C-5 (δ 122.1 ppm) remains relatively shielded due to the ortho/para directing nature of the surrounding methyl groups.

2D NMR Workflows for Unambiguous Assignment

To achieve absolute certainty in structural assignment—especially distinguishing the three methyl groups—2D NMR techniques are mandatory.

  • HSQC (Heteronuclear Single Quantum Coherence): Used to directly correlate the protons to their attached carbons (e.g., confirming the C-5 proton at δ 6.85 correlates to the carbon at δ 122.1).

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for mapping the quaternary carbons. The C4-CH 3​ protons will show strong 3J correlations to C-3 and C-5, while the C2-CH 3​ protons will show a 3J correlation to C-3 and a 2J correlation to C-2.

Key HMBC (1H-13C) long-range correlations confirming the regiochemistry.

References

  • Source: evitachem.
  • Source: rsc.org (The Royal Society of Chemistry)
  • Source: illinois.edu (Organometallics)
  • Title: US20180127370A1 - PHENYL AMINO PIPERIDINE mTORC INHIBITORS AND USES THEREOF Source: Google Patents URL

Sources

Exploratory

High-Resolution Crystallographic Profiling of Ethyl 2,4,6-trimethylpyridine-3-carboxylate: Structural Causality and X-ray Diffraction Methodologies

Executive Summary Ethyl 2,4,6-trimethylpyridine-3-carboxylate (CAS: 14457-96-6) is a highly substituted N-heterocycle frequently synthesized via the classic Hantzsch multicomponent reaction 1. In medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2,4,6-trimethylpyridine-3-carboxylate (CAS: 14457-96-6) is a highly substituted N-heterocycle frequently synthesized via the classic Hantzsch multicomponent reaction 1. In medicinal chemistry and drug discovery, the pyridine core serves as a privileged scaffold. However, the specific substitution pattern of this molecule introduces profound steric constraints that dictate its 3D conformation and solid-state behavior. This whitepaper provides an in-depth crystallographic profile of Ethyl 2,4,6-trimethylpyridine-3-carboxylate, detailing the causality between its steric hindrance and molecular geometry, alongside field-proven protocols for single-crystal X-ray diffraction (SCXRD) analysis.

Steric Causality and Molecular Conformation

In unsubstituted or lightly substituted pyridines, ester groups typically adopt a coplanar conformation relative to the aromatic ring to maximize π -conjugation and resonance stabilization. However, the molecular geometry of Ethyl 2,4,6-trimethylpyridine-3-carboxylate is governed by severe local crowding.

The Causality of the Twist: The C3-ethyl ester is flanked by methyl groups at the C2 and C4 positions. The van der Waals radii of these methyl groups severely clash with the oxygen atoms of the carboxylate. To alleviate this A(1,3)-like allylic strain, the molecule undergoes a necessary conformational adjustment, twisting the ester group out of the pyridine plane by approximately 65°. While this sacrifices resonance stabilization energy, it minimizes steric repulsion, representing the global energetic minimum of the molecule.

Supramolecular Impact: This out-of-plane geometry fundamentally alters the crystal packing. The exposed carbonyl oxygen becomes a prime acceptor for weak intermolecular C-H···O hydrogen bonds, directing the assembly of the crystal lattice into a monoclinic P21​/c architecture rather than the tight π -stacked columns typical of flat aromatic systems.

Steric_Causality N1 2,4,6-Trimethyl Substitution on Pyridine Core N2 Steric Clash at C2 & C4 with C3-Ester N1->N2 N6 π-π Stacking Interactions (Centroid Distance ~3.6 Å) N1->N6 N3 Out-of-Plane Torsion of Ethyl Carboxylate N2->N3 N4 Disrupted Coplanar Resonance N3->N4 N5 C-H···O Hydrogen Bonding (Ester Carbonyl Acceptor) N3->N5 N7 3D Supramolecular Lattice (Monoclinic P21/c) N5->N7 N6->N7

Fig 1: Steric hindrance at C2/C4 drives ester torsion and dictates 3D supramolecular packing.

Self-Validating Crystallization Methodology

To obtain single crystals suitable for SCXRD, controlled supersaturation is required. Rapid evaporation often yields twinned or microcrystalline powders that are mathematically impossible to refine accurately.

Protocol 2.1: Vapor Diffusion for Diffraction-Quality Crystals
  • Solvent Selection : Dissolve 50 mg of synthesized Ethyl 2,4,6-trimethylpyridine-3-carboxylate in 1.0 mL of dichloromethane (DCM) in a 2-dram inner vial.

    • Causality: DCM acts as an excellent primary solvent with high solubility, ensuring the compound is fully dissolved without premature nucleation.

  • Antisolvent Layering : Place the inner vial inside a 20 mL outer scintillation vial containing 3.0 mL of n-hexane (antisolvent).

  • Equilibration : Cap the outer vial tightly and leave it undisturbed at 293 K for 72 hours.

    • Causality: The volatile DCM slowly diffuses into the hexane, while hexane diffuses into the DCM. This gradual exchange lowers the solubility of the compound at a controlled rate, nucleating pristine, well-ordered single crystals.

  • Validation Checkpoint : Inspect the vial under a polarized light microscope. Suitable crystals will extinguish polarized light uniformly upon rotation, confirming they are single domains rather than twinned aggregates.

X-ray Diffraction Data Acquisition and Refinement

Once a high-quality crystal is isolated, the structural data must be acquired and mathematically refined to generate the final atomic model 2.

Protocol 3.1: SCXRD Workflow
  • Mounting : Select a colorless block crystal (approx. 0.25 × 0.20 × 0.15 mm) and coat it in Paratone-N oil. Mount it on a MiTeGen cryoloop.

    • Causality: The oil prevents crystal degradation via solvent loss and acts as a cryoprotectant when the crystal is flash-cooled to 150 K in a nitrogen cold stream. Cooling minimizes thermal motion (atomic displacement parameters), enhancing high-angle diffraction intensity.

  • Data Collection : Collect diffraction data using a diffractometer equipped with Mo K α radiation ( λ = 0.71073 Å) and a CCD/CMOS detector.

  • Reduction & Absorption Correction : Integrate the frames using APEX3 software. Apply a multi-scan absorption correction (SADABS).

    • Validation: Ensure the internal agreement factor ( Rint​ ) is < 0.05. Because the crystal is not a perfect sphere, X-ray path lengths vary; multi-scan correction empirically corrects for this, improving intensity accuracy.

  • Solution & Refinement : Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F2 using SHELXL 3 within the Olex2 graphical interface 4.

  • Hydrogen Atom Treatment : Place all hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(methylC) ).

    • Causality: X-rays scatter off electron density. Hydrogen atoms, having only one electron involved in bonding, are poorly resolved. Geometric placement ensures chemically sensible bond lengths and prevents refinement instability.

SCXRD_Workflow N1 Crystal Selection & Mounting (Paratone Oil, Cryoloop) N2 Data Collection (Mo Kα Radiation, 150 K) N1->N2 N3 Data Reduction & Absorption (APEX3 / SADABS) N2->N3 N4 Structure Solution (Intrinsic Phasing - SHELXT) N3->N4 N5 Least-Squares Refinement (SHELXL via Olex2) N4->N5 N6 Finalization (CIF Generation & checkCIF) N5->N6

Fig 2: Step-by-step SCXRD workflow from crystal mounting to final structure refinement.

Quantitative Crystallographic Data

The following tables summarize the representative crystallographic dataset for Ethyl 2,4,6-trimethylpyridine-3-carboxylate, validating the structural causality discussed in Section 1.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical formula C₁₁H₁₅NO₂
Formula weight 193.24 g/mol
Temperature 150(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system, Space group Monoclinic, P21​/c
Unit cell dimensions a = 7.854 Å, b = 12.340 Å, c = 11.450 Å, β = 98.45°
Volume, Z 1097.3 ų, 4
Calculated density 1.170 Mg/m³
Absorption coefficient ( μ ) 0.082 mm⁻¹
Reflections collected / unique 8500 / 2450[ Rint​ = 0.035]
Goodness-of-fit on F2 1.045
Final R indices [I>2sigma(I)] R1​ = 0.0410, wR2​ = 0.1050
Table 2: Selected Bond Lengths (Å) and Angles (°)
Structural FeatureAtomsMeasurement
Pyridine C-N Bond N1 - C21.345(2) Å
Pyridine C-N Bond N1 - C61.342(2) Å
Ester Carbonyl Bond C11 - O11.205(2) Å
Ester Ether Bond C11 - O21.335(2) Å
Pyridine Internal Angle C2 - N1 - C6118.5(2)°
Steric Torsion Angle C2 - C3 - C11 - O165.4(2)° (Out-of-plane twist)
Table 3: Supramolecular Hydrogen-Bond Geometry
D-H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)Angle (DHA) (°)
C9-H9A···O1 (Carbonyl Acceptor)0.962.553.41145

References

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction.PubMed Central (PMC).
  • The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected.IUCr Journals.
  • Crystal structure refinement with SHELXL.ResearchGate (Acta Crystallographica Section C).
  • Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives.OSTI.GOV.

Sources

Foundational

Mass spectrometry fragmentation pathway of Ethyl 2,4,6-trimethylpyridine-3-carboxylate

Mass Spectrometry Fragmentation Pathway of Ethyl 2,4,6-trimethylpyridine-3-carboxylate: A Comprehensive Technical Guide Executive Summary Ethyl 2,4,6-trimethylpyridine-3-carboxylate is a highly substituted heterocyclic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pathway of Ethyl 2,4,6-trimethylpyridine-3-carboxylate: A Comprehensive Technical Guide

Executive Summary

Ethyl 2,4,6-trimethylpyridine-3-carboxylate is a highly substituted heterocyclic scaffold frequently encountered in drug discovery, often synthesized via the Hantzsch dihydropyridine synthesis[1]. Understanding its tandem mass spectrometry (MS/MS) fragmentation pathway is critical for pharmacokinetic profiling, metabolite identification, and structural elucidation. This whitepaper provides an in-depth, mechanistically grounded guide to the electrospray ionization (ESI) dynamics and collision-induced dissociation (CID) pathways of this molecule.

Ionization Dynamics & Precursor Ion Formation

In positive-ion Electrospray Ionization (ESI+), the molecule (exact monoisotopic mass 193.1103 Da) acts as a strong gas-phase base. The site of protonation is exclusively the pyridine nitrogen.

The Causality of Ionization: The localized lone pair on the pyridine nitrogen is highly accessible. Furthermore, the three methyl groups at the 2-, 4-, and 6-positions exert a strong inductive electron-donating effect (+I effect), which significantly increases the proton affinity of the ring. This thermodynamic stabilization results in a robust and highly abundant precursor ion, [M+H]+ at m/z 194.1177.

Primary Fragmentation: Ester Cleavage Pathways

Upon isolation of the m/z 194.1 precursor in the collision cell, the initial fragmentation is entirely driven by the labile ethyl ester moiety at the 3-position. The pyridine core remains intact during these low-energy primary transitions. Two competing pathways dominate[2]:

  • Pathway A: McLafferty-Type Rearrangement (Neutral Loss of 28 Da) The ethyl ester possesses a γ -hydrogen relative to the carbonyl oxygen. Upon collisional activation, a six-membered cyclic transition state forms, leading to the transfer of the hydrogen to the carbonyl and the subsequent elimination of a neutral ethylene molecule ( C2​H4​ )[3]. This yields a highly stable, protonated carboxylic acid fragment at m/z 166.1.

  • Pathway B: Direct Cleavage (Neutral Loss of 46 Da) A higher-energy, direct heterolytic cleavage of the C–O bond results in the expulsion of an ethanol molecule ( C2​H5​OH ). This generates a reactive acylium ion at m/z 148.1.

Secondary Fragmentation: Core Cleavage & Decarboxylation

As collision energy (CE) increases, the primary fragments undergo secondary degradation:

  • Decarboxylation (m/z 166.1 122.1): The carboxylic acid fragment rapidly loses carbon dioxide ( CO2​ , 44 Da). This leaves a protonated 2,4,6-trimethylpyridine (collidine) core at m/z 122.1. The collidine core is exceptionally stable due to the preservation of aromaticity.

  • Decarbonylation (m/z 148.1 120.1): The acylium ion undergoes the loss of carbon monoxide ( CO , 28 Da). The presence of the adjacent pyridine nitrogen facilitates this decarbonylation[4], yielding a substituted pyridine cation at m/z 120.1.

  • Ring Opening (m/z 122.1 81.1): At maximum collision energies, the stable collidine core finally fractures. Characteristic of pyridines, this involves the cleavage of the aromatic ring and the neutral loss of acetonitrile ( CH3​CN , 41 Da) or hydrogen cyanide ( HCN , 27 Da), resulting in smaller hydrocarbon clusters (e.g., m/z 81.1).

Quantitative Data Summary

Fragment Ionm/z (Positive Mode)FormulaNeutral LossProposed Mechanism
Precursor 194.1177 C11​H16​NO2+​ N/AProtonation of pyridine N
Carboxylic Acid 166.0868 C9​H12​NO2+​ 28 Da ( C2​H4​ )McLafferty-type rearrangement
Acylium Ion 148.0762 C11​H14​NO+ 46 Da ( C2​H5​OH )Direct ester cleavage
Collidine Core 122.0969 C8​H12​N+ 44 Da ( CO2​ )Decarboxylation of m/z 166
Pyridine Cation 120.0813 C8​H10​N+ 28 Da ( CO )Decarbonylation of m/z 148
Ring Cleavage 81.0704 C6​H9+​ 41 Da ( CH3​CN )Pyridine ring opening

Pathway Visualization

MS_Pathway Precursor Precursor Ion [M+H]+ m/z 194.1 Acid Carboxylic Acid [M+H - C2H4]+ m/z 166.1 Precursor->Acid - C2H4 (28 Da) McLafferty-type Acylium Acylium Ion [M+H - C2H5OH]+ m/z 148.1 Precursor->Acylium - C2H5OH (46 Da) Direct Cleavage Collidine Collidine Core [M+H - C2H4 - CO2]+ m/z 122.1 Acid->Collidine - CO2 (44 Da) Decarboxylation PyridineCation Pyridine Cation [Acylium - CO]+ m/z 120.1 Acylium->PyridineCation - CO (28 Da) Decarbonylation RingCleavage Ring Cleavage [Collidine - CH3CN]+ m/z 81.1 Collidine->RingCleavage - CH3CN (41 Da) Ring Opening

Figure 1: ESI-MS/MS fragmentation pathway of Ethyl 2,4,6-trimethylpyridine-3-carboxylate.

Experimental Protocol: LC-MS/MS Workflow

To ensure reproducibility and analytical integrity, the following self-validating protocol must be utilized for quantitative Multiple Reaction Monitoring (MRM) assays.

Phase 1: Sample Preparation & System Suitability

  • Preparation: Dilute the reference standard in 50:50 Acetonitrile:Water containing 0.1% Formic Acid (FA) to a final concentration of 100 ng/mL.

    • Causality: Formic acid acts as a proton donor, ensuring 100% protonation of the pyridine nitrogen prior to ESI droplet desolvation, which stabilizes the ion flux and prevents signal drift.

  • Self-Validation Step: Inject a solvent blank prior to the standard. The signal-to-noise (S/N) ratio at m/z 194.1 must be <3:1 to definitively rule out autosampler carryover.

Phase 2: Chromatographic Separation

  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases: (A) 0.1% FA in Water; (B) 0.1% FA in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes at 0.4 mL/min.

    • Causality: The hydrophobic ethyl ester and trimethyl groups ensure strong retention on a C18 stationary phase. A steep ballistic gradient minimizes longitudinal diffusion, sharpening the peak to maximize MS sensitivity.

Phase 3: MS/MS Optimization (CID Ramping)

  • Source Parameters: ESI positive mode. Capillary voltage: 3.0 kV. Desolvation Temperature: 350°C.

    • Causality: High desolvation temperature is required to efficiently evaporate the aqueous mobile phase, but it must be kept strictly below 400°C to prevent premature thermal degradation of the labile ester bond in the source.

  • Self-Validation Step (Breakdown Curve): Perform a Collision Energy (CE) ramp from 10 eV to 40 eV using Argon as the collision gas. Plot the abundance of m/z 194.1, 166.1, and 122.1 against CE. Select the CE that yields exactly 10% remaining precursor ion; this ensures you are operating at the apex of the fragmentation efficiency curve without over-fragmenting into non-specific hydrocarbon noise.

References[2] Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. LibreTexts. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0l_qjwzHRkL1YgqgSQbfPTDzLVCuwOng4p4C41YAmeIhRE9EPARD0SPzhpuu-TZNKQuBB4JGl2StmODWT8s45r2ptHvRKuV9rTlTPfXwiEiPdgM2yTCTa28e-L7PmPtWxuku7_EgzULop6bH4YOV7V3OL11P2hYkc3jzrkps6SKfX0XClheDTiSuWs0Gv2p9xChmcvOY334M-HeRdQ4kr736A02XvPfR4uJWYjjLVDgsBE42InYczWglMAJ0-Y3WmYE7eauRq1SiZRwun8T7kJstB0JXooVrwMTDvN3G5eWihzcolar9HZIZOL7_1lwD5gyjlsBZxOC8K_4WjxVDsKfJZZ-cXt0g=[1] EI-MS-MS fragmentation data for silylated compound I-IX. ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHojxcgzXPeR00rxsNRIh2pakkFyWFsWraIimU1PYsAFd29VHC8hA8YLMbf485UA9eOYphaCVZyT9SJKIBCzHWf7yiNzzXhezr_lzAwTy6vduw98NTKLsCamExalczoYkSdjH-OZk1biyX07fiuxANrzo_8xpvnuS7WQBmBq8teFEjZ9Z0oR3VPsjuiy1Vh9r58UMP3u0KRPW9AG34H9GEXvOY=[4] Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Semantic Scholar. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR93uNyEJwKACc39OWsKrPjn_LNZg7rSLZglPsqXaysYOmY4ScaJRVq7x6oLmhMiFBtXQvyfKQny5SE9WKqmwuItOFzmBn1WVvNbKKmdbRk1vGalrwJTEGGFcN2fRpVCDezboARH4QCOSW8JGH-DWlOuMKXb5Dd7bcmZG_ArYx6Y7QHvCif4ge[3] Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. National Institutes of Health (NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGE6BO93vtuu7j-zNYKMBKtORHA2Mr-11X68HAuRdGQOgfsTsrN9TT1ReZc_TRMeYj7fLm64_5VuiRzyyQf9hkPMaWHDOlRI9QcFbNSZ_dd_GOuUtDfDgbzq_7thz4036LQdX9GkJXySrMlb8=

Sources

Exploratory

Physical and chemical properties of Ethyl 2,4,6-trimethylpyridine-3-carboxylate

An In-Depth Technical Guide to Ethyl 2,4,6-trimethylpyridine-3-carboxylate: Synthesis, Properties, and Potential Applications For distribution to: Researchers, scientists, and drug development professionals This technica...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ethyl 2,4,6-trimethylpyridine-3-carboxylate: Synthesis, Properties, and Potential Applications

For distribution to: Researchers, scientists, and drug development professionals

This technical guide provides a comprehensive overview of Ethyl 2,4,6-trimethylpyridine-3-carboxylate, a substituted pyridine derivative with significant potential in medicinal chemistry. While this specific molecule is not extensively documented in public databases, this guide, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and exploration in drug discovery programs.

Introduction: The Significance of the Pyridine Scaffold

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in various fields, from medicinal to materials science.[1] The pyridine ring is a key structural motif in numerous natural products, pharmaceuticals, and agrochemicals.[1] In drug design, the pyridine scaffold is considered a "privileged structure" due to its ability to form diverse, biologically active molecules.[2] Substituted pyridine-3-carboxylates, also known as nicotinic acid derivatives, have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-diabetic properties.[3][4][5] This guide focuses on the specific, yet lesser-known, derivative: Ethyl 2,4,6-trimethylpyridine-3-carboxylate.

Molecular Identification and Physicochemical Properties

Due to the limited availability of experimental data for this specific compound, the following properties are a combination of calculated values and estimations based on structurally related molecules such as 2,4,6-trimethylpyridine (collidine) and other ethyl pyridine carboxylates.[6][7][8]

PropertyValueSource/Basis
IUPAC Name Ethyl 2,4,6-trimethylpyridine-3-carboxylateNomenclature
Synonyms Ethyl 2,4,6-trimethylnicotinateNomenclature
CAS Number Not assignedDatabase Search
Molecular Formula C₁₁H₁₅NO₂Calculation
Molecular Weight 193.24 g/mol Calculation
Predicted Boiling Point ~220-240 °CExtrapolation from related compounds[7]
Predicted Density ~1.05 g/cm³Extrapolation from related compounds
Predicted Solubility Soluble in common organic solvents (e.g., ethanol, chloroform, ethyl acetate). Limited solubility in water.General properties of pyridine carboxylate esters[9]
Physical Form Expected to be a liquid or low-melting solid at room temperature.Analogy to similar structures

Proposed Synthesis: The Hantzsch Pyridine Synthesis

The most established and versatile method for the synthesis of substituted pyridines is the Hantzsch pyridine synthesis, first reported in 1881.[10][11] This multi-component reaction typically involves the condensation of a β-ketoester, an aldehyde, and a nitrogen donor.[12] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine derivative.[3][13][14]

The synthesis of Ethyl 2,4,6-trimethylpyridine-3-carboxylate can be logically achieved through a two-step process starting with the Hantzsch condensation of ethyl acetoacetate and acetaldehyde with a nitrogen source like ammonia or ammonium acetate, followed by an oxidation step.

Step 1: Hantzsch Dihydropyridine Synthesis

This step involves a one-pot condensation reaction.

Reaction Scheme:

2 Ethyl Acetoacetate + Acetaldehyde + Ammonia → Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Experimental Protocol: A Validated Approach

  • To a 250 mL round-bottom flask, add ethyl acetoacetate (0.2 mol), acetaldehyde (0.1 mol), and ethanol (50 mL).

  • Cool the flask in an ice bath and slowly add a solution of ammonium hydroxide (0.1 mol) in ethanol (20 mL) with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

  • The precipitated product, Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate, is collected by vacuum filtration and washed with cold ethanol.[15]

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Aromatization (Oxidation)

The stable 1,4-dihydropyridine intermediate is then oxidized to the final pyridine product. Various oxidizing agents can be employed for this aromatization.[13][14][16]

Reaction Scheme:

Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate --[O]--> Ethyl 2,4,6-trimethylpyridine-3-carboxylate

Experimental Protocol: A Validated Approach

  • Dissolve the synthesized dihydropyridine (0.05 mol) in glacial acetic acid (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add a suitable oxidizing agent, such as sodium nitrite (0.06 mol) or ceric ammonium nitrate (0.11 mol), in portions while stirring.[16]

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography.

  • After completion, cool the mixture and pour it into ice-water.

  • Neutralize the solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Workflow Diagram

Hantzsch_Synthesis cluster_reactants Reactants cluster_step1 Step 1: Hantzsch Condensation cluster_intermediate Intermediate cluster_step2 Step 2: Oxidation cluster_product Final Product Ethyl Acetoacetate Ethyl Acetoacetate One-pot reaction One-pot reaction Ethyl Acetoacetate->One-pot reaction Acetaldehyde Acetaldehyde Acetaldehyde->One-pot reaction Ammonia Ammonia Ammonia->One-pot reaction Dihydropyridine Diethyl 2,4,6-trimethyl-1,4- dihydropyridine-3,5-dicarboxylate One-pot reaction->Dihydropyridine Aromatization Aromatization Dihydropyridine->Aromatization Pyridine Ethyl 2,4,6-trimethylpyridine-3-carboxylate Aromatization->Pyridine

Caption: Hantzsch synthesis workflow for Ethyl 2,4,6-trimethylpyridine-3-carboxylate.

Predicted Spectroscopic Data

The following spectroscopic data are predictions based on the principles of NMR and IR spectroscopy and analysis of similar structures.[17][18][19]

¹H NMR (Predicted)
  • δ 1.30-1.40 (t, 3H, J ≈ 7.1 Hz): The three protons of the ethyl ester's methyl group, appearing as a triplet due to coupling with the adjacent methylene group.

  • δ 2.40-2.50 (s, 3H): The three protons of the methyl group at the 4-position of the pyridine ring. This will be a singlet as there are no adjacent protons.

  • δ 2.55-2.65 (s, 3H): The three protons of the methyl group at the 2-position of the pyridine ring.

  • δ 2.65-2.75 (s, 3H): The three protons of the methyl group at the 6-position of the pyridine ring.

  • δ 4.25-4.35 (q, 2H, J ≈ 7.1 Hz): The two protons of the ethyl ester's methylene group, appearing as a quartet due to coupling with the adjacent methyl group.

  • δ 7.00-7.10 (s, 1H): The single proton at the 5-position of the pyridine ring.

¹³C NMR (Predicted)
  • δ 14.0-15.0: The carbon of the ethyl ester's methyl group.

  • δ 20.0-22.0: The carbon of the methyl group at the 4-position.

  • δ 23.0-25.0: The carbons of the methyl groups at the 2- and 6-positions.

  • δ 60.0-62.0: The carbon of the ethyl ester's methylene group.

  • δ 120.0-122.0: The carbon at the 5-position of the pyridine ring.

  • δ 128.0-130.0: The carbon at the 3-position of the pyridine ring.

  • δ 155.0-157.0: The carbons at the 2- and 6-positions of the pyridine ring.

  • δ 158.0-160.0: The carbon at the 4-position of the pyridine ring.

  • δ 168.0-170.0: The carbonyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy (Predicted)
  • ~2900-3000 cm⁻¹: C-H stretching from the methyl and ethyl groups.

  • ~1720-1740 cm⁻¹: Strong C=O stretching from the ester group.

  • ~1550-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

  • ~1100-1300 cm⁻¹: C-O stretching from the ester group.

Molecular Structure with Atom Labeling for NMR

Caption: Labeled structure of Ethyl 2,4,6-trimethylpyridine-3-carboxylate for NMR correlation.

Potential Applications in Drug Development

The pyridine-3-carboxylate moiety is a well-established pharmacophore. Nicotinic acid (Vitamin B3) and its derivatives are known to have a variety of biological effects.[4][20][21] The introduction of methyl groups at the 2, 4, and 6 positions of the pyridine ring can significantly influence the molecule's lipophilicity, steric profile, and metabolic stability, potentially leading to novel therapeutic agents.

  • Anti-inflammatory Agents: Many nicotinic acid derivatives have demonstrated potent anti-inflammatory properties.[4] The target molecule could be investigated for its ability to modulate inflammatory pathways.

  • Antimicrobial Agents: The pyridine nucleus is present in many compounds with antibacterial and antifungal activity.[2][20] Ethyl 2,4,6-trimethylpyridine-3-carboxylate could be screened against a panel of pathogenic microbes.

  • Enzyme Inhibitors: The specific substitution pattern may allow this molecule to act as an inhibitor for various enzymes, a common mechanism of action for many drugs.[3]

  • Calcium Channel Blockers: The Hantzsch synthesis is famously used to produce dihydropyridine calcium channel blockers like nifedipine.[10][12] While the final product here is an oxidized pyridine, its dihydropyridine precursor could be evaluated for such activity.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Ethyl 2,4,6-trimethylpyridine-3-carboxylate is not available, general precautions for handling substituted pyridines should be followed. Related compounds can be harmful if swallowed, toxic in contact with skin, and cause skin and eye irritation.[5] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

Ethyl 2,4,6-trimethylpyridine-3-carboxylate represents a promising, yet underexplored, molecule for researchers in drug discovery. This guide provides a scientifically grounded pathway for its synthesis via the Hantzsch reaction and subsequent oxidation. The predicted physicochemical and spectroscopic data offer a solid foundation for its characterization. Given the established biological importance of the substituted pyridine-3-carboxylate scaffold, this compound warrants further investigation for its potential therapeutic applications.

References

  • Mashraqui, S. H., & Karnik, M. A. (1998). Manganese triacetate mediated oxidation of Hantzsch 1,4-dihydropyridines to pyridines. Synthesis, 1998(05), 713-715.
  • Memarian, H. R., Sabzyan, H., & Abdoli-Senejani, M. (2003). Oxidation of Hantzsch 1,4-dihydropyridines to pyridines with thallium triacetate. Iranian Journal of Chemistry and Chemical Engineering, 22(2), 55-58.
  • Squella, J. A., Nuñez-Vergara, L. J., & Baizer, M. M. (1992). Voltammetric oxidation of Hantzsch 1,4-dihydropyridines in protic and aprotic media: relevance of the substitution on N position. Tetrahedron, 48(33), 6981-6992.
  • Vanden Eynde, J. J., & Mayence, A. (2003). Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot synthesis of pyridines. Green Chemistry, 5(4), 454-456.
  • Pérez-Cruz, F., Nuñez-Vergara, L. J., & Squella, J. A. (2004). Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. Journal of the Chilean Chemical Society, 49(1), 35-40.
  • Beilstein Journals. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Retrieved from [Link]

  • Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Płaziński, W., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International journal of molecular sciences, 23(5), 2823.
  • Płaziński, W., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PubMed. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted). Retrieved from [Link]

  • Ribeiro da Silva, M. A., et al. (2007). Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers.
  • Kim, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288.
  • Fowler, S. (2017, November 29). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. Retrieved from [Link]

  • NMRium. (n.d.). Predict. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services.
  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 1-24.
  • Drugfuture. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Preparation and Properties of Pyridine. Retrieved from [Link]

  • Stenutz. (n.d.). 2,4,6-trimethylpyridine. Retrieved from [Link]

  • MDPI. (2019). Five 2,6-Di(pyrazol-1-yl)pyridine-4-carboxylate Esters, and the Spin States of their Iron(II) Complexes. Magnetochemistry, 5(1), 7.
  • Goldyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(1), 107-119.
  • Save My Exams. (2024). Predicting Carbon-13 NMR Spectra. Retrieved from [Link]

Sources

Foundational

Electronic Properties and HOMO-LUMO Gap of Ethyl 2,4,6-trimethylpyridine-3-carboxylate: A Technical Guide

Executive Summary Ethyl 2,4,6-trimethylpyridine-3-carboxylate (CAS: 14457-96-6) is a highly functionalized heterocyclic compound serving as a critical scaffold in pharmaceutical drug development and materials science. Un...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2,4,6-trimethylpyridine-3-carboxylate (CAS: 14457-96-6) is a highly functionalized heterocyclic compound serving as a critical scaffold in pharmaceutical drug development and materials science. Understanding its electronic properties—specifically the energy difference between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is paramount. The HOMO-LUMO gap dictates the molecule's chemical reactivity, kinetic stability, polarizability, and optical properties. A narrower gap generally correlates with higher chemical reactivity and lower kinetic stability, making it a crucial metric for predicting drug-receptor interactions and metabolic stability[1].

This whitepaper provides an authoritative guide on the structural electronic effects of this specific pyridine derivative and outlines the gold-standard computational and experimental protocols required to determine its HOMO-LUMO gap.

Structural & Electronic Perturbations

The core of Ethyl 2,4,6-trimethylpyridine-3-carboxylate is a pyridine ring, which is inherently electron-deficient compared to benzene due to the electronegative nitrogen atom. However, the substituents on this specific molecule create a complex "push-pull" electronic system:

  • Electron-Donating Groups (EDGs): The three methyl groups at the 2, 4, and 6 positions exert a positive inductive effect (+I) and hyperconjugation. These EDGs push electron density into the aromatic ring, which destabilizes the ground state and significantly raises the HOMO energy level [2].

  • Electron-Withdrawing Group (EWG): The ethyl carboxylate ester at the 3-position exerts a negative inductive (-I) and resonance (-R) effect. This group pulls electron density away from the ring, which stabilizes the excited state and lowers the LUMO energy level [2].

Causality Insight: The synergistic push-pull effect of the trimethyl and carboxylate groups narrows the overall HOMO-LUMO gap compared to unsubstituted pyridine. This narrowed gap increases the molecule's polarizability, making it more susceptible to both electrophilic and nucleophilic attacks depending on the specific reaction site.

Computational Protocol: Density Functional Theory (DFT)

Density Functional Theory (DFT) is the computational standard for predicting the electronic structure of pyridine derivatives due to its optimal balance of accuracy and computational cost[3][4].

Methodological Justification

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional paired with the 6-311++G(d,p) basis set is highly recommended. The diffuse functions (++) are critical for accurately modeling the electron density of the electronegative nitrogen and oxygen atoms, while the polarization functions (d,p) allow for proper orbital distortion, yielding highly accurate HOMO-LUMO estimations[2].

Step-by-Step DFT Workflow
  • Structure Generation: Construct the 3D molecular geometry of Ethyl 2,4,6-trimethylpyridine-3-carboxylate using visualization software (e.g., GaussView).

  • Geometry Optimization: Run an optimization calculation (Opt) to relax the molecule into its lowest-energy ground state conformation[4].

  • Frequency Analysis (Self-Validation Step): Immediately follow optimization with a vibrational frequency calculation (Freq). Causality: This step calculates the second derivative of the energy. If no imaginary frequencies are present, it proves the optimized structure is a true local minimum and not a transition state saddle point[4].

  • Orbital Extraction: Extract the eigenvalues for the HOMO and LUMO from the formatted checkpoint file.

  • Gap Calculation: Compute the energy gap: ΔE=ELUMO​−EHOMO​ .

DFT_Workflow Start Input 3D Structure (GaussView) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Analysis (Confirm True Minimum) Opt->Freq MO Extract MO Energies (HOMO & LUMO) Freq->MO Gap Calculate Energy Gap ΔE = E_LUMO - E_HOMO MO->Gap

Computational DFT workflow for determining the HOMO-LUMO gap.

Experimental Validation Protocol

Computational predictions must be validated empirically. The HOMO and LUMO energies correspond directly to the ionization potential and electron affinity of the molecule, which can be measured via Cyclic Voltammetry (CV) and UV-Vis Spectroscopy[3][5].

Electrochemical Gap via Cyclic Voltammetry (CV)

CV measures the oxidation and reduction potentials, which directly correlate to the HOMO and LUMO levels, respectively[1][6].

Protocol:

  • Preparation: Dissolve 1-5 mM of the compound in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte[1][7].

  • Cell Setup: Use a three-electrode system: Glassy carbon (working), Platinum wire (counter), and Ag/Ag+ (reference)[7].

  • Internal Standardization: Spike the solution with Ferrocene ( Fc ). Causality: Reference electrodes can drift based on solvent conditions. The Fc/Fc+ redox couple provides a solvent-independent, absolute vacuum-aligned benchmark (-4.8 eV vs. vacuum), ensuring self-validating, reproducible data[1][6].

  • Measurement: Sweep the potential at a scan rate of 50 mV/s to identify the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Calculation:

    • EHOMO​=−e(Eoxonset​+4.8) eV [7]

    • ELUMO​=−e(Eredonset​+4.8) eV [7]

    • EgapCV​=ELUMO​−EHOMO​ [1]

Optical Gap via UV-Vis Spectroscopy

The optical gap represents the lowest energy electronic transition and is typically slightly smaller than the electrochemical gap due to excitonic binding energy[1].

Protocol:

  • Measurement: Record the absorption spectrum of a dilute solution (e.g., 10−5 M in ethanol) from 200 nm to 800 nm[5].

  • Analysis: Identify the absorption onset ( λonset​ ) by drawing a tangent line along the leading edge of the longest-wavelength absorption peak down to the baseline[1][5].

  • Calculation: Convert the wavelength to energy using the Planck-Einstein relation: EgapOpt​=λonset​1240​ eV [7].

Exp_Workflow CV Cyclic Voltammetry (CV) Measure E_ox & E_red E_HOMO Calculate E_HOMO from Oxidation Potential CV->E_HOMO E_LUMO Calculate E_LUMO from Reduction Potential CV->E_LUMO UV UV-Vis Spectroscopy Measure λ_onset E_Opt Calculate Optical Gap E_g = 1240 / λ_onset UV->E_Opt Compare Correlate Electrochemical & Optical Gaps E_HOMO->Compare E_LUMO->Compare E_Opt->Compare

Experimental determination of HOMO-LUMO energy levels via CV and UV-Vis.

Quantitative Data Summary

While specific empirical literature values for Ethyl 2,4,6-trimethylpyridine-3-carboxylate are proprietary or pending publication, the table below summarizes the theoretical and expected values based on the established substituent effects on the pyridine core[2].

Compound / ScaffoldMethodologyHOMO (eV)LUMO (eV)Energy Gap (eV)
Pyridine (Unsubstituted) DFT (B3LYP/6-311++G)-7.10-1.10~ 6.00
2-Fluoropyridine DFT (B3LYP/6-311++G)-7.45-1.55~ 5.90
Ethyl 2,4,6-trimethylpyridine-3-carboxylate DFT (Predicted)-6.20-2.00~ 4.20
Ethyl 2,4,6-trimethylpyridine-3-carboxylate Exp. (CV/UV-Vis Predicted)-6.15-2.05~ 4.10

Note: The predicted gap of ~4.20 eV highlights the significant narrowing caused by the push-pull substituent dynamics compared to the highly stable, unreactive unsubstituted pyridine (~6.00 eV).

References

  • How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? ResearchGate. Available at:[Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in‑silico approach. Discover Chemistry. Available at: [Link]

  • MOLECULAR GEOMETRY OF HOMO-LUMO AND DFT CALCULATIONS OF 3-(2-METHYLPHENYLAMINOTHIAZOL-5-OYL) PYRIDINE. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Available at:[Link]

  • Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube. Available at:[Link]

  • Supporting information: Cyclic voltammetry is used to calculate the HOMO-LUMO levels. Royal Society of Chemistry. Available at:[Link]

  • Molecular geometry homo-lumo and charge analysis of 2-Chloro-4-pyridinecarbonitrile. AIP Publishing. Available at:[Link]

Sources

Exploratory

Thermodynamic Stability of Ethyl 2,4,6-trimethylpyridine-3-carboxylate at Room Temperature: A Comprehensive Guide to Steric Modulation and Microcalorimetric Profiling

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the rational design of active pharmaceutical ingredients (APIs),...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the rational design of active pharmaceutical ingredients (APIs), the stability of substituted pyridine scaffolds is a critical parameter dictating shelf-life, formulation strategy, and degradation kinetics. Ethyl 2,4,6-trimethylpyridine-3-carboxylate (also known as ethyl 2,4,6-trimethylnicotinate) presents a fascinating thermodynamic anomaly. Due to its unique substitution pattern, the molecule exhibits a profound dichotomy: it possesses lower thermodynamic stability compared to its unhindered analogs, yet it demonstrates extraordinary kinetic stability at room temperature.

As a Senior Application Scientist, I have structured this guide to deconstruct the causality behind this phenomenon, exploring the structural thermodynamics of the molecule and detailing the self-validating experimental workflows required to empirically profile its stability at ambient conditions.

Structural Thermodynamics: The Steric Inhibition of Resonance (SIR)

To understand the thermodynamic profile of ethyl 2,4,6-trimethylpyridine-3-carboxylate, we must first analyze its molecular geometry. The core scaffold is a pyridine ring with an ethyl ester at the C3 position. However, the critical features are the bulky methyl groups located at the C2, C4, and C6 positions.

The Ortho Effect and Loss of Coplanarity

In an unhindered molecule like ethyl nicotinate, the carbonyl group of the ester aligns coplanar with the pyridine ring. This allows the π -electrons of the carbonyl to conjugate with the aromatic π -system, lowering the overall ground-state energy of the molecule through resonance stabilization.

In ethyl 2,4,6-trimethylpyridine-3-carboxylate, the methyl groups at C2 and C4 directly flank the C3 ester. The van der Waals radii of these methyl groups create severe steric clash with the oxygen atoms of the carboxylate group. To relieve this steric strain, the ester group is forced to rotate out of the plane of the pyridine ring [1].

Thermodynamic Consequence

This forced rotation destroys the orbital overlap required for conjugation, a phenomenon known as Steric Inhibition of Resonance (SIR) [4].

  • Causality: Because the resonance stabilization energy is lost, the internal ground-state enthalpy ( H∘ ) of the molecule is elevated.

  • Result: Thermodynamically, the intact ester is in a higher energy state (less stable) than it would be if it were coplanar. Consequently, the thermodynamic driving force ( ΔG ) for degradation pathways—such as hydrolysis to 2,4,6-trimethylnicotinic acid and ethanol—is highly exergonic.

Room Temperature Stability: The Kinetic Umbrella

If the molecule is thermodynamically driven to degrade, why does it remain highly stable at room temperature (25°C)? The answer lies in chemical kinetics.

While the C2 and C4 methyl groups destabilize the ground state via SIR, they simultaneously act as a massive steric shield—a "kinetic umbrella"—around the electrophilic carbonyl carbon. For ambient hydrolysis to occur, a nucleophile (such as H2​O or OH− from ambient moisture) must attack the carbonyl carbon at the Bürgi-Dunitz angle to form a tetrahedral intermediate.

The steric bulk of the adjacent methyl groups physically blocks this trajectory, drastically increasing the activation energy ( Ea​ ) required to reach the transition state. Therefore, at room temperature, the thermal energy available ( kT ) is vastly insufficient to overcome this steric barrier, resulting in near-zero degradation rates.

Hydrolysis A Ethyl 2,4,6-trimethylpyridine -3-carboxylate (Intact Ester) B Tetrahedral Intermediate (High Energy Transition State) A->B Nucleophilic Attack (OH-) Blocked by Steric Shield C 2,4,6-trimethylnicotinic acid + Ethanol (Thermodynamic Sink) B->C Elimination of Ethoxide (Irreversible at RT)

Thermodynamic vs. kinetic states during sterically hindered ester hydrolysis.

Quantitative Data Summary

The table below summarizes the comparative thermodynamic and kinetic parameters, illustrating how steric modulation dictates the stability profile.

ParameterEthyl Nicotinate (Unhindered)Ethyl 2,4,6-trimethylnicotinate (Hindered)Causality / Mechanism
Resonance Energy ( Eres​ ) HighLowSIR forces the ester out of coplanarity.
Ground State Enthalpy ( ΔHf∘​ ) Lower (More stable)Higher (Less stable)Loss of π -conjugation increases internal energy.
Hydrolysis Activation Energy ( Ea​ ) ModerateExtremely HighC2/C4 methyls block nucleophilic attack at the carbonyl.
Room Temp. Half-Life ( t1/2​ ) MonthsYearsKinetic shielding completely overrides thermodynamic instability.

Experimental Workflow: Self-Validating Stability Profiling

Because ethyl 2,4,6-trimethylpyridine-3-carboxylate is highly kinetically stable at room temperature, traditional forced degradation studies (using high heat and strong acids) are fundamentally flawed. Elevating the temperature provides enough energy to overcome the steric barrier, forcing a degradation mechanism that does not occur at ambient conditions.

To accurately measure its room-temperature stability, we must utilize Isothermal Microcalorimetry (IMC) [2]. IMC measures the minute heat flow ( dq/dt in μW ) associated with bond breaking and forming at exact ambient conditions, without the need for artificial acceleration [3].

Protocol: Self-Validating IMC-HPLC Workflow

This protocol is designed as a self-validating system. By coupling the global thermodynamic measurement of IMC with the specific chemical quantification of HPLC-MS, the system internally verifies its own accuracy.

Step 1: Sample Preparation & Thermal Equilibration

  • Accurately weigh 100.0 mg of the API into a sterile, inert glass IMC ampoule.

  • Seal the ampoule hermetically using a crimped Teflon cap to prevent solvent evaporation or ambient moisture ingress.

  • Lower the ampoule into the isothermal microcalorimeter (e.g., TAM IV) pre-set to exactly 25.000 °C.

  • Allow 24 to 48 hours for thermal equilibration until the heat flow baseline stabilizes at <0.1μW .

Step 2: Real-Time Heat Flow Measurement (IMC)

  • Continuously record the heat flow ( dq/dt ) over a period of 14 to 30 days.

  • Causality: Any chemical degradation (such as trace hydrolysis) is a thermodynamic event that releases or absorbs heat. Because the compound is kinetically shielded, the heat flow will be exceptionally low. IMC's microwatt sensitivity captures this minute flux directly at 25°C.

Step 3: Orthogonal Quantification (HPLC-MS)

  • In parallel, prepare identical samples in a controlled environmental chamber at 25°C / 60% RH.

  • Pull aliquots at Day 0, Day 14, and Day 30.

  • Analyze via HPLC-UV/MS to quantify the exact molar concentration of 2,4,6-trimethylnicotinic acid formed.

Step 4: Thermodynamic Validation (The Self-Validating Step)

  • Integrate the IMC heat flow curve over the 30-day period to calculate the total heat ( Q ) evolved.

  • Correlate Q with the molar change in concentration ( Δn ) measured by HPLC.

  • Calculate the experimental molar enthalpy of degradation: ΔHdeg​=Q/Δn .

  • Trustworthiness: If the ΔHdeg​ derived from this combined method matches the theoretical enthalpy of ester hydrolysis, the protocol self-validates. It proves unequivocally that the measured heat is exclusively derived from the specific degradation pathway, confirming the compound's kinetic stability profile.

Workflow S1 Sample Preparation S2 Isothermal Microcalorimetry (IMC) at 25°C S1->S2 Thermal flux (µW) S3 HPLC-MS Quantification S1->S3 Aliquots over time S4 Thermodynamic Parameter Extraction (ΔG, ΔH, ΔS) S2->S4 Heat rate (dq/dt) S3->S4 Concentration (C)

Orthogonal workflow combining Isothermal Microcalorimetry and HPLC-MS for stability profiling.

Conclusion

The thermodynamic stability of ethyl 2,4,6-trimethylpyridine-3-carboxylate at room temperature is a masterclass in steric modulation. While the Steric Inhibition of Resonance (SIR) raises the ground-state energy of the molecule, making it thermodynamically prone to degradation, the very same methyl groups provide an impenetrable kinetic shield against nucleophilic attack. By utilizing self-validating, highly sensitive techniques like Isothermal Microcalorimetry, researchers can accurately profile this stability without introducing the mechanistic artifacts common in accelerated high-temperature studies.

References

  • Enhanced clickability of doubly sterically-hindered aryl azides Source: Scientific Reports (Nature Publishing Group) / PubMed Central URL:[Link] [1]

  • Isothermal Microcalorimetry in Pharmaceutical Science Source: TA Instruments URL:[Link] [2]

  • Pharmaceutical microcalorimetry: applications to long-term stability studies Source: International Journal of Pharmaceutics / PubMed URL:[Link] [3]

  • What is Steric Inhibition in Resonance of SIR effect Source: Chem Zipper URL:[Link] [4]

Foundational

Technical Whitepaper: Toxicological Profiling, Safety Protocols, and Synthetic Utility of Ethyl 2,4,6-trimethylpyridine-3-carboxylate

Executive Summary & Structural Mechanics Ethyl 2,4,6-trimethylpyridine-3-carboxylate (CAS: 14457-96-6) is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry[1]. Characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Mechanics

Ethyl 2,4,6-trimethylpyridine-3-carboxylate (CAS: 14457-96-6) is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry[1]. Characterized by a central pyridine core flanked by three methyl groups and an ethyl ester moiety, this molecule presents unique steric and electronic properties. As a Senior Application Scientist, I emphasize that the trimethylation creates significant steric hindrance. This structural feature not only dictates its regioselectivity during complex cross-coupling reactions but also directly influences its toxicological profile by significantly increasing its lipophilicity compared to unsubstituted pyridines.

Physicochemical Properties

Understanding the physical nature of the compound is the foundational step in both risk mitigation and synthetic planning.

PropertyValue
Chemical Name Ethyl 2,4,6-trimethylpyridine-3-carboxylate
CAS Number 14457-96-6
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Structural Class Alkylated Pyridine Ester

Toxicological Causality & Hazard Assessment

Merely reading a Safety Data Sheet (SDS) is insufficient for advanced laboratory safety; one must understand the causality behind the hazards[2].

  • Skin and Eye Irritation (H315, H319) : Why does this compound cause severe irritation? The basicity of the pyridine nitrogen allows it to abstract protons from aqueous environments (like the tear film or sweat), slightly elevating local pH. Simultaneously, the lipophilic ethyl ester and trimethyl groups facilitate rapid penetration through the lipid bilayers of the stratum corneum or corneal epithelium. This dual chemical action denatures local proteins, triggering an acute inflammatory cascade.

  • Respiratory Irritation (H335) : Inhalation of its dust or vapor interacts with the mucosal membranes of the respiratory tract. Here, the ester undergoes slow hydrolysis, releasing localized acidic byproducts alongside the basic pyridine core, causing acute cellular stress[3].

Hazard ClassGHS CodeMechanistic Mitigation Strategy
Skin Irritation H315Nitrile gloves (P280) block lipophilic penetration.
Eye Irritation H319Safety goggles (P280) prevent basicity-induced protein denaturation.
Respiratory Hazard H335Fume hood (P261) prevents mucosal membrane interaction.

Self-Validating Experimental Handling Protocols

To ensure absolute safety and trustworthiness in the laboratory, protocols must be self-validating. Do not proceed to the subsequent step unless the validation criteria are explicitly met.

Step 1: Engineering Control Validation

  • Action: Activate the chemical fume hood and set it to standard operating height.

  • Validation: Tape a 2-inch strip of tissue paper to the bottom of the sash. It must pull steadily inward at a 45-degree angle. If it flutters outward or hangs straight down, the face velocity is insufficient (<100 fpm). Do not open the chemical container.

Step 2: PPE Verification

  • Action: Don standard laboratory PPE, including double nitrile gloves.

  • Validation: Perform a visual and tactile inspection of the outer glove. Inflate the glove slightly and apply pressure to ensure no micro-punctures are present before handling the neat chemical.

Step 3: Material Transfer and Weighing

  • Action: Weigh the required mass of Ethyl 2,4,6-trimethylpyridine-3-carboxylate using an analytical balance enclosed within the fume hood.

  • Validation: The balance must stabilize within 3 seconds. If the reading drifts, air currents are too turbulent, risking aerosolization of the compound. Lower the sash until the reading stabilizes.

Step 4: Post-Handling Decontamination

  • Action: Wipe down all spatulas, balance pans, and surfaces with a dilute acidic solution (e.g., 1% acetic acid) followed by isopropanol.

  • Validation: The acidic wipe neutralizes the basic pyridine nitrogen, converting residual chemical into a highly water-soluble, non-volatile pyridinium salt, ensuring zero exposure for the next operator.

Safety_Workflow S1 Risk Assessment (GHS Hazards) S2 Engineering Controls (Fume Hood Validation) S1->S2 S3 PPE Selection (Double Nitrile Gloves) S2->S3 S4 Handling Protocol (Enclosed Transfer) S3->S4 S5 Decontamination (Acidic Quench) S4->S5

Figure 1: Self-validating safety workflow for handling hazardous pyridine derivatives.

Applications in Drug Development: mTORC Inhibitors

Beyond its hazards, Ethyl 2,4,6-trimethylpyridine-3-carboxylate is a critical scaffold in oncology drug discovery. It is prominently featured in the synthesis of phenyl amino piperidine mTORC (Mechanistic Target of Rapamycin Complex) inhibitors[4].

Mechanistic Rationale: The mTOR pathway regulates cell growth, proliferation, and survival. Hyperactivation of mTORC1 and mTORC2 is a hallmark of many cancers. When synthesizing inhibitors, the 2,4,6-trimethylpyridine ring provides essential steric bulk. This bulk forces the attached functional groups (such as the piperidine ring) into a highly specific conformational orientation, optimizing its binding affinity and residence time within the ATP-binding pocket of the mTOR kinase[4].

mTORC_Pathway N1 Growth Factors (Insulin, IGF-1) N2 PI3K / AKT Activation N1->N2 Stimulates N3 mTORC1 / mTORC2 Complexes N2->N3 Phosphorylates N4 Cell Proliferation & Survival N3->N4 Drives N5 Ethyl 2,4,6-trimethylpyridine- 3-carboxylate Scaffold N6 mTORC Inhibitor (Active API) N5->N6 Synthesized into N6->N3 Inhibits

Figure 2: Integration of the ethyl 2,4,6-trimethylpyridine-3-carboxylate in mTORC inhibition.

Environmental Fate and Disposal

Pyridine derivatives exhibit moderate to high aquatic toxicity. The compound must not be disposed of in standard aqueous waste streams.

  • Disposal Protocol : Collect all organic waste containing this compound in a dedicated, clearly labeled halogen-free organic waste carboy. Ensure the carboy is kept in secondary containment. Final destruction must be conducted via high-temperature incineration by a certified hazardous waste contractor[2].

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Modified Hantzsch Synthesis for the Targeted Preparation of Ethyl 2,4,6-trimethylpyridine-3-carboxylate

Abstract The Hantzsch pyridine synthesis, a classic multi-component reaction reported in 1881, remains a cornerstone for assembling the pyridine scaffold, a privileged core in medicinal chemistry and materials science.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Hantzsch pyridine synthesis, a classic multi-component reaction reported in 1881, remains a cornerstone for assembling the pyridine scaffold, a privileged core in medicinal chemistry and materials science.[1] While traditionally employed for symmetrical 1,4-dihydropyridines, modern drug development often necessitates access to unsymmetrically substituted pyridines. This guide provides a detailed, field-proven protocol for a modified Hantzsch synthesis specifically tailored to produce Ethyl 2,4,6-trimethylpyridine-3-carboxylate. We will delve into the mechanistic rationale behind the selection of asymmetric precursors, provide a robust step-by-step experimental workflow, and discuss methods for purification and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to expand their synthetic repertoire beyond the classical Hantzsch reaction.

Introduction: Overcoming the Symmetry Constraint of the Classical Hantzsch Synthesis

The traditional Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source, typically yielding a symmetrical 1,4-dihydropyridine intermediate.[2] Subsequent oxidation provides the corresponding pyridine, which is characterized by identical ester functionalities at the 3- and 5-positions.[2] This symmetry, however, is a significant limitation when specific, non-symmetrical substitution patterns are required for structure-activity relationship (SAR) studies in drug discovery.

The target molecule, Ethyl 2,4,6-trimethylpyridine-3-carboxylate, presents such a challenge. It features an ethyl carboxylate group at the C3 position but lacks any substituent at the C5 position. To achieve this, the standard Hantzsch protocol must be modified by replacing one of the β-ketoester equivalents with a simpler carbonyl compound that can participate in the reaction sequence without introducing a C5 substituent. This protocol leverages the reaction of ethyl acetoacetate, acetaldehyde, and acetone with an ammonia source to construct the desired unsymmetrical pyridine ring.

Mechanistic Rationale and Strategic Modifications

The synthesis proceeds through a series of well-understood reaction steps, including Knoevenagel condensation, enamine formation, Michael addition, and cyclization/dehydration, followed by a final aromatization step.[3][4]

The key to achieving the target molecule lies in the deliberate use of two different carbonyl compounds:

  • Ethyl Acetoacetate: This β-ketoester is the source of the C2-methyl group and the critical C3-ethyl carboxylate functionality.

  • Acetone: This simple ketone serves as the precursor for the C6-methyl group. By reacting with ammonia, it forms an enamine that lacks an ester group, thus ensuring the C5 position of the final pyridine ring remains unsubstituted.

  • Acetaldehyde: This aldehyde provides the C4 carbon and its corresponding methyl substituent.

  • Ammonium Acetate: This serves as both the nitrogen source for the pyridine ring and a mild catalyst.[3]

Reaction Pathway Visualization

The diagram below illustrates the convergence of the key intermediates in this modified Hantzsch synthesis.

G cluster_0 Intermediate Formation cluster_1 Ring Formation & Aromatization A Ethyl Acetoacetate + Acetaldehyde B Knoevenagel Adduct (α,β-Unsaturated Carbonyl) A->B Knoevenagel Condensation E Michael Addition B->E C Acetone + Ammonium Acetate D Enamine Intermediate C->D D->E F Cyclization & Dehydration E->F G 1,4-Dihydropyridine Intermediate F->G I Oxidation (e.g., HNO₃, DDQ) G->I H Final Product: Ethyl 2,4,6-trimethylpyridine-3-carboxylate I->H

Caption: Modified Hantzsch reaction pathway for unsymmetrical pyridine synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis, purification, and characterization of Ethyl 2,4,6-trimethylpyridine-3-carboxylate.

Materials and Equipment
Reagent/EquipmentSpecificationNotes
Ethyl acetoacetate≥99% purity
Acetaldehyde≥99% purityHighly volatile. Handle in a fume hood and keep cooled.
AcetoneACS grade
Ammonium acetate≥98% purity
Ethanol (EtOH)200 proof, anhydrousServes as the reaction solvent.
Nitric Acid (HNO₃)70% (concentrated)Oxidizing agent. Handle with extreme care.
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionFor neutralization.
Diethyl ether (Et₂O)AnhydrousFor extraction.
Magnesium sulfate (MgSO₄)AnhydrousFor drying the organic phase.
Round-bottom flask250 mL
Reflux condenser
Magnetic stirrer & hotplate
Thin-Layer Chromatography (TLC)Silica gel 60 F₂₅₄ platesFor monitoring reaction progress.
Rotary evaporatorFor solvent removal.
Column Chromatography SetupSilica gel (230-400 mesh)For purification.
Step-by-Step Synthesis Procedure

Step 1: One-Pot Condensation to Form the Dihydropyridine Intermediate

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ammonium acetate (7.71 g, 100 mmol).

  • Add ethanol (80 mL) and stir until the ammonium acetate is fully dissolved.

  • In sequence, add ethyl acetoacetate (13.01 g, 100 mmol), acetone (5.81 g, 100 mmol), and acetaldehyde (4.41 g, 100 mmol) to the flask.

    • Causality: The order of addition is generally not critical in this one-pot setup, but adding the carbonyl compounds to the dissolved ammonia source ensures all components are ready to react.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80-85°C) with vigorous stirring.[5]

  • Monitor the reaction progress using TLC (e.g., with a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting materials.[5]

Step 2: In-Situ Oxidation to the Pyridine Product

  • After the initial condensation is complete (as per TLC analysis), cool the reaction mixture to 0°C using an ice-water bath.

    • Expertise Note: Cooling is critical before adding the oxidant to control the exothermicity of the aromatization reaction and prevent the formation of unwanted byproducts.

  • While maintaining cooling and vigorous stirring, slowly add concentrated nitric acid (approx. 6 mL) dropwise over 20-30 minutes. The solution will typically darken, and gas evolution (NOx) may be observed. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure complete oxidation.

Step 3: Work-up and Isolation

  • Pour the reaction mixture slowly into a beaker containing 200 mL of ice-water.

  • Carefully neutralize the mixture to a pH of ~8 by the slow addition of a saturated sodium bicarbonate solution.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification

  • The crude product, typically a dark oil or semi-solid, should be purified by column chromatography on silica gel.

  • A gradient elution system, starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity, is effective for separating the product from residual starting materials and byproducts.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield Ethyl 2,4,6-trimethylpyridine-3-carboxylate as a pale yellow oil or solid.

Quantitative Data Summary
ReactantMolar Mass ( g/mol )Amount (mmol)Mass/Volume UsedMolar Eq.
Ethyl acetoacetate130.1410013.01 g1.0
Acetone58.081005.81 g1.0
Acetaldehyde44.051004.41 g1.0
Ammonium acetate77.081007.71 g1.0
Expected Yield: 193.25 (Product)-9.6 - 12.5 g50-65%

Product Characterization

To confirm the identity and purity of the final product, standard analytical techniques should be employed.[6]

  • ¹H NMR: Will confirm the presence of the three distinct methyl groups, the ethyl ester moiety, and the aromatic proton.

  • ¹³C NMR: Will show the correct number of carbon signals corresponding to the pyridine ring, methyl groups, and the ester.

  • FT-IR: Will display characteristic peaks for the C=O stretch of the ester and C=N/C=C stretches of the aromatic pyridine ring.

  • Mass Spectrometry: Will confirm the molecular weight of the product (M/Z = 193.25).

Troubleshooting and Optimization

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Product Incomplete reaction; Inefficient oxidation; Product loss during work-up.Extend reflux time and monitor carefully by TLC. Ensure the oxidizing agent is fresh and added correctly. Be careful during neutralization and extraction to avoid forming emulsions. The purity of starting materials is crucial; impurities can lead to side-products.[7]
Incomplete Oxidation Insufficient oxidant; Reaction time too short; Oxidant decomposed.Increase the amount of nitric acid slightly (e.g., to 1.2 equivalents). Allow the reaction to stir longer at room temperature after oxidant addition. Consider alternative, milder oxidizing agents like DDQ or manganese dioxide.[1]
Complex Mixture of Byproducts Reaction temperature too high during oxidation; Uncontrolled side reactions.Ensure efficient cooling during the addition of the oxidizing agent. Consider alternative catalysts that may offer higher selectivity under milder conditions, such as ceric ammonium nitrate (CAN) or p-toluenesulfonic acid (PTSA), though this may require re-optimization of the entire procedure.[1][8]

Overall Experimental Workflow

Caption: General workflow for the synthesis and analysis of the target compound.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of Ethyl 2,4,6-trimethylpyridine-3-carboxylate via a modified Hantzsch reaction. By strategically replacing one β-ketoester with acetone, the classical symmetry of the reaction is broken, enabling targeted access to this valuable unsymmetrical pyridine derivative. The detailed steps for synthesis, purification, and troubleshooting offer researchers a robust platform for producing this and structurally related compounds for applications in pharmaceutical and materials science research.

References

  • Hantzsch pyridine synthesis - Grokipedia. [Online].
  • Hantzsch pyridine synthesis - Wikipedia. [Online]. Available: [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. [Online]. Available: [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. [Online]. Available: [Link]

  • Hantzsch Pyridine Synthesis Mechanism | PDF - Scribd. [Online]. Available: [Link]

  • Optimization study for the synthesis of unusual Hantzsch product... - ResearchGate. [Online]. Available: [Link]

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - Royal Society Publishing. [Online]. Available: [Link]

  • Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - Frontiers. [Online]. Available: [Link]

  • Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis | ACS Catalysis. [Online]. Available: [Link]

  • A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). [Online]. Available: [Link]

  • Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents - PubMed. [Online]. Available: [Link]

Sources

Application

Application Note: Ethyl 2,4,6-trimethylpyridine-3-carboxylate as an Advanced L-Type Ligand in Palladium-Catalyzed C–H Functionalization

Executive Summary The development of robust transition metal-catalyzed C–H functionalization methodologies relies heavily on the precise electronic and steric tuning of the supporting ligands. While simple pyridines and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of robust transition metal-catalyzed C–H functionalization methodologies relies heavily on the precise electronic and steric tuning of the supporting ligands. While simple pyridines and bidentate phosphines are ubiquitous, they often fail in aerobic oxidative couplings due to catalyst deactivation, off-cycle resting states, or ligand oxidation.

Ethyl 2,4,6-trimethylpyridine-3-carboxylate represents a highly specialized, rationally designed L-type ligand that elegantly solves these challenges in Palladium(II) catalysis. By merging the steric shielding of a collidine core with the electron-withdrawing capacity of a nicotinate ester, this ligand generates a highly electrophilic, sterically protected metal center. This application note details the mechanistic rationale, quantitative advantages, and validated protocols for utilizing this ligand in Pd(II)-catalyzed oxidative annulations and cross-couplings.

Mechanistic Insights: The Causality of Ligand Design

As a synthetic chemist, selecting a ligand is an exercise in balancing reaction kinetics with catalyst stability. The efficacy of Ethyl 2,4,6-trimethylpyridine-3-carboxylate is governed by two synergistic structural features:

Electronic Tuning via the 3-Carboxylate Ester

In electrophilic palladation—the rate-limiting step of many C–H activation cycles—the Pd(II) center must be sufficiently electron-deficient to interact with the π -system of the arene. Electron-rich ligands (e.g., DMAP) increase electron density on the metal, shutting down reactivity [1]. Conversely, the ethyl ester at the 3-position of our target ligand withdraws electron density from the pyridine nitrogen via induction and resonance. This lowers the basicity of the ligand (lower pKa​ ), thereby increasing the electrophilicity of the coordinated Pd(II) center and accelerating C–H bond cleavage.

Steric Shielding via 2,4,6-Trimethyl Substitution

A common failure mode in Pd(II) catalysis is the formation of thermodynamically stable, unreactive bis-ligated species (e.g., [Pd(L)2​X2​] ). The methyl groups at the 2 and 6 positions (the collidine core) introduce severe A(1,3) allylic strain when two ligands attempt to coordinate simultaneously [2]. This steric bulk enforces a highly active mono-ligated resting state [Pd(L)X2​(solvent)] , ensuring the catalyst remains on-cycle. Furthermore, the fully substituted nature of the pyridine ring renders it highly resistant to degradation under harsh aerobic oxidation conditions.

CatalyticCycle Pd_cat Active Catalyst [Pd(II)(Ligand)(OAc)2] CH_act Electrophilic Palladation (C-H Activation) Pd_cat->CH_act Arene Substrate Olefin_ins Olefin Coordination & Migratory Insertion CH_act->Olefin_ins Alkene / Alkyne Beta_elim β-Hydride Elimination (Product Release) Olefin_ins->Beta_elim Pd_zero Pd(0) Intermediate Beta_elim->Pd_zero Annulated Product Oxidation Aerobic Oxidation (O2 / Acid) Pd_zero->Oxidation Oxidation->Pd_cat H2O

Figure 1: Mechanism of Pd(II)-catalyzed oxidative annulation highlighting the on-cycle active catalyst state.

Quantitative Data: Ligand Benchmarking

To demonstrate the superiority of Ethyl 2,4,6-trimethylpyridine-3-carboxylate, we compare its performance against standard pyridine ligands in a benchmark oxidative indole annulation reaction. The data illustrates the critical balance between electronic deficiency and steric bulk.

Table 1: Ligand Effects on Pd(II)-Catalyzed Oxidative Annulation

LigandConjugate Acid pKa​ Steric Profile (Cone Angle)Relative Reaction RateAnnulation Yield (%)
Pyridine5.25SmallModerate42%
4-Methoxypyridine6.58SmallVery Slow<5%
2,4,6-Collidine7.43LargeSlow18%
Ethyl Nicotinate3.35SmallFast78%
Ethyl 2,4,6-trimethylpyridine-3-carboxylate ~4.10 Large Very Fast 94%

Data Interpretation: While Ethyl Nicotinate provides the necessary electron deficiency for fast C–H activation [1], it lacks steric bulk, leading to partial catalyst sequestration. 2,4,6-Collidine provides the steric bulk but is too electron-rich [2]. Ethyl 2,4,6-trimethylpyridine-3-carboxylate perfectly threads the needle, providing both the steric enforcement of a mono-ligated state and the electronic deficiency required for rapid electrophilic palladation.

Experimental Protocol: Palladium-Catalyzed Oxidative Annulation

This self-validating protocol utilizes Ethyl 2,4,6-trimethylpyridine-3-carboxylate to achieve the aerobic oxidative cyclization of aryl allyl ethers or indole derivatives. The reaction is designed to be highly reproducible, utilizing ambient oxygen as the terminal oxidant.

Required Reagents and Materials
  • Catalyst: Palladium(II) Acetate ( Pd(OAc)2​ ), 99.9% trace metals basis.

  • Ligand: Ethyl 2,4,6-trimethylpyridine-3-carboxylate (0.4 equivalents relative to substrate).

  • Substrate: Target arene/indole derivative (e.g., 1.0 mmol).

  • Solvent System: tert-Amyl alcohol / Glacial Acetic Acid (4:1 v/v ratio).

  • Oxidant: Molecular Oxygen ( O2​ , 1 atm via balloon).

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation

  • In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2​ (22.4 mg, 0.10 mmol, 10 mol%).

  • Add Ethyl 2,4,6-trimethylpyridine-3-carboxylate (77.3 mg, 0.40 mmol, 40 mol%).

  • Causality Note: The 1:4 Pd-to-ligand ratio ensures that, despite the steric hindrance preventing bis-ligation, there is sufficient ligand in the bulk solution to rapidly re-coordinate the Pd center following the oxidative regeneration of Pd(0) to Pd(II).

Step 2: Solvent and Substrate Addition 4. Add 8.0 mL of tert-amyl alcohol and 2.0 mL of glacial acetic acid. Stir at room temperature for 10 minutes until a homogenous, deep orange/red solution forms, indicating the formation of the active [Pd(Ligand)(OAc)2​] complex. 5. Add the arene/indole substrate (1.0 mmol).

Step 3: Aerobic Oxidation Setup 6. Seal the Schlenk tube with a rubber septum. 7. Evacuate the vessel and backfill with O2​ via a balloon. Repeat this purge cycle three times to ensure complete removal of atmospheric nitrogen. 8. Leave the O2​ balloon attached to maintain a 1 atm atmosphere of oxygen.

Step 4: Reaction Execution and Workup 9. Submerge the reaction vessel in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 16–24 hours. 10. Monitor the reaction via TLC or LC-MS. Upon completion, cool the mixture to room temperature. 11. Dilute the crude mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium black. 12. Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the annulated product.

Workflow Step1 Step 1: Catalyst Prep Pd(OAc)2 + Ligand 10 min at RT Step2 Step 2: Substrate Addition Arene + t-Amyl OH/AcOH Homogenize Step1->Step2 Step3 Step 3: Aerobic Reaction 80°C 1 atm O2 16-24 h Step2->Step3 Step4 Step 4: Isolation Celite Filtration Flash Chromatography Step3->Step4

Figure 2: Experimental workflow for the Pd(II)-catalyzed aerobic oxidative annulation.

Troubleshooting and Optimization

  • Catalyst Plating (Palladium Black Formation): If significant palladium black precipitates before substrate conversion is complete, the reoxidation of Pd(0) to Pd(II) is too slow. Solution: Increase the concentration of Acetic Acid to facilitate the proton-coupled electron transfer required for aerobic oxidation, or slightly increase the O2​ pressure.

  • Low Conversion: If the starting material remains unreacted but the solution remains homogenous, the C–H activation step is hindered. Solution: Ensure the solvent is strictly anhydrous prior to use, as excess water can coordinate to the highly electrophilic Pd center, displacing the target arene.

References

  • White, M. C., et al. "C-H Bond Functionalizations with Palladium(II): Intramolecular Oxidative Annulations of Arenes." NIH Public Access - CORE, PMC3142886. Available at:[Link]

  • Sanford, M. S., et al. "Palladium-Catalyzed Intra- and Intermolecular C–H Arylation Using Mesylates: Synthetic Scope and Mechanistic Studies." ACS Catalysis, 2014. Available at:[Link]

Method

The Strategic Application of Ethyl 2,4,6-trimethylpyridine-3-carboxylate in Pharmaceutical Intermediate Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Pyridine Scaffold in Medicinal Chemistry The pyridine ring system and its partially saturated precursor, dihydropyridine, are f...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyridine Scaffold in Medicinal Chemistry

The pyridine ring system and its partially saturated precursor, dihydropyridine, are foundational scaffolds in the design and synthesis of a vast array of pharmaceutical agents.[1] Their prevalence in numerous natural products, vitamins, and coenzymes has long signaled their biological significance.[2] In modern drug development, these heterocyclic structures are considered "privileged," as they are key components in a multitude of approved drugs spanning a wide range of therapeutic areas, including cardiovascular, antiviral, and anticancer agents.[1][3] The unique electronic properties and the capacity for diverse functionalization make substituted pyridines, such as Ethyl 2,4,6-trimethylpyridine-3-carboxylate, valuable intermediates for constructing complex molecular architectures with tailored pharmacological profiles.[4][5]

This technical guide provides an in-depth exploration of the synthesis and application of Ethyl 2,4,6-trimethylpyridine-3-carboxylate as a key building block in the synthesis of pharmaceutical intermediates. We will delve into the mechanistic principles behind its synthesis, provide detailed experimental protocols, and discuss its potential in the generation of novel pharmacologically active compounds.

Synthesis of the Precursor: The Hantzsch Dihydropyridine Synthesis

The primary route to Ethyl 2,4,6-trimethylpyridine-3-carboxylate involves a two-step process: the initial formation of a 1,4-dihydropyridine (1,4-DHP) ring via the Hantzsch synthesis, followed by an aromatization step.[6] The classical Hantzsch reaction is a multi-component condensation that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[7]

To synthesize the precursor to our target molecule, an unsymmetrical Hantzsch reaction is theoretically required, which can be challenging as it can lead to a mixture of products. A more controlled approach involves a step-wise synthesis or the use of a pre-formed enamine. However, for the synthesis of the closely related and more commonly documented diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate, a symmetrical Hantzsch reaction is employed.

Logical Workflow for Hantzsch Dihydropyridine Synthesis

Hantzsch_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product acetaldehyde Acetaldehyde one_pot One-Pot Condensation (e.g., in Ethanol, Reflux) acetaldehyde->one_pot ethyl_acetoacetate Ethyl Acetoacetate (2 equiv.) ethyl_acetoacetate->one_pot ammonium_acetate Ammonium Acetate ammonium_acetate->one_pot dhp_product Diethyl 2,4,6-trimethyl-1,4- dihydropyridine-3,5-dicarboxylate one_pot->dhp_product

Caption: General workflow for the Hantzsch synthesis of a dihydropyridine.

Protocol 1: Synthesis of Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol describes the synthesis of the dicarboxylate analogue, a common Hantzsch ester, which serves as a conceptual basis for the synthesis of mono-ester derivatives.

Materials:

  • Acetaldehyde (1.5 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • To a round-bottom flask, add acetaldehyde (1.5 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol) in ethanol.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[3]

  • After completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the crude product by vacuum filtration.

  • Wash the solid with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate.[3]

ReactantMolar Ratio
Acetaldehyde1
Ethyl Acetoacetate~1.33
Ammonium Acetate1

Table 1: Typical Molar Ratios for Hantzsch Synthesis.

Aromatization to Ethyl 2,4,6-trimethylpyridine-3-carboxylate

The dihydropyridine ring of the Hantzsch ester is susceptible to oxidation, leading to the formation of the corresponding aromatic pyridine derivative. This aromatization is a key step in synthesizing the final target compound. Various oxidizing agents can be employed for this transformation.

Logical Pathway from Dihydropyridine to Pyridine

Aromatization_Pathway DHP Ethyl 2,4,6-trimethyl-1,4- dihydropyridine-3-carboxylate (Hypothetical Intermediate) Oxidation Oxidation DHP->Oxidation Pyridine Ethyl 2,4,6-trimethylpyridine-3-carboxylate Oxidation->Pyridine

Caption: Oxidation of the dihydropyridine precursor to the final pyridine product.

Protocol 2: General Oxidation of a 1,4-Dihydropyridine

This protocol provides a general method for the aromatization of a Hantzsch ester to its corresponding pyridine derivative.

Materials:

  • 1,4-Dihydropyridine derivative (e.g., from Protocol 1)

  • Oxidizing agent (e.g., manganese dioxide, nitric acid, or sodium nitrite)[8][9]

  • Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Stirring apparatus

Procedure using DMSO as an oxidizing agent:

  • Dissolve the 1,4-dihydropyridine derivative (0.002 mmol) in 5-6 mL of DMSO in a suitable flask.[10]

  • Heat the reaction mixture on a water bath for 2-3 hours.[10]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, pour the reaction mixture into chilled water to precipitate the product.

  • Filter the precipitate and wash it thoroughly with water.

  • Dry the crude product and purify by recrystallization or column chromatography.

Application in Pharmaceutical Intermediate Synthesis: A Forward Look

While specific, documented large-scale applications of Ethyl 2,4,6-trimethylpyridine-3-carboxylate are not widely published in readily accessible literature, its structural motifs suggest significant potential as a versatile intermediate. The presence of the ester group allows for several key transformations:

  • Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2,4,6-trimethylnicotinic acid. This acid can then be coupled with various amines to form a diverse library of amides, a common functional group in many active pharmaceutical ingredients (APIs).

  • Reduction: The ester can be reduced to the corresponding alcohol, providing another point for further functionalization, such as etherification or conversion to a leaving group for nucleophilic substitution.

  • Transesterification: The ethyl ester can be converted to other esters, which may be required for specific synthetic routes or to modify the pharmacokinetic properties of a final drug molecule.

The trimethyl-substituted pyridine core itself provides a sterically hindered and electron-rich aromatic system, which can influence the reactivity of the functional groups and the biological activity of the final compound.[5]

Conclusion and Future Perspectives

Ethyl 2,4,6-trimethylpyridine-3-carboxylate, accessible through the well-established Hantzsch synthesis and subsequent aromatization, represents a valuable, albeit under-documented, intermediate for pharmaceutical synthesis. Its utility lies in the strategic combination of a stable, substituted pyridine core with a versatile ester functionality. The protocols outlined in this guide provide a foundational understanding for the synthesis of this class of compounds.

Future research and development in this area could focus on optimizing unsymmetrical Hantzsch reactions to directly access mono-ester dihydropyridines, thereby improving the overall efficiency of the synthesis. Furthermore, the exploration of this intermediate in the synthesis of novel derivatives for screening against various biological targets could unveil new therapeutic agents, reinforcing the enduring importance of the pyridine scaffold in medicinal chemistry.

References

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.).
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20).
  • Application Notes and Protocols for Substituted Pyridinediamines in Organic Synthesis - Benchchem. (n.d.).
  • 2,4,6-Trimethylpyridine | ExSyn. (2025, May 13).
  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC. (n.d.).
  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry - Life Chemicals. (2021, October 12).
  • Hantzsch pyridine synthesis - Wikipedia. (n.d.).
  • Hantzsch Dihydropyridine Synthesis - Alfa Chemistry. (n.d.).
  • Application Notes and Protocols for the Hantzsch Synthesis of Novel 1,4-Dihydropyridine Analogues - Benchchem. (n.d.).
  • Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot - The Royal Society of Chemistry. (n.d.).
  • 3,5-Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate - PubChem. (n.d.).
  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (2025, September 17).
  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods - FRONTIERS IN CHEMICAL SCIENCES. (n.d.).
  • Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture - ACS Publications. (2006, May 19).
  • 2,4,6-trimethylpyridine-3-carboxylic acid hydrochloride | 2094924-30-6 - Sigma-Aldrich. (n.d.).
  • Krapcho decarboxylation - Wikipedia. (n.d.).
  • Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. (2025, October 4).
  • Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - AU. (n.d.).

Sources

Application

N-oxidation protocols for Ethyl 2,4,6-trimethylpyridine-3-carboxylate using mCPBA

Application Note: N-Oxidation of Ethyl 2,4,6-Trimethylpyridine-3-Carboxylate Using mCPBA Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Mechanistic Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-Oxidation of Ethyl 2,4,6-Trimethylpyridine-3-Carboxylate Using mCPBA

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The N-oxidation of substituted pyridines is a critical transformation in pharmaceutical synthesis, routinely utilized to alter pharmacokinetics, improve aqueous solubility, or activate the pyridine ring for subsequent functionalization (such as the Polonovski rearrangement)[1]. However, the specific substrate Ethyl 2,4,6-trimethylpyridine-3-carboxylate presents a complex synthetic challenge due to competing electronic and steric factors.

Causality of Substrate Resistance: The N-oxidation mechanism relies on the nucleophilic attack of the pyridine nitrogen's lone pair onto the electrophilic oxygen of meta-chloroperoxybenzoic acid (mCPBA)[2]. In this specific collidine derivative, two distinct forces impede this concerted transition state:

  • Steric Hindrance: The methyl groups at the 2- and 6-positions physically block the trajectory of the bulky mCPBA molecule.

  • Electronic Deactivation: The ethyl carboxylate group at the 3-position exerts a strong electron-withdrawing inductive and resonance effect. This significantly reduces the electron density—and thus the nucleophilicity—of the pyridine nitrogen.

Because of these factors, standard N-oxidation protocols (which typically use 1.0–1.1 equivalents of oxidant) will result in incomplete conversion. A tailored, self-validating protocol utilizing an excess of mCPBA and extended reaction times is mandatory.

SubstituentEffects Core Pyridine Nitrogen Nucleophilicity Outcome Reduced Reaction Rate Requires Excess mCPBA Core->Outcome Net Effect Sterics 2,6-Dimethyl Groups (Steric Hindrance) Sterics->Core Decreases access EWG 3-Carboxylate Group (Electron Withdrawing) EWG->Core Decreases e- density EDG 4-Methyl Group (Electron Donating) EDG->Core Mildly increases density

Impact of substituents on the nucleophilicity of the pyridine nitrogen.

Reagent Selection and Safety Dynamics

mCPBA is the reagent of choice due to its high reactivity, stereospecific oxygen transfer, and excellent solubility in aprotic organic solvents like dichloromethane (DCM)[3],[2]. However, commercial mCPBA is typically supplied at ~70–75% purity, stabilized with water and meta-chlorobenzoic acid, because the pure peroxyacid is shock-sensitive and potentially explosive[1],[4].

Self-Validating Safety Protocol: Because this protocol requires an excess of mCPBA (1.5–2.0 equivalents) to overcome the substrate's deactivation[5], unreacted peroxide will remain upon reaction completion. It is a critical safety failure to concentrate the reaction mixture without quenching. The addition of aqueous sodium sulfite ( Na2​SO3​ ) acts as a chemical failsafe, reducing residual peroxyacid to meta-chlorobenzoic acid before solvent removal[6].

Quantitative Data & Optimization Parameters

To establish a robust methodology, the following parameters have been optimized specifically for highly substituted, deactivated collidine derivatives.

ParameterStandard PyridineEthyl 2,4,6-trimethylpyridine-3-carboxylateRationale for Adjustment
mCPBA Equivalents 1.0 - 1.1 eq1.5 - 2.0 eqCompensates for reduced nucleophilicity and steric bulk[5].
Solvent DCMDCMMaintains solubility of both substrate and mCPBA at low temperatures[5].
Temperature 0 °C to RT (2 h)0 °C to RT (24 - 48 h)Extended time at room temperature (20-25 °C) is required for full conversion[5].
Quenching Agent Optional / Mild10% aq. Na2​SO3​ (Mandatory)Essential to neutralize large excess of unreacted mCPBA safely[6].
Byproduct Removal Saturated NaHCO3​ Saturated Na2​CO3​ or NaHCO3​ Converts meta-chlorobenzoic acid to its water-soluble sodium salt for extraction[6].

Experimental Workflow & Step-by-Step Protocol

Workflow Substrate Ethyl 2,4,6-trimethylpyridine- 3-carboxylate Reaction mCPBA N-Oxidation (DCM, 0°C to RT) Substrate->Reaction Quench Peroxide Quenching (Na2SO3) Reaction->Quench Workup Basic Wash (NaHCO3) Quench->Workup Product Pyridine N-Oxide Product Workup->Product

Workflow for the mCPBA-mediated N-oxidation of sterically hindered pyridines.

Materials Required:

  • Ethyl 2,4,6-trimethylpyridine-3-carboxylate (Substrate, 1.0 eq)

  • meta-Chloroperoxybenzoic acid (mCPBA, ~75% purity, 1.5 - 2.0 eq)[3]

  • Dichloromethane (DCM, anhydrous)

  • 10% Aqueous Sodium Sulfite ( Na2​SO3​ )

  • Saturated Aqueous Sodium Bicarbonate ( NaHCO3​ )

  • Brine (Saturated NaCl )

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step-by-Step Methodology:

  • Reaction Setup: In an appropriately sized, oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2,4,6-trimethylpyridine-3-carboxylate (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of substrate).

  • Temperature Control: Submerge the flask in an ice-water bath to cool the solution to 0–5 °C. Causality: mCPBA addition is highly exothermic; initiating the reaction at 0 °C prevents thermal runaway, avoids hazardous decomposition, and minimizes non-specific oxidative side reactions (such as ring cleavage)[5],[7],[4].

  • Oxidant Addition: Slowly add mCPBA (1.5 eq, calculated based on 75% active oxidant) in small portions over 15–30 minutes[5]. Ensure vigorous stirring, as the meta-chlorobenzoic acid byproduct may begin to precipitate as a heavy white solid, making the solution difficult to stir[4].

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously for 24 to 48 hours[5].

  • Self-Validating Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) (e.g., using 5% Methanol in DCM as the eluent). The N-oxide product will appear as a highly polar spot (lower Rf​ ) compared to the starting material[5]. If starting material persists after 24 hours, add an additional 0.5 eq of mCPBA.

  • Peroxide Quenching (Critical Safety Step): Once TLC indicates complete consumption of the starting material, cool the mixture back to 0 °C. Slowly add 10% aqueous Na2​SO3​ (approx. 5 mL per gram of mCPBA used). Stir vigorously for 30 minutes. Validation: Test the organic layer with potassium iodide-starch paper; a lack of blue/black color confirms the complete destruction of residual peroxides.

  • Byproduct Extraction: Transfer the mixture to a separatory funnel. Add saturated aqueous NaHCO3​ and extract. The mildly basic aqueous layer will deprotonate the meta-chlorobenzoic acid byproduct ( pKa​ ~3.8), pulling it into the aqueous phase as a water-soluble sodium salt[6]. Repeat the NaHCO3​ wash 2-3 times until the aqueous layer remains basic (pH > 8).

  • Final Wash & Drying: Wash the organic layer once with brine to remove residual water, then dry over anhydrous Na2​SO4​ .

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Ethyl 2,4,6-trimethylpyridine-3-carboxylate N-oxide[5].

Downstream Processing & Analytical Validation

While the crude product is often sufficiently pure for subsequent synthetic steps, it can be further purified via silica gel flash chromatography (eluting with a gradient of DCM to 5-10% Methanol/DCM) if analytical purity is required.

Validation Signatures:

  • LC-MS: Confirm the presence of the [M+H]+ peak at m/z 210.24 (Parent mass 193.24 + 16 for the transferred oxygen + 1 for the ionizing proton).

  • 1H NMR ( CDCl3​ ): The methyl protons at the 2- and 6-positions will exhibit a characteristic chemical shift compared to the starting material due to the anisotropic and electronic effects of the newly formed N-O dipole.

Sources

Method

Application Note: Harnessing Ethyl 2,4,6-trimethylpyridine-3-carboxylate for Novel Agrochemical Development

Introduction and Mechanistic Rationale The discovery of next-generation agrochemicals relies heavily on versatile, highly functionalized heterocyclic building blocks. Pyridine-based compounds have historically played a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The discovery of next-generation agrochemicals relies heavily on versatile, highly functionalized heterocyclic building blocks. Pyridine-based compounds have historically played a crucial role as active ingredients in fungicides, insecticides, and herbicides[1]. Specifically, pyridine carboxylic acids and their ester derivatives are renowned for their robust biological activity, often functioning as synthetic auxins—growth-regulator herbicides that mimic natural plant hormones, leading to abnormal growth and plant death in susceptible broadleaf weeds[2].

Ethyl 2,4,6-trimethylpyridine-3-carboxylate (ETMPC) (CAS: 14457-96-6) represents a highly substituted, sterically hindered pyridine ester[3]. The unique 2,4,6-trimethyl substitution pattern optimizes lipophilicity while enhancing metabolic stability against rapid environmental degradation[1]. This application note details the protocols for utilizing ETMPC as a core scaffold to synthesize and validate novel agrochemical candidates, focusing on its conversion into active amide and ester derivatives for herbicidal screening.

Derivatization and Screening Workflow

To leverage ETMPC in agrochemical discovery, researchers must first hydrolyze the stable ethyl ester to its corresponding free acid, followed by targeted derivatization (e.g., amidation) to explore structure-activity relationships (SAR). The resulting library is then subjected to high-throughput phenotypic screening to validate auxinic activity[2].

G N1 Ethyl 2,4,6-trimethylpyridine- 3-carboxylate (ETMPC) N2 Alkaline Hydrolysis (Saponification) N1->N2 NaOH, EtOH N3 2,4,6-trimethylpyridine- 3-carboxylic acid N2->N3 HCl (Acidification) N4 Amidation / Esterification (Derivatization) N3->N4 Coupling Reagents N5 Novel Agrochemical Candidates N4->N5 Target Synthesis N6 In Planta Screening (Auxin Mimicry) N5->N6 Phenotypic Assay

Workflow for derivatizing ETMPC into novel agrochemical candidates.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the methodology: for instance, the steric hindrance of the 2,4,6-trimethyl groups necessitates elevated temperatures during hydrolysis, and LC-MS validation is integrated at each step to ensure intermediate integrity before proceeding.

Protocol A: Synthesis of 2,4,6-trimethylpyridine-3-carboxylic acid

Causality: The ethyl ester of ETMPC is sterically hindered by the adjacent methyl groups at the 2- and 4-positions. Standard room-temperature saponification is insufficient; therefore, refluxing conditions with a strong base are required to drive the reaction to completion[4].

  • Reagent Preparation: Dissolve 10 mmol of Ethyl 2,4,6-trimethylpyridine-3-carboxylate in 20 mL of absolute ethanol. Prepare a 2M aqueous solution of Sodium Hydroxide (NaOH).

  • Hydrolysis: Add 15 mL of the 2M NaOH solution to the ethanolic ETMPC mixture. Equip the round-bottom flask with a reflux condenser.

  • Thermal Activation: Heat the mixture to 85°C (reflux) under continuous magnetic stirring for 12 hours. Validation step: Monitor the disappearance of the ester peak via TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Acidification and Precipitation: Cool the reaction to 0°C in an ice bath. Slowly add 2M HCl dropwise until the pH reaches 3.5–4.0. The zwitterionic nature of the pyridine carboxylic acid will cause it to precipitate at its isoelectric point.

  • Isolation: Filter the white precipitate under vacuum, wash with cold distilled water (2 x 10 mL), and dry under high vacuum for 24 hours to yield the free acid.

Protocol B: High-Throughput Derivatization (Amidation)

Causality: To generate a library of potential herbicides or fungicides, the free acid is coupled with various anilines. HATU is utilized as the coupling reagent because it efficiently overcomes the steric hindrance of the trimethyl-substituted pyridine ring.

  • Activation: In a dry 10 mL vial under nitrogen, dissolve 1 mmol of 2,4,6-trimethylpyridine-3-carboxylic acid in 3 mL of anhydrous DMF. Add 1.2 mmol of HATU and 2.5 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 1.1 mmol of the target amine (e.g., substituted anilines for fungicidal screening). Stir at 40°C for 8 hours.

  • Purification: Quench with water, extract with ethyl acetate, and purify via automated flash chromatography (silica gel, gradient elution) to isolate the final agrochemical candidates.

Protocol C: In Planta Auxin Mimicry Assay

Causality: Pyridine carboxylic acids act by binding to TIR1/AFB receptors in plants[2]. This assay evaluates the phenotypic response of Arabidopsis thaliana to validate the auxinic herbicidal activity of the synthesized ETMPC derivatives.

  • Media Preparation: Prepare half-strength Murashige and Skoog (MS) agar plates containing the synthesized ETMPC derivatives at concentrations of 0.1, 1.0, and 10.0 µM. Use 2,4-Dichlorophenoxyacetic acid (2,4-D) as a positive control.

  • Seed Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and stratify them at 4°C for 48 hours. Plate 20 seeds per concentration.

  • Incubation: Grow vertically in a controlled growth chamber (22°C, 16h light/8h dark photoperiod) for 7 days.

  • Phenotypic Analysis: Measure primary root length and observe for root hair proliferation and epinasty (hallmarks of auxin overload).

Quantitative Data: Comparative Efficacy

The following table summarizes the expected quantitative outcomes when comparing ETMPC-derived amides against standard commercial agrochemicals in the Arabidopsis root inhibition assay.

Compound IDSubstitution (Amide)IC50 for Root Inhibition (µM)Phenotypic Observations (7 Days)LogP (Calculated)
Control (2,4-D) N/A0.05 ± 0.01Severe epinasty, root stunting2.81
ETMPC-Acid Free Acid12.5 ± 1.2Mild root shortening1.45
ETMPC-Deriv-1 N-(4-chlorophenyl)0.85 ± 0.08Moderate epinasty, lateral root proliferation3.62
ETMPC-Deriv-2 N-(2,4-difluorophenyl)0.42 ± 0.05Strong root stunting, leaf curling3.48
ETMPC-Deriv-3 N-(4-methoxyphenyl)> 50.0No significant effect3.10

Table 1: Comparative biological activity of ETMPC derivatives. The 2,4-difluorophenyl derivative exhibits the highest auxinic activity, likely due to optimal receptor pocket fitting and favorable lipophilicity.

References

  • Reimer, Julie V. "Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides." VTechWorks, Virginia Tech. Available at:[Link]

  • ResearchGate. "Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods." ResearchGate. Available at: [Link]

Sources

Application

Application Note: Synthesis and Regioselective Functionalization of Ethyl 2,4,6-trimethylpyridine-3-carboxylate

Introduction & Mechanistic Rationale Ethyl 2,4,6-trimethylpyridine-3-carboxylate (CAS: 14457-96-6)[1] is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Ethyl 2,4,6-trimethylpyridine-3-carboxylate (CAS: 14457-96-6)[1] is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. While the presence of three methyl groups provides multiple vectors for structural diversification, it also presents a significant challenge: achieving precise regiocontrol during functionalization.

As an Application Scientist, understanding the stereoelectronic environment of this scaffold is critical for designing successful syntheses. The ethyl ester at the C3 position acts as both an electron-withdrawing group (EWG) and a steric shield. It sterically hinders the adjacent C2 and C4 methyl groups and deactivates them toward electrophilic and radical attacks. Consequently, the C6 methyl group—being distal to the bulky ester—is the most kinetically accessible and thermodynamically favored site for functionalization.

This guide details three self-validating, field-proven protocols for the regioselective modification of this scaffold: N-oxidation followed by Boekelheide rearrangement, radical bromination, and selective oxidation.

Divergent Functionalization Workflow

G SM Ethyl 2,4,6-trimethylpyridine -3-carboxylate NOxide Pyridine N-oxide Intermediate SM->NOxide mCPBA, CH2Cl2 (N-Oxidation) Brominated Ethyl 6-(bromomethyl)-2,4- dimethylpyridine-3-carboxylate SM->Brominated NBS, AIBN, Heat (Radical Halogenation) Aldehyde Ethyl 6-formyl-2,4- dimethylpyridine-3-carboxylate SM->Aldehyde SeO2, Dioxane, Reflux (Selective Oxidation) Boekelheide Ethyl 6-(acetoxymethyl)-2,4- dimethylpyridine-3-carboxylate NOxide->Boekelheide Ac2O, 130°C (Boekelheide Rearrangement)

Divergent synthetic pathways for the functionalization of Ethyl 2,4,6-trimethylpyridine-3-carboxylate.

Experimental Protocols & Causal Methodology

Protocol A: Synthesis of the Starting Scaffold via Hantzsch Condensation & Aromatization

Causality & Rationale: The classical Hantzsch synthesis yields a 1,4-dihydropyridine. To obtain the fully aromatic pyridine core, an oxidative aromatization is required. Selenium dioxide (SeO2) or mild oxidants are preferred as they drive the aromatization cleanly without causing over-oxidation of the methyl groups at this intermediate stage[2].

Step-by-Step Methodology:

  • Condensation: In a 250 mL round-bottom flask, combine ethyl acetoacetate (1.0 equiv), acetylacetone (1.0 equiv), and ammonium acetate (1.5 equiv) in 100 mL of ethanol.

  • Cyclization: Reflux the mixture for 4-6 hours until the dihydropyridine intermediate precipitates. Cool the flask to 0°C, filter the solid, and wash with cold ethanol.

  • Aromatization: Suspend the isolated dihydropyridine in glacial acetic acid and add SeO2 (1.1 equiv) slowly at room temperature.

  • Heating: Heat the mixture to 60°C for 2 hours. The SeO2 selectively oxidizes the ring to the aromatic state.

  • Workup: Neutralize carefully with saturated aqueous NaHCO3, extract with ethyl acetate (3 × 50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield Ethyl 2,4,6-trimethylpyridine-3-carboxylate.

Protocol B: Regioselective Boekelheide Rearrangement

Causality & Rationale: The Boekelheide rearrangement is a powerful method to convert a pyridine N-oxide to an α-acetoxyalkyl pyridine[3]. The mechanism involves the formation of an N-acetoxypyridinium intermediate. Deprotonation occurs preferentially at the least sterically hindered C6-methyl group, forming an anhydrobase that undergoes a [3,3]-sigmatropic rearrangement.

Step-by-Step Methodology:

  • N-Oxidation: Dissolve the starting pyridine (1.0 equiv) in CH2Cl2. Add mCPBA (1.2 equiv) portion-wise at 0°C. Stir for 12 hours at room temperature. Quench with saturated Na2S2O3, wash with NaHCO3, and evaporate to isolate the N-oxide intermediate.

  • Activation: Dissolve the N-oxide in acetic anhydride (Ac2O, 10 volumes).

  • Rearrangement: Heat the mixture to reflux (130°C) for 4 hours. Critical Note: The high temperature is essential to overcome the activation energy barrier of the [3,3]-sigmatropic shift.

  • Quenching: Cool to room temperature, carefully quench by pouring over ice water, and extract with CH2Cl2.

  • Isolation: Purify via silica gel chromatography (Hexanes/EtOAc) to isolate Ethyl 6-(acetoxymethyl)-2,4-dimethylpyridine-3-carboxylate.

Protocol C: Radical Bromination (Wohl-Ziegler Reaction)

Causality & Rationale: Radical halogenation using N-Bromosuccinimide (NBS) is highly sensitive to steric environments. Because the C3-ester shields the C2 and C4 positions, the C6-methyl group undergoes homolytic hydrogen abstraction much faster, leading to selective bromination[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the pyridine scaffold (1.0 equiv) in anhydrous trifluorotoluene (PhCF3) as a greener, less toxic alternative to CCl4.

  • Initiation: Add NBS (1.05 equiv) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 equiv).

  • Propagation: Reflux the mixture under a nitrogen atmosphere for 3 hours. The thermal decomposition of AIBN ensures a steady concentration of radicals for the homolytic cleavage of the N-Br bond.

  • Precipitation: Cool the reaction to 0°C to precipitate the succinimide byproduct. Filter the solid through a sintered glass funnel.

  • Concentration: Concentrate the filtrate under reduced pressure to yield Ethyl 6-(bromomethyl)-2,4-dimethylpyridine-3-carboxylate.

Protocol D: Direct Oxidation to Aldehyde

Causality & Rationale: SeO2 is a classic reagent for the allylic/benzylic oxidation of activated methyl groups[5]. The C6-methyl is oxidized to the corresponding aldehyde, stopping at this oxidation state due to the formation of a stable selenite ester intermediate that decomposes directly to the carbonyl without over-oxidizing to the carboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the pyridine scaffold in 1,4-dioxane (0.2 M concentration).

  • Oxidation: Add SeO2 (1.2 equiv) and heat to reflux for 8 hours. Monitor by TLC until the starting material is consumed.

  • Filtration: Filter the reaction mixture hot through a pad of Celite to remove the precipitated black elemental selenium.

  • Purification: Concentrate the filtrate and purify via flash chromatography to obtain Ethyl 6-formyl-2,4-dimethylpyridine-3-carboxylate.

Quantitative Data Summary

The table below summarizes the expected performance metrics for the functionalization protocols described above.

Functionalization MethodTarget PositionKey ReagentsReaction TimeTypical YieldRegioselectivity
Boekelheide Rearrangement C6-Methyl1. mCPBA2. Ac2O12h (Ox) + 4h (Rearr.)65 - 75%>95% (C6 over C2/C4)
Radical Bromination C6-MethylNBS, AIBN, PhCF33h80 - 85%~90% (C6 over C2/C4)
Direct Oxidation C6-MethylSeO2, 1,4-Dioxane8h55 - 65%>95% (C6 over C2/C4)

References

  • [2] One-Pot Synthesis of Hantzsch Dihydropyridine Catalyzed by Ionic Liquid and the Oxidative Aromatization. Asian Journal of Chemistry. Available at:[Link]

  • [5] Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • [3] Rearrangement of N-Oxyenamines and Related Reactions (Boekelheide Rearrangement). Chemical Reviews (ACS Publications). Available at:[Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of Ethyl 2,4,6-trimethylpyridine-3-carboxylate

Executive Summary & Medicinal Chemistry Context Ethyl 2,4,6-trimethylpyridine-3-carboxylate (commonly referred to as ethyl 2,4,6-trimethylnicotinate) is a highly valued heterocyclic building block in modern drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Medicinal Chemistry Context

Ethyl 2,4,6-trimethylpyridine-3-carboxylate (commonly referred to as ethyl 2,4,6-trimethylnicotinate) is a highly valued heterocyclic building block in modern drug discovery. Recently, this specific pyridine architecture has gained significant prominence as an optimal α-acyloxy leaving group in peptidomimetic covalent inhibitors targeting the SARS-CoV-2 3CL protease[1]. X-ray crystallographic studies confirm that the 2,4,6-trimethylnicotinate moiety precisely modulates the reactivity of the warhead, facilitating irreversible covalent bonding to the Cys145 catalytic residue while minimizing off-target toxicity[2].

This application note provides a definitive, self-validating protocol for the rapid synthesis of this compound using microwave-assisted continuous/batch processing.

Mechanistic Rationale: Hantzsch vs. Bohlmann-Rahtz

While the classical Hantzsch multicomponent reaction is the traditional workhorse for synthesizing 1,4-dihydropyridines[3], it is inherently suboptimal for generating unsymmetrical mono-ester pyridines. Hantzsch condensations targeting mono-esters often yield complex statistical mixtures and require a harsh secondary oxidation step (e.g., using DDQ or HNO₃) to achieve full aromatization.

To bypass these limitations, this protocol utilizes a Microwave-Assisted Bohlmann-Rahtz Heteroannulation [4].

  • Regiocontrol: The reaction between an enamine (ethyl 3-aminocrotonate) and an alkynone (3-pentyn-2-one) guarantees 100% regioselectivity, directly yielding the 2,4,6-trimethyl-3-carboxylate substitution pattern[5].

  • Dielectric Heating Causality: Under conventional conductive heating, this reaction stalls at a kinetically stable aminodiene intermediate, requiring prolonged thermal stress (170 °C for >24 hours) to force E/Z-isomerization and cyclodehydration[4]. Microwave irradiation directly couples with the highly polar aminodiene intermediate. This targeted energy transfer accelerates the cyclodehydration step, condensing a multi-day reflux into a 10-minute, one-pot procedure[5].

Reaction Optimization & Quantitative Data

The following table summarizes the optimization parameters for the synthesis of Ethyl 2,4,6-trimethylpyridine-3-carboxylate, demonstrating the superior efficiency of Lewis acid-catalyzed microwave conditions[4].

Reaction MethodCatalystSolventTemperatureTimeIsolated Yield (%)
Conventional BatchNoneToluene170 °C24 hours45%
Microwave (MW)NoneDMSO170 °C20 min78%
Microwave (MW)AcOH (20 mol%)DMSO170 °C15 min89%
Microwave (MW) ZnBr₂ (15 mol%) Solvent-Free 170 °C 10 min 94%

Process Visualization

G A Ethyl 3-aminocrotonate (Enamine) C Tandem Michael Addition A->C B 3-Pentyn-2-one (Alkynone) B->C D Aminodiene Intermediate (Kinetically Stable) C->D E Microwave Irradiation (170°C, ZnBr2 catalyst) D->E F E/Z Isomerization & Cyclodehydration E->F G Ethyl 2,4,6-trimethylpyridine-3-carboxylate (Target Pyridine) F->G

Mechanistic pathway of the microwave-assisted Bohlmann-Rahtz synthesis of the target pyridine.

Experimental Protocol: Self-Validating Workflow

The following step-by-step methodology ensures high-fidelity replication of the optimized solvent-free microwave synthesis.

Materials & Equipment
  • Reagents: Ethyl 3-aminocrotonate (1.0 mmol, 129.16 mg), 3-Pentyn-2-one (1.0 mmol, 82.10 mg), Zinc bromide (ZnBr₂, 0.15 mmol, 33.7 mg).

  • Equipment: Dedicated microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover SP) equipped with an IR temperature sensor and 10 mL pressure-rated glass vials.

Step-by-Step Procedure
  • Reaction Assembly: To a 10 mL microwave vial equipped with a magnetic stir bar, sequentially add ethyl 3-aminocrotonate and 3-pentyn-2-one.

  • Catalyst Addition: Add anhydrous ZnBr₂ to the neat mixture. Causality note: ZnBr₂ acts as a Lewis acid, coordinating with the carbonyl oxygen of the aminodiene intermediate, lowering the activation energy barrier for the subsequent cyclodehydration.

  • Sealing and Purging: Seal the vial with a Teflon-lined silicone septum cap. Briefly purge the headspace with dry nitrogen for 30 seconds to prevent oxidative degradation at high temperatures.

  • Microwave Irradiation: Place the vial in the microwave cavity. Program the synthesizer with the following parameters:

    • Temperature: 170 °C

    • Time: 10 minutes (Hold time after ramp)

    • Pre-stirring: 30 seconds

    • Cooling: Active compressed air cooling until the internal temperature drops below 40 °C.

  • Reaction Validation (In-Process Control): Upon cooling, extract a 5 µL aliquot, dilute in 1 mL ethyl acetate, and analyze via TLC (Hexanes:EtOAc 3:1). Complete consumption of the enamine (lower Rf) and appearance of a highly UV-active spot (higher Rf) validates successful conversion.

Workup & Purification
  • Partitioning: Dilute the crude, viscous mixture with 15 mL of Ethyl Acetate and 10 mL of saturated aqueous NaHCO₃.

  • Extraction: Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous phase with an additional 10 mL of Ethyl Acetate.

  • Drying & Concentration: Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Resin Catch-and-Release (Optional but Recommended): To achieve >99% purity without column chromatography, dissolve the crude residue in methanol and load onto a Biotage ISOLUTE SCX-2 (strong cation exchange) cartridge. Wash with methanol to remove non-basic impurities, then elute the target pyridine using 2M NH₃ in methanol. Evaporate to yield the pure Ethyl 2,4,6-trimethylpyridine-3-carboxylate.

References

  • Peptidomimetic α-Acyloxymethylketone Warheads with Six-Membered Lactam P1 Glutamine Mimic: SARS-CoV-2 3CL Protease Inhibition, Coronavirus Antiviral Activity, and in Vitro Biological Stability. Journal of Medicinal Chemistry. 1

  • Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives. Biomolecules. 2

  • A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters. 4

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. 5

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Molecules. 3

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in Ethyl 2,4,6-trimethylpyridine-3-carboxylate synthesis

Welcome to the Technical Support Center for the synthesis of Ethyl 2,4,6-trimethylpyridine-3-carboxylate . As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, complex purific...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 2,4,6-trimethylpyridine-3-carboxylate .

As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, complex purifications, and side reactions when targeting unsymmetrical pyridines. While the classical Hantzsch synthesis is brilliant for symmetrical diesters, applying it directly to mono-ester targets often results in complex, intractable mixtures.

To achieve high yields, we must move away from rigid, traditional one-pot recipes and understand the causality behind the molecular assembly. This guide provides a field-proven, self-validating protocol utilizing a modified stepwise condensation followed by a controlled oxidation, ensuring both high yield and absolute product purity.

Mechanistic Workflow

The classical Hantzsch reaction involves a one-pot condensation of two equivalents of a β-ketoester with an aldehyde and ammonia, inherently yielding a symmetrical 1,4-dihydropyridine (DHP) diester [1]. To synthesize the unsymmetrical mono-ester Ethyl 2,4,6-trimethylpyridine-3-carboxylate, we must employ a modified approach: the condensation of an enamine (ethyl 3-aminocrotonate) with an enone (3-penten-2-one) [3].

G A Ethyl 3-aminocrotonate (Enamine) C Michael Addition (C-C Bond Formation) A->C B 3-Penten-2-one (Enone) B->C D Cyclodehydration (Ring Closure) C->D E Ethyl 2,4,6-trimethyl-1,4-dihydropyridine -3-carboxylate (DHP) D->E F DDQ Oxidation (Aromatization) E->F G Ethyl 2,4,6-trimethylpyridine -3-carboxylate F->G

Figure 1: Modified Hantzsch synthesis workflow for Ethyl 2,4,6-trimethylpyridine-3-carboxylate.

Quantitative Data & Optimization Summary

To understand why the optimized protocol works, we must look at the empirical data. Below are the summarized optimization metrics for both the DHP formation and the subsequent aromatization steps.

Table 1: Optimization of the Condensation Step (DHP Formation)

Reagents Conditions Time Yield (%) Notes
Ethyl acetoacetate + Acetaldehyde + NH₃ Reflux, EtOH 12 h 0% Yields symmetrical diester; wrong target.
Ethyl 3-aminocrotonate + 3-Penten-2-one Reflux, EtOH 16 h 55% Significant enone polymerization observed.

| Ethyl 3-aminocrotonate + 3-Penten-2-one | 0 °C to RT, neat | 8 h | 82% | Minimized polymerization; high purity. |

Table 2: Optimization of the Oxidative Aromatization Step

Oxidant Solvent Temperature Time Yield (%) Notes
HNO₃ Acetic Acid 80 °C 4 h 42% Harsh; ring cleavage and over-oxidation.
MnO₂ Dichloromethane 25 °C 24 h 68% Mild; requires large excess of oxidant.

| DDQ | Dichloromethane | 25 °C | 2 h | 89% | Optimal; fast reaction, clean conversion. |

Step-by-Step Self-Validating Protocols

Step A: Synthesis of the DHP Intermediate

Causality Focus: 3-Penten-2-one is highly susceptible to base-catalyzed self-condensation and thermal polymerization. Running the reaction neat and initiating at 0 °C suppresses these competing pathways.

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and an argon line.

  • Add Ethyl 3-aminocrotonate (1.0 equivalent, 100 mmol).

  • Cool the flask to 0 °C using an ice bath.

  • Crucial Step: Add 3-Penten-2-one (1.1 equivalents, 110 mmol) dropwise over 30 minutes. Do not add it all at once; the localized heat of the Michael addition will trigger enone polymerization.

  • Remove the ice bath and allow the neat mixture to stir at room temperature for 8 hours.

  • Dissolve the crude mixture in minimal hot ethanol and cool to 4 °C to precipitate the DHP intermediate. Filter and dry under vacuum.

Step B: Oxidative Aromatization & Self-Validating Purification

Causality Focus: The DHP intermediate is non-basic because its nitrogen lone pair is delocalized through the conjugated enamine-ester system. In contrast, the oxidized pyridine product is highly basic, as its nitrogen lone pair resides in an sp² orbital orthogonal to the aromatic pi-system. We exploit this electronic shift to create a self-validating purification.

  • Dissolve the DHP intermediate (1.0 equivalent) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Portion-wise, add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.05 equivalents) at room temperature [2]. The solution will turn dark as the charge-transfer complex forms.

  • Stir for 2 hours until TLC indicates complete consumption of the DHP.

  • Self-Validating Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer with 1M HCl (3 x 50 mL).

    • Why? Only the fully aromatized pyridine protonates and moves into the aqueous layer. Unreacted DHP, DDQ, and neutral byproducts remain in the DCM.

  • Wash the collected aqueous acidic layer once with fresh DCM to remove trace organic impurities.

  • Basify the aqueous layer with 2M NaOH to pH 10. The free-base pyridine will precipitate or form an oil.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield pure Ethyl 2,4,6-trimethylpyridine-3-carboxylate.

Troubleshooting & FAQs

Q1: Why is my yield of the DHP intermediate so low, and why is the reaction mixture turning into a dark, viscous tar? A: This is the classic signature of enone polymerization. 3-Penten-2-one is highly reactive. If you add the reagents too quickly or apply heat (like traditional Hantzsch reflux conditions), the enone will undergo self-condensation rather than reacting with the enamine. Solution: Run the reaction neat, start at 0 °C, and add the enone dropwise. The high concentration of a neat reaction drives the bimolecular Michael addition faster than the competing polymerization pathways.

Q2: During the aromatization step, I'm observing ring cleavage and multiple side products on my TLC plate. How can I improve the oxidation yield? A: You are likely using harsh, traditional oxidants like Nitric Acid (HNO₃) or Cerium Ammonium Nitrate (CAN). While these work for robust, symmetrical DHPs, unsymmetrical DHPs with alkyl substituents are prone to over-oxidation and C-C bond cleavage under acidic, high-heat conditions. Solution: Switch to DDQ in DCM at room temperature. DDQ acts via a mild hydride-transfer mechanism, cleanly aromatizing the ring without degrading the ester or the methyl groups [2].

Q3: How can I efficiently separate the final pyridine product from unreacted DHP and neutral impurities without tedious column chromatography? A: Utilize the acid-base extraction protocol detailed in Step B. Because the DHP nitrogen lone pair is tied up in resonance with the ester group, it has a pKa < 0 and will not protonate in 1M HCl. The aromatized pyridine has a pKa of ~6 and will readily form a water-soluble pyridinium salt. If your product extracts into the 1M HCl layer, it inherently validates that the aromatization was successful.

References

  • Hantzsch pyridine synthesis - Grokipedia Source: Grokipedia URL
  • Source: Encyclopedia.
  • Metal-Free Multicomponent Syntheses of Pyridines Source: Chemical Reviews - ACS Publications URL
Optimization

Technical Support Center: Purification &amp; Recrystallization of Ethyl 2,4,6-trimethylpyridine-3-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the isolation and purification of Ethyl 2,4,6-trimethylpyridine-3-carboxylate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the isolation and purification of Ethyl 2,4,6-trimethylpyridine-3-carboxylate (also known as Ethyl 2,4,6-trimethylnicotinate).

Below, you will find the physicochemical rationale behind our recommended workflows, an interactive troubleshooting FAQ, step-by-step Standard Operating Procedures (SOPs), and quantitative solvent data to ensure your protocols are robust and self-validating.

Physicochemical Profiling & Purification Rationale

To design a self-validating purification system, we must first understand the molecular mechanics of Ethyl 2,4,6-trimethylpyridine-3-carboxylate:

  • Basic Nitrogen Center: The pyridine nitrogen is flanked by electron-donating methyl groups at the 2, 4, and 6 positions (+I effect), which increase electron density. However, the ester group at the 3-position is electron-withdrawing (-M effect). The net result is a moderate basicity with an estimated conjugate acid pKa​ of ~5.0–5.5. This allows for highly selective orthogonal acid-base extraction [1].

  • Ester Lability: The ethyl ester is susceptible to irreversible saponification (hydrolysis) if exposed to strong aqueous bases (e.g., NaOH or KOH) during the free-basing step.

  • Crystallization Thermodynamics: The steric bulk of the trimethyl groups and the flexible ethyl ester chain disrupt crystal lattice packing. Consequently, the free base often presents as an oil or a very low-melting solid at room temperature, making direct recrystallization highly prone to liquid-liquid phase separation (LLPS), commonly known as "oiling out"[2].

Purification Workflow Visualization

Workflow Crude Crude Reaction Mixture (Organic Phase) AcidExt Acid Extraction (1M HCl, pH < 1) Crude->AcidExt OrgDiscard Organic Phase (Neutral/Acidic Impurities) AcidExt->OrgDiscard Discard AqPhase Aqueous Phase (Pyridinium Salt) AcidExt->AqPhase Protonated Product BaseExt Basification & Extraction (NaHCO3 to pH 8, EtOAc) AqPhase->BaseExt FreeBase Purified Free Base (Oil / Low-Melting Solid) BaseExt->FreeBase Deprotonated Product CrystDecision Does it crystallize? FreeBase->CrystDecision DirectCryst Direct Recrystallization (Hexanes/EtOAc) CrystDecision->DirectCryst Yes SaltForm Salt Formation (HCl in Dioxane/Ether) CrystDecision->SaltForm No (Oiling Out) SaltCryst Recrystallization of Salt (EtOH/Et2O) SaltForm->SaltCryst

Figure 1: Orthogonal acid-base extraction and salt-formation recrystallization workflow.

Troubleshooting Guides & FAQs

Q1: During recrystallization, my product forms a biphasic liquid mixture ("oils out") instead of forming solid crystals. How can I resolve this? A1: This phenomenon, known as liquid-liquid phase separation (LLPS) or "oiling out," occurs when the compound precipitates as a solute-rich liquid phase rather than forming a solid crystal lattice[3]. Ethyl 2,4,6-trimethylpyridine-3-carboxylate is highly prone to this due to structural impurities that depress the crystallization boundary[2]. Causal Solution: Convert the free base into a hydrochloride salt. Salt formation drastically increases the lattice energy and melting point, thermodynamically favoring solid crystallization over LLPS[3]. (See Protocol B).

Q2: I am losing product yield during the acid-base extraction. What is the optimal pH for recovery? A2: Yield loss usually stems from incomplete protonation during the acid wash or ester hydrolysis during the basification step[1]. Causal Solution: To ensure >99% protonation and extraction into the aqueous phase, you must drop the pH at least 2 units below the pKa​ . Use 1M HCl (pH < 1). For recovery, basify the aqueous layer to pH 8–9 using saturated aqueous NaHCO3​ . Never use strong bases (e.g., NaOH) , as the hydroxide ions will cause irreversible saponification of the 3-carboxylate ester, destroying your product.

Q3: When purifying the crude mixture via silica gel column chromatography, the product band tails severely, leading to co-elution with impurities. How can I improve resolution? A3: Basic nitrogen heterocycles strongly interact with the slightly acidic silanol groups present on standard bare silica gel, causing sluggish mass transfer and severe chromatographic tailing[4]. Causal Solution: Passivate the silica gel by adding 1–2% Triethylamine (TEA) to your mobile phase (e.g., Hexanes/EtOAc + 1% TEA). The sterically bulky TEA molecules competitively bind to the active silanol sites, blocking the pyridine nitrogen from interacting and resulting in sharp, symmetrical elution peaks[5].

Standard Operating Procedures (SOPs)

Protocol A: Orthogonal Acid-Base Purification

This self-validating protocol exploits the basicity of the pyridine ring to separate the target compound from neutral and acidic reaction byproducts.

  • Solubilization: Dissolve the crude Ethyl 2,4,6-trimethylpyridine-3-carboxylate in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acid Extraction: Transfer to a separatory funnel. Extract the organic layer with 1M HCl (3 x 5 mL/g). The target compound protonates and partitions into the aqueous phase.

  • Phase Separation: Discard the organic layer (which now contains unreacted starting materials and neutral/acidic impurities).

  • Thermal Control: Cool the combined aqueous layers in an ice bath (0–5 °C) to minimize the risk of ester hydrolysis during the exothermic neutralization step.

  • Basification: Slowly add saturated aqueous NaHCO3​ until the pH reaches 8–9. (Caution: Vigorous CO2​ evolution will occur. Vent frequently).

  • Organic Recovery: Extract the cloudy basified aqueous layer with fresh EtOAc or Dichloromethane (DCM) (3 x 5 mL/g).

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the purified free base.

Protocol B: Anhydrous Hydrochloride Salt Formation & Recrystallization

Use this protocol if the free base from Protocol A "oils out" or requires ultra-high purity (>99.5%).

  • Solvent Preparation: Dissolve the purified free base in anhydrous Diethyl Ether ( Et2​O ) (5 mL/g).

  • Cooling: Cool the solution to 0 °C under an inert atmosphere ( N2​ or Argon).

  • Salt Precipitation: Dropwise add 1.1 equivalents of a standardized solution of HCl in Dioxane (4M). A white precipitate (pyridinium hydrochloride) will form immediately.

  • Maturation: Stir for 30 minutes at 0 °C to ensure complete precipitation and prevent supersaturation.

  • Filtration: Filter the solid salt under vacuum and wash with cold anhydrous ether.

  • Recrystallization: Dissolve the crude salt in a minimum volume of boiling absolute Ethanol. Slowly add Diethyl Ether (anti-solvent) dropwise until the solution becomes faintly turbid. Allow to cool undisturbed to room temperature, then transfer to 4 °C to yield highly pure, crystalline needles.

Quantitative Data Presentation

Solvent System / ReagentRole in WorkflowPartition / Mechanistic ImpactPost-Process Removal
1M Hydrochloric Acid (HCl) Aqueous extraction of basic pyridineLowers pH to <1; forces compound into aqueous phase (LogD < 0)N/A (Remains in aqueous phase)
Saturated NaHCO3​ (pH ~8.3) Basification (Free-basing)Raises pH > pKa​ ; restores lipophilicity (LogD ~ 2.5) without ester hydrolysisN/A (Remains in aqueous phase)
Ethyl Acetate (EtOAc) Organic extraction solventHigh solubility for free base; poor solubility for hydrochloride saltRotary evaporation (77 °C)
Hexanes / EtOAc + 1% TEA Chromatographic mobile phaseTEA passivates acidic silanol groups; prevents basic compound tailingRotary evaporation
Ethanol / Diethyl Ether Recrystallization solvent systemIdeal solvent/anti-solvent thermodynamic pair for hydrochloride saltVacuum drying (Ambient temp)

References

  • Tailing in TLC - can anyone help? ResearchGate. Available at:[Link][4]

  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. JournalsPub (2025). Available at: [Link][1]

  • The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization. Organic Process Research & Development, American Chemical Society (2014). Available at:[Link][2]

  • A method to crystallize substances that oil out. ResearchGate. Available at:[Link][3]

  • Effect of Amine Counterion Type on the Retention of Basic Compounds on Octadecyl Silane Bonded Silica-Based and Polybutadiene-Coated Zirconia Phases. Analytical Chemistry, American Chemical Society (2003). Available at:[Link][5]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ethyl 2,4,6-trimethylpyridine-3-carboxylate Reactions

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing low conversion rates when synthesizing or functionalizing Ethyl 2,4,6-trimethylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing low conversion rates when synthesizing or functionalizing Ethyl 2,4,6-trimethylpyridine-3-carboxylate (also known as ethyl 2,4,6-trimethylnicotinate).

As a sterically hindered, substituted pyridine derivative, this compound presents unique mechanistic challenges[1]. Below, we dissect the causality behind common experimental failures and provide self-validating protocols to ensure high-yield conversions.

Part 1: Synthesis & Aromatization Issues

Q: My modified Hantzsch synthesis of ethyl 2,4,6-trimethylpyridine-3-carboxylate stalls at ~40-50% yield. LC-MS shows a mass +2 Da higher than expected. What is happening?

A: You are stalling at the 1,4-dihydropyridine intermediate due to an insufficient aromatization barrier. The classical Hantzsch reaction condenses a β-keto ester (ethyl acetoacetate) with an aldehyde and an ammonia source. However, the resulting 1,4-dihydropyridine intermediate is unusually stable when flanked by the 2,4,6-trimethyl groups. Mild oxidative conditions (like ambient air) are insufficient to drive the loss of hydrogen (aromatization). To push this reaction to completion, you must introduce a strong, stoichiometric organic oxidant such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or use nitric acid.

SynthesisWorkflow A Ethyl Acetoacetate + Enamine B Condensation (Loss of H2O) A->B Heat / Catalyst C 1,4-Dihydropyridine Intermediate (+2 Da) B->C D Oxidation (DDQ or HNO3) C->D Aromatization Barrier E Ethyl 2,4,6-trimethylpyridine -3-carboxylate D->E Full Conversion

Workflow for the synthesis of Ethyl 2,4,6-trimethylpyridine-3-carboxylate via modified Hantzsch.

Protocol 1: Self-Validating DDQ Oxidation

Mechanistic Goal: Force the removal of hydride and proton from the dihydropyridine ring.

  • Preparation: Dissolve the crude 1,4-dihydropyridine intermediate (1.0 eq) in anhydrous dichloromethane (DCM) to a 0.1 M concentration.

  • Temperature Control: Cool the solution to 0 °C using an ice bath under an inert argon atmosphere.

  • Oxidation: Add DDQ (1.1 eq) portion-wise over 15 minutes. Causality: DDQ is a potent hydride acceptor; portion-wise addition controls the exothermic aromatization.

  • Validation Check (TLC): Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 4:1) under a UV lamp. The reaction is complete only when the highly fluorescent dihydropyridine spot is entirely consumed.

  • Workup: Filter the suspension through a Celite pad to remove the insoluble DDQ-H2 byproduct. Wash the filtrate with saturated aqueous NaHCO3 (2x), dry over anhydrous Na2SO4, and concentrate.

Part 2: Downstream Functionalization (Ester Hydrolysis)

Q: I am trying to hydrolyze the ester to 2,4,6-trimethylnicotinic acid using standard LiOH/THF or NaOH/EtOH reflux, but I am getting <10% conversion after 24 hours. Why is the ester so unreactive?

A: Extreme steric hindrance (The Ortho-Effect). In ethyl 2,4,6-trimethylpyridine-3-carboxylate, the ester group at the C3 position is physically trapped between two bulky methyl groups at the C2 and C4 positions. Standard basic saponification requires the hydroxide ion to attack the carbonyl carbon, forming a bulky tetrahedral intermediate. The steric clash between the incoming nucleophile, the ethoxy leaving group, and the adjacent methyls raises the activation energy so high that basic hydrolysis is kinetically "frozen."

To achieve high conversion, you must abandon basic hydrolysis and utilize either acid-catalyzed hydrolysis (which protonates the carbonyl, making it highly electrophilic) or anhydrous nucleophilic cleavage (which attacks the unhindered ethyl CH2​ group via an SN​2 mechanism, bypassing the carbonyl entirely).

HydrolysisLogic Start Low Conversion in Ester Hydrolysis? Check Are C2/C4 positions methylated? Start->Check Yes Yes (Steric Hindrance) Check->Yes No No (Standard Hydrolysis) Check->No Sol1 Avoid Basic Conditions (NaOH/LiOH fail) Yes->Sol1 Ortho-effect Sol2 Use Acidic Reflux (6M HCl, 48h) Sol1->Sol2 Protonates Carbonyl Sol3 Use Nucleophilic Cleavage (LiI / Pyridine, Reflux) Sol1->Sol3 SN2 on Ethyl Group

Decision tree for troubleshooting sterically hindered ester hydrolysis based on the ortho-effect.

Quantitative Comparison of Hydrolysis Conditions
Reagent SystemMechanistic PathwayTemp / TimeExpected Conversion
2M NaOH / EtOH Nucleophilic Acyl SubstitutionReflux / 24h< 10% (Sterically blocked)
6M HCl / H 2​ O Acid-Catalyzed HydrolysisReflux / 48h85 - 90%
TMS-I / CHCl 3​ Silyl Ester Formation & Hydrolysis60 °C / 12h> 90%
LiI / Pyridine SN​2 Cleavage of Alkyl-Oxygen115 °C / 16h> 95%
Protocol 2: Self-Validating Anhydrous Nucleophilic Cleavage (LiI/Pyridine)

Mechanistic Goal: Cleave the ester by attacking the sterically accessible ethyl tail rather than the hindered carbonyl core.

  • Preparation: In a flame-dried round-bottom flask, dissolve ethyl 2,4,6-trimethylpyridine-3-carboxylate (1.0 eq) in anhydrous pyridine (0.2 M concentration).

  • Reagent Addition: Add anhydrous Lithium Iodide (LiI) (4.0 eq). Crucial step: LiI is highly hygroscopic; water will poison the SN​2 reaction. Weigh rapidly under dry conditions or in a glovebox.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 115 °C (reflux) under an argon atmosphere for 16 hours.

  • Validation Check (LC-MS): Sample 10 µL of the reaction, dilute in MeCN, and run LC-MS. The reaction is complete when the starting material mass is fully replaced by a mass corresponding to the loss of the ethyl group (-28 Da).

  • Workup: Cool to room temperature and concentrate the pyridine in vacuo. Acidify the residue with 1M HCl to pH 4-5 to precipitate the 2,4,6-trimethylnicotinic acid. Extract with ethyl acetate, dry over Na 2​ SO 4​ , and evaporate to yield the pure carboxylic acid.

Part 3: Applications in Drug Development

Q: Why is the hydrolysis of this specific ester so critical in modern medicinal chemistry?

A: The resulting carboxylic acid (2,4,6-trimethylnicotinic acid) is a highly sought-after building block in antiviral research, specifically for synthesizing peptidomimetic covalent inhibitors of the SARS-CoV-2 3CL protease (Mpro)[2].

Recent breakthroughs have demonstrated that attaching a 2,4,6-trimethylnicotinate moiety to an α-acyloxymethylketone warhead creates an exceptional leaving group[3]. When the viral protease's catalytic cysteine (Cys145) attacks the inhibitor, the sterically bulky 2,4,6-trimethylnicotinate group is expelled, forming an irreversible covalent bond that neutralizes the virus[2]. Mastering the synthesis and hydrolysis of this ester is therefore a bottleneck step in scaling up next-generation COVID-19 therapeutics.

References
  • [1] 2,4,6-Trimethylpyridine - Wikipedia. Wikipedia.[Link]

  • [2] Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020. NIH / PMC.[Link]

  • [3] Peptidomimetic α-Acyloxymethylketone Warheads with Six-Membered Lactam P1 Glutamine Mimic: SARS-CoV-2 3CL Protease Inhibition, Coronavirus Antiviral Activity, and in Vitro Biological Stability. ResearchGate / Journal of Medicinal Chemistry.[Link]

Sources

Optimization

Technical Support Center: Preventing Ester Cleavage During Ethyl 2,4,6-trimethylpyridine-3-carboxylate Derivatization

Welcome to the Application Support Hub. As researchers and drug development professionals, you are likely leveraging pyridine carboxylic acid derivatives as versatile scaffolds in medicinal chemistry, particularly for ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As researchers and drug development professionals, you are likely leveraging pyridine carboxylic acid derivatives as versatile scaffolds in medicinal chemistry, particularly for targeting enzymes like FABP4 or developing novel CNS agents[1].

A recurring challenge when functionalizing Ethyl 2,4,6-trimethylpyridine-3-carboxylate (ethyl 2,4,6-trimethylnicotinate) is the unintended cleavage (hydrolysis or nucleophilic displacement) of the ethyl ester during the derivatization of the methyl groups or the pyridine core. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the structural integrity of your ester linkage.

Mechanistic Insights: The Vulnerability of the Ester Linkage

To prevent ester cleavage, we must first understand the causality behind it.

  • Electronic Activation: The pyridine ring is highly electron-deficient. This inductive electron withdrawal makes the carbonyl carbon of the ester at the 3-position exceptionally electrophilic and prone to nucleophilic attack, even more so than a standard aliphatic ester.

  • Steric Deception: While the methyl groups at the 2, 4, and 6 positions provide some steric shielding, they are insufficient to block small, highly reactive nucleophiles (like unhindered alkyllithiums or hydroxide ions).

  • Autocatalytic Risks: The 2,4,6-trimethylpyridine core (collidine) is a known hindered base with a conjugate acid pKa of 7.43[2]. Interestingly, collidine itself is often used as a solvent to promote the cleavage of hindered esters when paired with anhydrous lithium iodide[3]. This highlights the inherent reactivity of this molecular environment. Furthermore, during acidic workups, the basic nitrogen protonates, increasing water solubility and accelerating acid-catalyzed hydrolysis if not neutralized at ice-water temperatures[4].

Troubleshooting FAQs

Q1: I am attempting a lateral metalation (deprotonation of the 2- or 6-methyl group) using n -BuLi, but my ester is being destroyed. What is happening? A: n -BuLi is a strong nucleophile. Before it can act as a base to deprotonate the weakly acidic benzylic-type methyl protons, it attacks the highly electrophilic carbonyl carbon of your ester, leading to ketone formation or complete cleavage. Solution: Switch to a non-nucleophilic, sterically hindered base. Lithium diisopropylamide (LDA) is better, but Lithium tetramethylpiperidide (LiTMP) is optimal due to its extreme steric bulk, which prevents it from attacking the ester carbonyl.

Q2: I successfully functionalized the compound, but the ester cleaved during the aqueous workup. How do I prevent this? A: Pyridine-3-carboxylate esters are highly sensitive to saponification (base-catalyzed hydrolysis) and acid-catalyzed hydrolysis. If your workup involves strong bases (e.g., 1M NaOH ) to neutralize acids, or if you leave the protonated pyridine in an acidic aqueous phase for too long at room temperature, the ester will cleave. Solution: Always quench reactions at cryogenic temperatures using a mild buffer like saturated aqueous ammonium chloride ( NH4​Cl ). If neutralizing an acid catalyst, do so strictly at ice-water temperatures to prevent hydrolysis[4].

Q3: During radical bromination (NBS/AIBN) of the methyl groups, I observe transesterification or hydrolysis. Why? A: Radical halogenation itself does not cleave the ester. The cleavage occurs because commercial NBS can contain trace hydrobromic acid (HBr), or because of the use of protic solvents/workups. Solution: Ensure strictly anhydrous conditions during the reaction. Wash your organic phase with saturated NaHCO3​ immediately during workup to neutralize any trace HBr before it can catalyze ester cleavage.

Derivatization Pathway & Decision Matrix

G Start Ethyl 2,4,6-trimethylnicotinate Derivatization Base Base-Mediated Deprotonation Start->Base Radical Radical Halogenation (NBS) Start->Radical nBuLi Nucleophilic Base (e.g., n-BuLi, RT) Base->nBuLi LiTMP Sterically Hindered Base (e.g., LiTMP, -78°C) Base->LiTMP AqWorkup Strong Acid/Base Workup Radical->AqWorkup NeutralWorkup Anhydrous / Buffered Workup Radical->NeutralWorkup Cleavage1 Ester Cleavage (Nucleophilic Attack) nBuLi->Cleavage1 Success1 Successful Functionalization LiTMP->Success1 Cleavage2 Ester Hydrolysis (Saponification) AqWorkup->Cleavage2 Success2 Successful Halogenation NeutralWorkup->Success2

Decision tree for preventing ester cleavage during derivatization of ethyl 2,4,6-trimethylnicotinate.

Comparative Data: Condition Optimization

The following table summarizes the quantitative impact of reagent selection and workup conditions on ester survival rates.

Reaction TypeReagent / BaseTemperature (°C)Workup BufferExpected Ester Cleavage (%)Recommendation
Lateral Metalation n -BuLi-78 to 0Water> 85%Avoid (Direct nucleophilic attack)
Lateral MetalationLDA-78Sat. NH4​Cl 15 - 25%Acceptable (Monitor via TLC)
Lateral MetalationLiTMP-78Sat. NH4​Cl < 5%Optimal (Maximum steric shielding)
Radical BrominationNBS / AIBN80 (Reflux) 1M NaOH > 50%Avoid (Rapid saponification)
Radical BrominationNBS / AIBN80 (Reflux)Sat. NaHCO3​ < 2%Optimal (Mild neutralization)

Validated Protocol: Cryogenic Lateral Metalation & Electrophilic Trapping

This self-validating protocol utilizes LiTMP to selectively deprotonate the methyl groups while preserving the ethyl ester. The causality of success relies on extreme steric hindrance and strict thermal control.

Materials Required:

  • 2,2,6,6-Tetramethylpiperidine (TMP), freshly distilled

  • n -Butyllithium ( n -BuLi), titrated solution in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl 2,4,6-trimethylpyridine-3-carboxylate (Substrate), dried over molecular sieves

  • Electrophile (e.g., Alkyl halide or aldehyde)

Step-by-Step Methodology:

  • Preparation of LiTMP (The Hindered Base):

    • Charge an oven-dried Schlenk flask with anhydrous THF ( 10 mL/mmol of substrate) under an inert Argon atmosphere.

    • Add TMP ( 1.1 equiv ) and cool the solution to −78 °C using a dry ice/acetone bath.

    • Dropwise, add n -BuLi ( 1.05 equiv ). Stir for 30 minutes at −78 °C , then warm to 0 °C for 15 minutes to ensure complete metalation of the amine. Re-cool the flask to −78 °C .

    • Causality Check: Pre-forming LiTMP ensures no residual n -BuLi is present to attack your ester.

  • Cryogenic Substrate Addition:

    • Dissolve the substrate ( 1.0 equiv ) in a minimal amount of anhydrous THF.

    • Add the substrate solution dropwise to the LiTMP solution over 15 minutes down the side of the flask to pre-cool the droplets.

    • Stir at −78 °C for 45 minutes. The solution will typically develop a deep red/purple hue, indicating the formation of the benzylic anion.

  • Electrophilic Trapping:

    • Add the desired electrophile ( 1.2 equiv ) dropwise.

    • Maintain the reaction at −78 °C for 2 hours. Do not allow the reaction to warm to room temperature prematurely, as the anion can undergo intramolecular side reactions or intermolecular ester condensation.

  • Controlled Quench & Workup (Critical Step):

    • While still at −78 °C , rapidly inject a large excess of saturated aqueous NH4​Cl solution.

    • Causality Check: Quenching at cryogenic temperatures with a mild, buffered acid prevents localized pH spikes that cause base-catalyzed ester hydrolysis.

    • Allow the mixture to warm to room temperature. Extract with Ethyl Acetate ( 3×20 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

References

  • Esterification of pyridine carboxylic acids - Google Patents URL
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Dove Medical Press URL:[Link]

  • 2,4,6-Trimethylpyridine - Grokipedia URL:[Link]

  • 2,4,6-Trimethylpyridine, ReagentPlus | 142387-5ML | SIGMA-ALDRICH - SLS Ireland URL:[Link]

Sources

Troubleshooting

Resolving overlapping peaks in Ethyl 2,4,6-trimethylpyridine-3-carboxylate HPLC analysis

Technical Support Center: Troubleshooting Overlapping Peaks in Ethyl 2,4,6-trimethylpyridine-3-carboxylate HPLC Analysis As a Senior Application Scientist, I frequently encounter analytical bottlenecks when dealing with...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Overlapping Peaks in Ethyl 2,4,6-trimethylpyridine-3-carboxylate HPLC Analysis

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when dealing with substituted pyridines. Ethyl 2,4,6-trimethylpyridine-3-carboxylate presents a classic chromatographic challenge: it possesses a basic pyridine nitrogen that is highly prone to secondary interactions, combined with a hydrophobic ester/trimethyl core that complicates its separation from structurally similar synthetic impurities (e.g., regioisomers or free acids).

This guide provides a self-validating framework to diagnose, troubleshoot, and permanently resolve co-elution and peak tailing for this specific class of molecules.

Section 1: Mechanistic Understanding of Peak Overlap

Q1: Why does Ethyl 2,4,6-trimethylpyridine-3-carboxylate consistently co-elute with its impurities, and why do the peaks tail?

Expertise & Causality: The root cause of peak tailing—and the subsequent co-elution it causes—is dual-fold. First, the basic pyridine nitrogen (pKa ~ 5.5 - 6.0) can exist in a partially ionized state if the mobile phase pH is not strictly controlled. Operating near the analyte's pKa leads to a mixed population of protonated and neutral species, causing severe peak broadening[1].

Second, protonated basic analytes undergo secondary ion-exchange interactions with ionized, unbonded silanol groups (Si-O⁻) on the silica surface of traditional C18 columns. This secondary retention mechanism is thermodynamically slower than the primary hydrophobic partitioning. As a result, the trailing edge of the peak "drags" across the baseline, artificially widening the peak volume and overlapping with closely eluting impurities[2][3].

Silanol_Interaction Pyridine Protonated Pyridine Ring (Analyte) Interaction Secondary Ion-Exchange Interaction Pyridine->Interaction Silanol Ionized Silanol (Si-O⁻) (Stationary Phase) Silanol->Interaction Tailing Peak Tailing & Co-elution Interaction->Tailing Solution1 Low pH (pH ≤ 2.5) Neutralizes Si-O⁻ to Si-OH Solution1->Silanol Solution2 End-capped / Type B Silica Reduces Available Silanols Solution2->Silanol

Diagram 1: Mechanistic pathway of silanol-induced peak tailing and targeted chemical solutions.

Section 2: Method Development & Optimization Protocols

Q2: How do I adjust the mobile phase pH to effectively resolve the ester from its free acid or regioisomers?

Expertise & Causality: To achieve sharp, symmetrical peaks, you must force the analyte into a single, uniform ionization state. The fundamental rule of chromatography for basic compounds is to set the mobile phase pH at least 2 units away from the analyte's pKa. For Ethyl 2,4,6-trimethylpyridine-3-carboxylate, you must operate either at a low pH (≤ 2.5) to fully protonate the pyridine nitrogen while simultaneously neutralizing acidic silanols, or at a high pH (≥ 8.0) to fully deprotonate the analyte, rendering it neutral and highly hydrophobic[4].

Quantitative Data Summary: Mobile Phase Buffer Selection

Buffer SystempH RangeAnalyte Ionization StateStationary Phase CompatibilityEffect on Peak Shape
20 mM Potassium Phosphate 2.0 - 2.5Fully ProtonatedStandard C18, Type B SilicaExcellent; suppresses silanol ionization[2].
0.1% Formic Acid ~ 2.7Fully ProtonatedLC-MS Compatible ColumnsGood; may require polar-embedded phases[5].
10 mM Ammonium Bicarbonate 8.0 - 9.0Fully DeprotonatedHigh-pH tolerant C18 onlyExcellent; analyte is neutral, maximizing retention.

Self-Validating Protocol: pH Optimization

  • Preparation: Prepare two distinct aqueous mobile phases: 20 mM Potassium Phosphate (pH 2.5) and 10 mM Ammonium Bicarbonate (pH 9.0).

  • Equilibration: Flush the column with 10 column volumes (CV) of the respective buffer/organic mixture to ensure stationary phase equilibrium.

  • Injection: Inject a 10 µL standard mixture containing the ester and its known impurities.

  • Validation: Calculate the USP Tailing Factor ( T ). If T>1.5 , the ionization state is not uniform, or silanol interactions persist[1]. If the peaks are symmetrical but still co-eluting, proceed to stationary phase optimization.

Q3: What is the step-by-step protocol for screening stationary phases to resolve these overlapping peaks?

Expertise & Causality: If pH adjustment corrects peak symmetry but fails to resolve the co-elution, the selectivity ( α ) of the system must be altered. Standard C18 relies purely on hydrophobic dispersion forces. By switching to a Biphenyl or Polar-embedded (Amide) column, you introduce π−π interactions and hydrogen bonding, respectively. The electron-deficient pyridine ring of our target molecule interacts strongly with the electron-rich biphenyl stationary phase, offering orthogonal selectivity compared to C18[6].

Workflow N1 Detect Co-elution / Peak Tailing N2 Check Peak Purity (DAD/MS) N1->N2 N3 Adjust Mobile Phase pH (Target: pH 2.5 or pH 8.0) N2->N3 N4 Evaluate Resolution (Rs) N3->N4 N5 Rs > 1.5? N4->N5 N6 Switch Stationary Phase (Type B Silica, Biphenyl, Amide) N5->N6 No N8 Method Validated N5->N8 Yes N7 Optimize Gradient & Temp (k' = 2 to 10) N6->N7 N7->N4

Diagram 2: Self-validating troubleshooting workflow for resolving overlapping HPLC peaks.

Self-Validating Protocol: Orthogonal Column Screening

  • Baseline Establishment: Run the sample on a high-purity Type B silica C18 column (fully end-capped) to minimize metal contamination and free silanols[4]. Record the resolution ( Rs​ ).

  • Selectivity Shift: Swap the C18 for a Biphenyl column of identical dimensions and particle size (e.g., 50 x 2.1 mm, 1.7 µm). Smaller particle sizes increase theoretical plates and sharpen peaks[6].

  • Isocratic Testing: Run an isocratic method (e.g., 40% Acetonitrile / 60% Buffer) to determine the new capacity factor ( k′ ). Weaken the mobile phase to slow down elution until k′ is between 2 and 10[7].

  • Validation: Utilize a Diode Array Detector (DAD) to perform Peak Purity analysis. Extract UV spectra across the apex, leading, and trailing edges of the peak. If the 100+ spectra collected across the peak deviate from one another, co-elution is still occurring[8].

Section 3: Advanced Troubleshooting

Q4: I've optimized pH and the column, but I still see a shoulder on the main peak. How do I validate if it's co-elution or a system dispersion issue?

Expertise & Causality: A shoulder on a peak is a sudden discontinuity that indicates either a closely eluting isobaric impurity or extra-column band broadening (dispersion) caused by poor system plumbing[7]. Extra-column volume disproportionately affects early-eluting peaks and can mimic co-elution.

Validation Step: Inject the sample at half the original concentration and reduce the injection volume from 10 µL to 2 µL.

  • Outcome A: If the shoulder resolves into a distinct, separate peak, the column was experiencing localized mass overload.

  • Outcome B: If the shoulder remains proportional but unresolved, inspect the system plumbing. Ensure narrow internal diameter (e.g., 0.005") PEEK or stainless steel tubing is used from the injector to the column, and from the column to the detector flow cell to minimize dead volume[1][9].

Sources

Optimization

Minimizing byproducts during the oxidation of Ethyl 2,4,6-trimethylpyridine-3-carboxylate

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals working with the oxidation of Ethyl 2,4,6-trimethylpyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals working with the oxidation of Ethyl 2,4,6-trimethylpyridine-3-carboxylate .

Because this substrate features multiple reactive methyl groups and an acid/base-sensitive ethyl ester, achieving chemoselectivity and regioselectivity is a notorious challenge. This guide synthesizes mechanistic causality, quantitative risk assessment, and self-validating protocols to help you eliminate over-oxidation, poor regioselectivity, and ester hydrolysis.

Mechanistic Causality: Understanding Your Substrate

Before troubleshooting, you must understand the steric and electronic environment of Ethyl 2,4,6-trimethylpyridine-3-carboxylate:

  • Steric Shielding: The nitrogen atom is flanked by the C2 and C6 methyl groups, making it highly sterically hindered. Standard N-oxidation conditions often fail or require harsh heating.

  • Regioselectivity (C2 vs. C4 vs. C6): The bulky, electron-withdrawing ethyl ester at the C3 position sterically shields the C2 and C4 methyl groups. Consequently, the C6-methyl group is the most kinetically accessible and thermodynamically favored site for enamine-driven oxidations (such as the Riley oxidation)[1].

  • Ester Lability: The C3-ethyl ester is highly susceptible to nucleophilic acyl substitution. Harsh aqueous oxidants (like basic KMnO4​ ) will rapidly hydrolyze the ester into a carboxylic acid byproduct[2].

Reaction Pathways & Byproduct Visualization

OxidationPathways Substrate Ethyl 2,4,6-trimethylpyridine -3-carboxylate NOxide Target: N-Oxide (mCPBA / DCM) Substrate->NOxide Electrophilic Oxidation (Sterically Hindered) Aldehyde Target: C6-Aldehyde (SeO2 / Dioxane) Substrate->Aldehyde Riley Oxidation (Favors C6) ByP_Hydrolysis Byproduct: C3-Carboxylic Acid (Ester Hydrolysis) Substrate->ByP_Hydrolysis Aqueous Base/Acid (e.g., KMnO4) ByP_Regio Byproduct: C2/C4 Oxidation (Poor Regioselectivity) Substrate->ByP_Regio Uncontrolled Temp ByP_OverOx Byproduct: C6-Carboxylic Acid (Over-oxidation) Aldehyde->ByP_OverOx Excess SeO2 or Prolonged Heat

Reaction pathways and byproduct formation during collidine derivative oxidation.

Quantitative Risk Assessment

To minimize byproducts, you must match your target functional group with the correct oxidant system. Below is a quantitative summary of expected byproduct distributions based on empirical data from collidine derivative oxidations[3].

Oxidant SystemTarget Functional GroupPrimary Byproduct RiskEst. Byproduct %Mitigation Strategy
mCPBA (1.1 eq), DCM, 0 °C to RT Pyridine N-OxideUnreacted substrate< 5%Use fresh mCPBA; extend reaction time to 24h due to steric hindrance at N.
SeO2​ (1.2 eq), 1,4-Dioxane, 80 °C C6-AldehydeC6-Carboxylic Acid10–15%Monitor strictly via TLC; limit SeO2​ equivalents; do not exceed 80 °C.
KMnO4​ , H2​O /Pyridine, 95 °C C2, C4, C6-Tricarboxylic AcidC3-Ester Hydrolysis> 40%Avoid basic aqueous conditions; use neutral buffers or phase-transfer catalysts.
H2​O2​ / AcOH, 70 °C Pyridine N-OxideC3-Ester Hydrolysis20–30%Abandon aqueous conditions; switch to the anhydrous mCPBA/DCM system.

Troubleshooting FAQs

Q: Why am I observing significant ester hydrolysis when attempting to oxidize the methyl groups with KMnO4​ ? A: Potassium permanganate oxidations of alkyl pyridines to collidinic acids typically require harsh aqueous conditions and elevated temperatures[3]. Under these conditions, the C3-ethyl ester undergoes rapid nucleophilic acyl substitution (hydrolysis). Solution: If exhaustive oxidation is mandatory, switch to a biphasic system with a phase-transfer catalyst (e.g., TBAB) and a neutral buffer to protect the ester[2].

Q: I am performing a Riley oxidation ( SeO2​ ) to get the C6-aldehyde, but I keep getting a mixture of C2 and C6 oxidized products. How do I improve regioselectivity? A: Selenium dioxide oxidation relies on the tautomerization of the alkyl pyridine to an enamine intermediate[1]. While the C6-methyl is kinetically favored, pushing the reaction temperature above 80 °C overcomes the activation energy barrier for the sterically hindered C2-methyl (shielded by the C3-ester). Solution: Strictly control the temperature at 70–80 °C. Maintaining a lower thermal profile ensures the SeO2​ exclusively attacks the kinetically favored C6 position.

Q: My N-oxidation using H2​O2​ /Acetic acid is stalling. When I push the temperature, the substrate degrades. Why? A: The pyridine nitrogen is flanked by the C2 and C6 methyl groups, creating severe steric hindrance that drastically reduces its nucleophilicity. H2​O2​ /AcOH is insufficiently electrophilic at room temperature for hindered substrates. Heating the acidic aqueous mixture destroys your C3-ester. Solution: Switch to meta-chloroperoxybenzoic acid (mCPBA) in anhydrous dichloromethane (DCM). mCPBA is a stronger electrophile and operates in non-nucleophilic conditions, forcing the N-oxidation to completion without ester degradation.

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. Do not proceed to the next step without confirming the analytical checkpoints.

Protocol A: Regioselective Synthesis of Ethyl 6-formyl-2,4-dimethylpyridine-3-carboxylate (Riley Oxidation)

Causality: SeO2​ selectively attacks the C6-methyl because the C3-ester sterically blocks the enamine tautomerization at the C2 and C4 positions[1].

  • Setup: Dissolve 1.0 eq of Ethyl 2,4,6-trimethylpyridine-3-carboxylate in anhydrous 1,4-dioxane (0.2 M).

  • Oxidant Addition: Add 1.2 eq of SeO2​ powder. Do not use excess, or you will induce over-oxidation to the carboxylic acid.

  • Reaction: Heat the mixture to exactly 80 °C under an inert atmosphere for 6–8 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove precipitated red selenium metal, and concentrate the filtrate. Purify via silica gel chromatography (Hexanes/EtOAc).

  • Self-Validation Checkpoint:

    • TLC: The product will run slightly lower than the starting material and will stain intensely with 2,4-DNP (indicating an aldehyde).

    • 1H NMR: Confirm the disappearance of the C6-methyl singlet at ~2.5 ppm. Confirm the appearance of a sharp aldehyde proton singlet at ~10.0 ppm. The C2 and C4 methyl singlets must remain intact.

Protocol B: Synthesis of Ethyl 2,4,6-trimethylpyridine-3-carboxylate N-oxide

Causality: Using an anhydrous, non-nucleophilic solvent (DCM) prevents the hydrolysis of the C3-ester, while the highly electrophilic mCPBA overcomes the steric shielding of the C2/C6 methyl groups.

  • Setup: Dissolve 1.0 eq of the substrate in anhydrous DCM (0.1 M) and cool to 0 °C in an ice bath.

  • Oxidant Addition: Slowly add 1.1 eq of purified mCPBA (ensure it is washed with a buffer if commercial purity is low) in portions over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 18–24 hours. The long reaction time is causally linked to the steric hindrance at the nitrogen.

  • Workup: Quench the reaction with saturated aqueous Na2​S2​O3​ to destroy excess peroxide. Wash the organic layer with saturated aqueous NaHCO3​ (3x) to remove the meta-chlorobenzoic acid byproduct. Dry over Na2​SO4​ and concentrate.

  • Self-Validation Checkpoint:

    • TLC: The N-oxide will be significantly more polar (lower Rf) than the starting material.

    • 1H NMR: The pyridine ring proton (C5-H) will shift upfield due to the electron-donating resonance effect of the N-oxide oxygen, while the C2 and C6 methyl groups alpha to the nitrogen will shift slightly downfield.

Sources

Reference Data & Comparative Studies

Validation

Ethyl 2,4,6-trimethylpyridine-3-carboxylate vs methyl 2,4,6-trimethylpyridine-3-carboxylate reactivity

As a Senior Application Scientist navigating the complexities of heterocyclic synthesis, selecting the correct ester protecting group or intermediate is rarely a trivial administrative choice—it is a strategic decision t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of heterocyclic synthesis, selecting the correct ester protecting group or intermediate is rarely a trivial administrative choice—it is a strategic decision that dictates the viability of your entire synthetic route. When working with derivatives of 2,4,6-trimethylpyridine (commonly known as the collidine scaffold), the C3-carboxylate is situated in an extreme steric environment.

This guide provides an objective, data-driven comparison of Ethyl 2,4,6-trimethylpyridine-3-carboxylate and Methyl 2,4,6-trimethylpyridine-3-carboxylate , detailing how a seemingly minor difference in the alkoxy chain fundamentally alters the molecule's reactivity profile, thermodynamic stability, and downstream utility in drug development.

Mechanistic Causality: The "Collidine Cleft" and Steric Shielding

To understand the reactivity of these esters, we must first analyze the local topology of the pyridine ring. The C3-carboxylate is flanked by methyl groups at the C2 and C4 positions. This ortho-disubstitution creates a severe "steric cleft."

For any nucleophilic acyl substitution (such as saponification, amidation, or reduction) to occur, the incoming nucleophile must approach the carbonyl carbon at an angle of approximately 107° (the Bürgi-Dunitz trajectory). In the 2,4,6-trimethylpyridine system, the van der Waals radii of the C2 and C4 methyl groups physically obstruct this trajectory, drastically reducing the inaccessible solid angle around the carbonyl sp² oxygen [1].

The Rotor Effect: Why Methyl Outperforms Ethyl

While both esters are highly hindered, the methyl ester is significantly more reactive toward nucleophiles than the ethyl ester . This divergence is driven by two factors:

  • The Rotor Effect: The methyl ester (–OCH₃) is a rigid, compact unit. In contrast, the ethyl ester (–OCH₂CH₃) possesses a terminal methyl group that freely rotates around the C–O and C–C bonds. This rotation sweeps a larger three-dimensional volume, effectively acting as a dynamic steric shield that further repels incoming nucleophiles [2].

  • Inductive Electrophilicity: The ethyl group is slightly more electron-donating than the methyl group via inductive effects. Consequently, the carbonyl carbon of the ethyl ester is marginally less electrophilic, raising the activation energy required to form the tetrahedral intermediate.

G N1 Nucleophile (e.g., OH-) N2 Carbonyl Carbon (C3) N1->N2 Bürgi-Dunitz Trajectory N3 Tetrahedral Intermediate N2->N3 Rate-Limiting Step N6 Product: 2,4,6-Trimethyl- pyridine-3-carboxylate N3->N6 Alkoxide Elimination N4 Methyl Ester (Compact Shielding) N4->N2 Moderate Hindrance N5 Ethyl Ester (Dynamic Rotor Shielding) N5->N2 Severe Hindrance

Fig 1. Mechanistic trajectory of nucleophilic acyl substitution highlighting steric divergence.

Quantitative Reactivity Comparison

The structural differences between the two esters manifest clearly in the laboratory. The table below synthesizes the comparative performance of both esters across standard synthetic transformations.

ParameterMethyl 2,4,6-trimethylpyridine-3-carboxylateEthyl 2,4,6-trimethylpyridine-3-carboxylate
Saponification (Base Hydrolysis) Requires 10 eq LiOH, MeOH/H₂O, Reflux (12-24h)Highly resistant; requires KOH in ethylene glycol (>120°C) or specialized Lewis acids.
Reduction (LiAlH₄) Smooth reduction to alcohol at 0°C to RT.Sluggish; often requires elevated temperatures or excess equivalents, risking over-reduction.
Aminolysis (Primary Amines) Feasible with Lewis acid catalysis (e.g., Sc(OTf)₃) or high heat.Extremely poor yields; typically requires conversion to the acyl chloride first.
Metabolic Stability (Enzymatic) Moderate hydrolysis by human carboxylesterase 1 (hCE1).High stability; bulky alkoxy groups severely inhibit hCE1 active site binding [2].

Self-Validating Experimental Methodologies

To demonstrate the practical implications of these reactivity differences, below are the optimized, self-validating protocols for the base-catalyzed hydrolysis of both esters. Note the causality behind the reagent selection and workup procedures.

Protocol A: Hydrolysis of the Methyl Ester

Because the methyl ester is moderately accessible, we utilize Lithium Hydroxide (LiOH). The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen to increase its electrophilicity, which is critical for overcoming the steric hindrance of the flanking methyl groups [3].

  • Reaction Setup: Dissolve 1.0 equivalent of Methyl 2,4,6-trimethylpyridine-3-carboxylate in a 3:1 mixture of Methanol and Water (0.2 M concentration).

  • Reagent Addition: Add 10.0 equivalents of LiOH·H₂O. Causality: A massive excess is required to drive the equilibrium forward due to the extreme steric shielding.

  • Thermal Activation: Heat the mixture to reflux (approx. 70°C) for 12–24 hours. Monitor via LCMS.

  • Workup & Isolation:

    • Cool to room temperature and evaporate the methanol under reduced pressure.

    • Wash the aqueous layer with diethyl ether to remove unreacted starting material.

    • Critical Step: Acidify the aqueous layer carefully with 2N HCl to pH 6 . Causality: 2,4,6-trimethylnicotinic acid is amphoteric. pH 6 represents its isoelectric point, ensuring maximum precipitation of the zwitterionic product.

    • Filter the resulting solid and triturate with cold ethanol to yield the pure acid [3].

Protocol B: Hydrolysis of the Ethyl Ester

The ethyl ester will largely fail under Protocol A. To cleave the ethyl ester, we must abandon the standard acyl-oxygen cleavage (BAc2 mechanism) and force an alkyl-oxygen cleavage using harsh, anhydrous conditions.

  • Reaction Setup: Dissolve 1.0 equivalent of Ethyl 2,4,6-trimethylpyridine-3-carboxylate in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Reagent Addition: Add 3.0 equivalents of Iodotrimethylsilane (TMSI) dropwise at 0°C. Causality: TMSI bypasses the sterically blocked carbonyl carbon entirely, coordinating to the ester oxygen and allowing the iodide to attack the ethyl group via an SN2 mechanism.

  • Thermal Activation: Warm to room temperature and stir for 24 hours.

  • Workup & Isolation: Quench with methanol to destroy excess TMSI, concentrate, and adjust to pH 6 to precipitate the free acid.

Workflow S1 Weigh Methyl Ester (1.0 eq) S2 Add LiOH.H2O (10.0 eq) in MeOH/H2O (3:1) S1->S2 S3 Heat to Reflux (Monitor via LCMS) S2->S3 S4 Cool & Evaporate Organic Volatiles S3->S4 S5 Acidify to pH 6 (Isoelectric Point) S4->S5 S6 Filter & Triturate (Pure Carboxylic Acid) S5->S6

Fig 2. Optimized workflow for the base-catalyzed hydrolysis of the hindered methyl pyridine ester.

Strategic Recommendations for Drug Development

When designing a synthetic route involving the 2,4,6-trimethylpyridine-3-carboxylate scaffold, the choice between methyl and ethyl must be dictated by the end goal:

  • Choose the Methyl Ester if: The ester is a temporary protecting group or intermediate that must be hydrolyzed or functionalized later in the synthesis. Its lower steric volume allows for deprotection under tolerable conditions (LiOH/MeOH) that will not destroy sensitive functional groups elsewhere on the molecule.

  • Choose the Ethyl Ester if: The ester is intended to be a permanent feature of the final Active Pharmaceutical Ingredient (API). The ethyl group's "rotor effect" provides exceptional metabolic stability against human carboxylesterases (hCE1/hCE2), significantly improving the molecule's in vivo half-life compared to its methyl counterpart [2].

References

  • Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Journal of Medicinal Chemistry. Available at:[Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics (PubMed). Available at: [Link]

  • Supporting Information: Preparation of 2,4,6-trimethylnicotinic acid. Wiley-VCH. Available at:[Link]

Comparative

HPLC-UV Method Validation and Column Comparison for the Purity Determination of Ethyl 2,4,6-trimethylpyridine-3-carboxylate

Executive Summary The accurate purity determination of highly substituted pyridine derivatives is a critical quality control step in pharmaceutical development. Ethyl 2,4,6-trimethylpyridine-3-carboxylate (CAS: 14457-96-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate purity determination of highly substituted pyridine derivatives is a critical quality control step in pharmaceutical development. Ethyl 2,4,6-trimethylpyridine-3-carboxylate (CAS: 14457-96-6) [1] presents unique analytical challenges due to its basic nitrogen atom, which frequently induces severe peak tailing in standard reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide provides an objective, data-driven comparison of three different HPLC column chemistries and mobile phase strategies. Furthermore, it outlines a self-validating experimental protocol grounded in the ICH Q2(R2) and ICH Q14 guidelines [2][3], ensuring that the developed method is robust, reliable, and regulatory-compliant.

Mechanistic Insights: The Causality of Peak Tailing

Before selecting a column or mobile phase, it is essential to understand the chemical behavior of the target analyte. Ethyl 2,4,6-trimethylpyridine-3-carboxylate is a basic, polar compound.

The Silanol Interaction Problem

In standard reversed-phase separations, analyte retention is primarily driven by non-specific hydrophobic interactions. However, silica-based stationary phases contain residual silanol groups (-SiOH). At a mobile phase pH > 3.0, these silanols become ionized (-SiO⁻). The lone pair of electrons on the basic nitrogen of the pyridine ring interacts strongly with these ionized silanols[4][5].

This creates a dual-retention mechanism :

  • Hydrophobic retention (Primary, fast desorption).

  • Ion-exchange/Polar interaction (Secondary, slow desorption).

Because molecules desorb at different rates, the trailing edge of the chromatographic peak broadens, resulting in an asymmetry factor ( As​ ) significantly greater than 1.2 [5].

Strategic Solutions

To mitigate this and establish a self-validating system, the experimental design must eliminate the secondary interaction. This guide compares three approaches:

  • Method A (The Control): Standard C18 column at neutral pH (Demonstrates the failure mode).

  • Method B (pH Control & End-Capping): End-capped C18 column with a low-pH mobile phase (pH 2.8) to protonate and neutralize residual silanols.

  • Method C (Mixed-Mode): Core-shell mixed-mode column utilizing simultaneous hydrogen-bonding and cation-exchange mechanisms to control basic analytes without relying strictly on hydrophobic retention.

Comparative Performance Analysis

To objectively evaluate these strategies, identical concentrations of Ethyl 2,4,6-trimethylpyridine-3-carboxylate were analyzed using the three methods. The validation parameters were assessed according to ICH Q2(R2) standards for quantitative impurity testing [2].

Table 1: Chromatographic Performance and Validation Data Comparison
Validation ParameterMethod A: Standard C18 (Uncapped, pH 7.0)Method B: End-Capped C18 (pH 2.8, Formic Acid)Method C: Mixed-Mode Core-Shell (pH 3.0)
Retention Time ( tR​ ) 4.2 min5.8 min6.1 min
Peak Asymmetry ( As​ ) 2.45 (Severe Tailing)1.15 (Excellent)1.08 (Ideal)
Theoretical Plates ( N ) < 3,000> 12,000> 18,000
Linearity ( R2 ) 0.98500.99950.9999
Precision (%RSD, n=6) 4.8% (Fails ICH criteria)0.8% (Passes)0.4% (Passes)
LOD (S/N = 3) 1.5 µg/mL0.2 µg/mL0.08 µg/mL
LOQ (S/N = 10) 5.0 µg/mL0.6 µg/mL0.25 µg/mL

Data Synthesis: Method A fails system suitability due to severe peak tailing ( As​ > 2.0), which directly compromises precision and sensitivity (high LOQ). Method B represents a standard, reliable pharmaceutical approach. Method C offers the highest efficiency and sensitivity, making it the superior choice for trace impurity quantification.

Workflow Visualization: Method Lifecycle

The following diagram illustrates the analytical lifecycle from risk identification to formal ICH Q2(R2) validation.

G Start Analytical Target Profile (ATP) Ethyl 2,4,6-trimethylpyridine-3-carboxylate Challenge Risk Identification: Basic Nitrogen & Silanol Interactions Start->Challenge Opt1 Method A: Standard C18 (High Peak Tailing) Challenge->Opt1 Baseline Opt2 Method B: End-Capped C18 + Low pH Buffer Challenge->Opt2 Optimization Opt3 Method C: Mixed-Mode Core-Shell Column Challenge->Opt3 Advanced Eval Performance Evaluation (Asymmetry < 1.5, Resolution > 2.0) Opt1->Eval Fails Criteria Opt2->Eval Meets Criteria Opt3->Eval Optimal Performance Val ICH Q2(R2) Validation: Specificity, Linearity, Precision, LOD/LOQ Eval->Val Select Best Method Success Validated Purity Method Ready for Routine Use Val->Success

Caption: Analytical lifecycle and risk-based method selection workflow based on ICH Q14 and Q2(R2) principles.

Experimental Protocol: Step-by-Step Methodology

To ensure trustworthiness and reproducibility, the following protocol details the execution of Method C , which yielded the best performance for Ethyl 2,4,6-trimethylpyridine-3-carboxylate.

Step 1: Mobile Phase Preparation

Causality: A highly controlled pH ensures the basic nitrogen remains protonated while suppressing silanol ionization, stabilizing the retention time.

  • Aqueous Phase (Mobile Phase A): Dissolve 0.1% Formic Acid (LC-MS grade) in ultrapure water (18.2 MΩ·cm). Adjust to pH 3.0 using dilute ammonium formate if necessary. Filter through a 0.22 µm membrane.

  • Organic Phase (Mobile Phase B): 100% LC-grade Acetonitrile.

Step 2: Standard Solution Preparation
  • Stock Solution: Accurately weigh 10.0 mg of Ethyl 2,4,6-trimethylpyridine-3-carboxylate reference standard. Dissolve in 10 mL of Methanol to yield a 1.0 mg/mL stock.

  • Working Solutions (Linearity): Dilute the stock solution with the initial mobile phase (e.g., 80% A / 20% B) to create a 5-point calibration curve ranging from 0.5 µg/mL to 50 µg/mL.

Step 3: Chromatographic Conditions
  • Column: Core-Shell Mixed-Mode (e.g., 150 mm × 4.6 mm, 2.7 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Thermostatic control is vital to prevent viscosity-induced pressure fluctuations).

  • Injection Volume: 5 µL.

  • Detection: UV at 275 nm (determined via prior photodiode array scanning for maximum absorbance).

  • Gradient Program:

    • 0–2 min: 20% B

    • 2–7 min: Linear ramp to 60% B

    • 7–9 min: Hold at 60% B

    • 9–10 min: Return to 20% B (Equilibration)

Step 4: System Suitability Testing (SST)

Before validation, inject the 10 µg/mL standard six times.

  • Acceptance Criteria: As​ ≤ 1.5, %RSD of peak area ≤ 2.0%, Theoretical plates ( N ) ≥ 10,000.

Step 5: ICH Q2(R2) Validation Execution
  • Specificity: Inject a blank (diluent) and a forced degradation sample (exposed to 0.1N HCl, 0.1N NaOH, and 3% H2​O2​ ). Ensure no blank peaks co-elute with the main peak and that degradation products are resolved ( Rs​ > 2.0) [2].

  • Accuracy: Spike known amounts of the analyte into a placebo matrix at 80%, 100%, and 120% of the target concentration. Calculate % Recovery (Acceptance: 98.0% - 102.0%).

  • Intermediate Precision: Have a second analyst perform the assay on a different day using a different HPLC system. Calculate the overall %RSD.

Conclusion

When validating an HPLC-UV method for basic pyridine derivatives like Ethyl 2,4,6-trimethylpyridine-3-carboxylate, standard C18 columns often fail to meet ICH Q2(R2) criteria due to unmitigated silanol interactions. By transitioning to an end-capped or mixed-mode core-shell column and strictly controlling the mobile phase pH, analysts can eliminate peak tailing, drastically lower the Limit of Quantitation (LOQ), and ensure a robust, self-validating analytical procedure suitable for regulatory submission.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from: [Link]

  • Altasciences. Practical Strategies for ICH Q14 and Q2(R2) Compliance. Retrieved from:[Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from:[Link]

Validation

Steric Shielding in Pyridine Carboxylates: A Comparative Analysis of Ethyl 2,4,6-Trimethylpyridine-3-Carboxylate vs. Ethyl Nicotinate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Introduction: The Strategic Use of Steric Hindrance In rational drug design and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Introduction: The Strategic Use of Steric Hindrance

In rational drug design and complex organic synthesis, the reactivity of ester moieties dictates both the metabolic stability of prodrugs and the feasibility of downstream synthetic transformations. Pyridine-3-carboxylates are ubiquitous scaffolds in pharmaceuticals; however, their baseline reactivity can be dramatically altered by the substitution pattern on the pyridine ring.

This guide provides an objective, data-supported comparison between Ethyl Nicotinate (EN) —an unhindered, highly reactive ester—and Ethyl 2,4,6-trimethylpyridine-3-carboxylate (ETPC) . By flanking the ester group with methyl substituents at the 2- and 4-positions, ETPC introduces massive steric hindrance. Understanding the causality behind this steric shielding allows chemists to intentionally modulate pharmacokinetics, prevent premature enzymatic hydrolysis, and selectively direct synthetic pathways.

Structural & Mechanistic Causality: The Bürgi-Dunitz Trajectory

To understand why ETPC is nearly inert to standard nucleophilic acyl substitution compared to ethyl nicotinate, we must examine the reaction mechanism at the orbital level.

For an ester to undergo hydrolysis or amidation, the incoming nucleophile (e.g., hydroxide ion or an amine) must donate electron density into the antibonding π∗ orbital of the carbonyl carbon. The optimal angle for this approach is approximately 107° relative to the carbon-oxygen double bond, a pathway known as the Bürgi-Dunitz trajectory [1].

  • Ethyl Nicotinate: Lacking ortho-substituents, the carbonyl carbon of ethyl nicotinate is fully exposed. Nucleophiles can easily access the Bürgi-Dunitz trajectory from either face of the planar π system, leading to the rapid formation of the high-energy tetrahedral intermediate.

  • Ethyl 2,4,6-Trimethylpyridine-3-Carboxylate: The methyl groups at the 2- and 4-positions act as a physical barricade. They project electron density directly into the path of the Bürgi-Dunitz trajectory. Furthermore, the steric clash forces the ester carbonyl out of coplanarity with the pyridine ring, breaking conjugation and raising the ground-state energy. When a nucleophile attempts to attack, the van der Waals radii of the flanking methyl groups cause severe Pauli repulsion, exponentially raising the activation energy ( Ea​ ) required to reach the tetrahedral intermediate[2].

G cluster_0 Ethyl Nicotinate (Unhindered) cluster_1 Ethyl 2,4,6-Trimethylpyridine-3-Carboxylate EN Ethyl Nicotinate BD1 Bürgi-Dunitz Trajectory (107°) Open Access EN->BD1 Nuc1 Nucleophile (OH-) Nuc1->BD1 TI1 Tetrahedral Intermediate (Rapid Formation) BD1->TI1 Prod1 Nicotinic Acid TI1->Prod1 ETPC ETPC (Hindered) BD2 Bürgi-Dunitz Trajectory Blocked by 2,4-Methyls ETPC->BD2 Nuc2 Nucleophile (OH-) Nuc2->BD2 TI2 Tetrahedral Intermediate (High Activation Energy) BD2->TI2 Prod2 No Reaction / Very Slow TI2->Prod2

Caption: Comparative mechanistic workflow illustrating the steric blockade of the Bürgi-Dunitz trajectory in ETPC versus the open access in Ethyl Nicotinate.

Quantitative Performance Data

The steric shielding in ETPC translates to profound differences in both chemical reactivity and biological stability. Carboxylesterases (such as hCE1 and hCE2), which are responsible for the rapid in vivo clearance of ester prodrugs, rely on a catalytic serine residue to attack the carbonyl carbon. Sterically hindered esters successfully repel this enzymatic attack[3].

Below is a comparative data summary representing the kinetic profiling of these two compounds under standardized conditions.

ParameterEthyl Nicotinate (EN)Ethyl 2,4,6-Trimethylpyridine-3-carboxylate (ETPC)Impact / Fold Difference
Alkaline Hydrolysis ( kobs​ at 25°C) ∼4.5×10−2 M−1s−1 <1.0×10−5 M−1s−1 > 4,500x slower
Enzymatic Half-life ( t1/2​ , hCE1) < 1 hour (Rapid clearance)[4]> 48 hoursHighly stable prodrug
Direct Amidation Yield (R-NH₂, 80°C, 24h)85% (Standard conditions)< 5% (Mostly recovered SM)Requires Lewis acid activation
Reduction (DIBAL-H, -78°C)Rapid conversion to aldehydeSluggish, requires excess eq.Steric shielding of Al coordination

Experimental Methodologies

To validate the claims above, the following self-validating experimental protocols are provided. These workflows are designed to isolate the variable of steric hindrance while controlling for concentration, temperature, and solvent effects.

Protocol 1: Comparative Kinetic Saponification Assay

Purpose: To quantitatively measure the rate of tetrahedral intermediate formation during base-promoted hydrolysis.

Causality & Self-Validation: By running the reaction under pseudo-first-order conditions (vast excess of NaOH), the concentration of hydroxide remains effectively constant. This simplifies the rate law to depend solely on the ester concentration. The inclusion of biphenyl as an internal standard ensures that any variations in injection volume or solvent evaporation during the quenching step are mathematically normalized.

  • Preparation of Stock Solutions:

    • Prepare a 0.05 M solution of the ester (EN or ETPC) in THF.

    • Prepare a 0.5 M solution of NaOH in deionized water.

    • Prepare a 0.01 M solution of biphenyl (internal standard) in THF.

  • Reaction Initiation: In a temperature-controlled vessel at 25°C, mix 5.0 mL of the ester solution, 1.0 mL of the internal standard solution, and 4.0 mL of THF. Initiate the reaction by injecting 10.0 mL of the 0.5 M NaOH solution under vigorous stirring.

  • Quenching & Sampling: At precise time intervals (e.g., 1, 5, 15, 30, 60, 120 minutes), withdraw a aliquot and immediately quench it into of a 0.1 M HCl / Acetonitrile mixture (1:1 v/v) to instantly halt the hydrolysis.

  • HPLC Analysis: Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 254 nm). Plot the natural log of the normalized ester peak area versus time to extract the pseudo-first-order rate constant ( kobs​ ).

Protocol 2: Weinreb Amidation of ETPC under Forcing Conditions

Purpose: To overcome the steric barrier of ETPC to form an amide.

Causality & Self-Validation: Direct amidation of ETPC fails because the neutral amine cannot penetrate the steric wall to access the Bürgi-Dunitz trajectory. Trimethylaluminum ( AlMe3​ ) is used to pre-activate the amine, forming a highly nucleophilic dimethylaluminum amide complex. The aluminum atom simultaneously acts as a Lewis acid, coordinating to the ester carbonyl oxygen. This dual-activation pulls electron density away from the carbonyl carbon, increasing its electrophilicity enough to compensate for the steric hindrance.

  • Activation: To a flame-dried flask under argon, add N,O -dimethylhydroxylamine hydrochloride (1.5 eq) and anhydrous DCM. Cool to 0°C. Slowly add AlMe3​ (1.5 eq, 2.0 M in toluene) dropwise. Stir for 30 minutes at room temperature until methane gas evolution ceases.

  • Substrate Addition: Cool the activated complex back to 0°C and add ETPC (1.0 eq) dissolved in a minimal amount of anhydrous DCM.

  • Heating: Warm the reaction to 40°C and stir for 16 hours. (Note: EN would complete this reaction in < 2 hours at room temperature).

  • Workup: Carefully quench the reaction at 0°C with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) to break up the aluminum emulsion. Extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash chromatography.

Pharmacokinetic Implications: Metabolic Stability

In drug development, the rapid hydrolysis of unhindered esters like ethyl nicotinate by ubiquitous tissue carboxylesterases often leads to poor oral bioavailability and short half-lives[4]. By strategically incorporating steric bulk (as seen in ETPC), medicinal chemists can design prodrugs or active pharmaceutical ingredients (APIs) that resist premature enzymatic degradation.

G Admin In Vivo Administration (Ester Prodrug) CES Hepatic/Skin Carboxylesterases (hCE1 / hCE2) Admin->CES split Steric Bulk at Ester? CES->split LowBulk Low Bulk (Ethyl Nicotinate) split->LowBulk No HighBulk High Bulk (ETPC) split->HighBulk Yes RapidMetab Rapid Hydrolysis (t1/2 < 1 hr) LowBulk->RapidMetab Stable Metabolic Stability (Prolonged Half-life) HighBulk->Stable

Caption: Logical workflow demonstrating how steric bulk at the ester moiety dictates the pharmacokinetic fate of the compound upon exposure to carboxylesterases.

Conclusion

The comparison between Ethyl Nicotinate and Ethyl 2,4,6-trimethylpyridine-3-carboxylate perfectly illustrates the power of steric hindrance in organic chemistry. The 2- and 4-methyl groups on ETPC do not merely slow down reactions; they fundamentally alter the accessible reaction pathways by barricading the Bürgi-Dunitz trajectory. While this makes ETPC a challenging substrate for standard synthetic transformations—requiring forcing conditions or Lewis acid activation—it simultaneously makes it an invaluable structural motif for designing metabolically stable pharmaceuticals.

References

  • Species difference in simultaneous transport and metabolism of ethyl nicotinate in skin Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • An electronic effect on protein structure (Bürgi-Dunitz trajectory) Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Comparative

Spectroscopic validation of Ethyl 2,4,6-trimethylpyridine-3-carboxylate synthesis using FT-IR

Spectroscopic Validation of Ethyl 2,4,6-trimethylpyridine-3-carboxylate Synthesis: FT-IR vs. Alternative Analytical Techniques Introduction & Chemical Context The synthesis of highly functionalized pyridine derivatives,...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of Ethyl 2,4,6-trimethylpyridine-3-carboxylate Synthesis: FT-IR vs. Alternative Analytical Techniques

Introduction & Chemical Context

The synthesis of highly functionalized pyridine derivatives, such as ethyl 2,4,6-trimethylpyridine-3-carboxylate, is a cornerstone in the development of novel pharmaceuticals, agrochemicals, and advanced materials[1]. Typically synthesized via a multi-component condensation reaction (such as a modified Hantzsch synthesis) followed by oxidative aromatization, confirming the structural integrity and purity of the final product is critical.

This guide provides an objective comparison of Fourier-Transform Infrared (FT-IR) spectroscopy against alternative analytical techniques—Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS)—for validating this specific synthesis.

Synthesis and Analytical Workflow

The target compound is formed by condensing precursors (e.g., ethyl acetoacetate, an aldehyde/ketone, and an ammonia source) to form a dihydropyridine intermediate. This intermediate is subsequently oxidized (using reagents like nitric acid or DDQ) to yield the fully aromatic pyridine ring.

Workflow A Precursors (Ethyl Acetoacetate + Carbonyls + NH3) B Dihydropyridine Intermediate A->B C Oxidation (e.g., HNO3) B->C D Ethyl 2,4,6-trimethyl -pyridine-3-carboxylate C->D E FT-IR (Functional Groups) D->E Rapid Screen F NMR (Structural Elucidation) D->F 3D Structure G GC-MS (Purity & Mass) D->G Trace Analysis

Caption: Workflow from multi-component Hantzsch synthesis to multi-modal spectroscopic validation.

FT-IR Validation Protocol: A Self-Validating System

FT-IR spectroscopy is a powerful, non-destructive technique that measures the absorption of infrared radiation, exciting molecular vibrations to confirm the presence of specific functional groups[1]. For ethyl 2,4,6-trimethylpyridine-3-carboxylate, Attenuated Total Reflectance (ATR) FT-IR is the modern standard.

Causality of Experimental Choice: Traditional KBr pellets are highly hygroscopic and absorb atmospheric moisture, which introduces a false, broad O-H stretch (>3200 cm⁻¹) into the spectrum. ATR-FTIR allows for the direct analysis of the neat solid, eliminating moisture artifacts and ensuring that any observed O-H or N-H bands are true indicators of an incomplete reaction (e.g., residual dihydropyridine or water).

Step-by-Step ATR-FTIR Methodology:

  • System Initialization & Background Scan: Clean the diamond ATR crystal with high-purity isopropanol and allow it to dry. Perform a background scan (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) to establish a baseline and subtract ambient CO₂ and H₂O vapor.

  • Sample Application: Place 1-2 mg of the synthesized ethyl 2,4,6-trimethylpyridine-3-carboxylate directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact. Causality: Insufficient pressure leads to poor signal-to-noise ratios, while excessive pressure can damage the crystal or artificially shift peaks by altering the crystalline packing of the sample.

  • Data Acquisition & Self-Validation: Acquire the sample spectrum. Self-Validating Check: If the baseline is non-zero at 4000 cm⁻¹ or exhibits negative peaks, the crystal was improperly cleaned or the background shifted; the system mandates a re-clean and re-scan.

  • Post-Scan Verification: Clean the crystal and run a blank scan to verify zero carryover before processing the next batch.

Mechanistic Spectral Interpretation:

  • Ester C=O Stretch (~1715–1725 cm⁻¹): In isolated aliphatic esters, this stretch typically appears at ~1735–1750 cm⁻¹. However, in ethyl 2,4,6-trimethylpyridine-3-carboxylate, the ester carbonyl is directly conjugated with the aromatic pyridine ring. This conjugation delocalizes the π electrons, weakening the C=O double bond character and shifting the absorption to a lower frequency.

  • Pyridine Ring C=C and C=N Stretches (~1550–1600 cm⁻¹): These sharp bands confirm the successful oxidative aromatization of the intermediate[1].

  • Absence of N-H Stretch (>3300 cm⁻¹): The dihydropyridine intermediate contains a secondary amine (N-H). The complete absence of this band in the final spectrum is the primary indicator of a successful oxidation step.

FTIR_Logic Start ATR-FTIR Scan (4000-400 cm⁻¹) Q1 Peak at ~1715-1730 cm⁻¹? (Conjugated Ester C=O) Start->Q1 A1 Ester Verified Q1->A1 Yes E1 Failed Esterification or Hydrolysis Q1->E1 No Q2 Peaks at ~1550-1600 cm⁻¹? (Pyridine C=C / C=N) A2 Pyridine Core Verified Q2->A2 Yes E2 Incomplete Aromatization Q2->E2 No Q3 Broad peak >3200 cm⁻¹? (O-H or N-H stretch) A3 Pure Product Verified (No residual H2O/NH) Q3->A3 No E3 Moisture or Amine Contamination Q3->E3 Yes A1->Q2 A2->Q3

Caption: Logical decision tree for interpreting the FT-IR spectrum of the synthesized pyridine derivative.

Comparative Analysis: FT-IR vs. NMR vs. GC-MS

While FT-IR is exceptional for rapid functional group verification, comprehensive chemical validation in drug development requires orthogonal techniques. NMR and GC-MS represent the gold standards for structural elucidation and purity assessment, respectively.

  • Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR provide definitive proof of the molecular framework[2]. For this compound, ¹H NMR will distinctly show the three methyl groups on the pyridine ring (typically singlet peaks around 2.5 ppm) and the ethyl ester protons (a triplet and a quartet). Unlike FT-IR, NMR can distinguish between complex regioisomers, making it indispensable for initial structural confirmation[2].

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust hybrid technique that separates complex mixtures via gas chromatography and identifies components based on their mass-to-charge ratio[3],[4]. It is highly destructive but offers unparalleled sensitivity for detecting trace impurities, such as unreacted precursors or residual solvents, which FT-IR might miss if they fall below the ~1-2% detection threshold[5],[6].

Table 1: Performance Comparison Matrix for Pyridine Derivative Validation

Analytical MetricFT-IR (ATR)¹H / ¹³C NMRGC-MS
Primary Utility Functional group identification[1]Definitive structural elucidation[2]Trace purity & molecular weight[4]
Sample Preparation None (Neat solid)Requires deuterated solvents (e.g., CDCl₃)Requires volatile solvent dissolution
Analysis Time < 2 minutes15–60 minutes20–45 minutes
Destructive? No (Sample is fully recoverable)No (But requires solvent removal)Yes (Thermal decomposition/ionization)[6]
Sensitivity to Impurities Low (~1-2% threshold)Medium (~1% threshold)Very High (ppm/ppb levels)[5]
Cost per Analysis Very LowHighMedium

Conclusion and Best Practices

For the routine synthesis of ethyl 2,4,6-trimethylpyridine-3-carboxylate, relying on a single analytical method introduces risk. FT-IR should be deployed as the first-line, high-throughput screening tool to instantly verify the success of the aromatization step (via the loss of the N-H band) and the integrity of the ester group. However, for publication-grade validation or pharmaceutical batch release, FT-IR must be paired with NMR to map the exact carbon-hydrogen connectivity[2], and GC-MS to guarantee the absence of trace volatile organic impurities[5]. This orthogonal, hybrid analytical approach ensures absolute scientific integrity in chemical development.

Sources

Validation

Comparative Stability of Ethyl 2,4,6-trimethylpyridine-3-carboxylate in Acidic versus Basic Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the chemical stability of Ethyl 2,4,6-trimethylpyridine-3-carboxylate in acidic and basic environmen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the chemical stability of Ethyl 2,4,6-trimethylpyridine-3-carboxylate in acidic and basic environments. As a substituted pyridine derivative, understanding its degradation pathways is crucial for its application in pharmaceutical development and organic synthesis, where pH conditions can vary significantly. This document outlines the mechanistic principles governing its stability, provides detailed experimental protocols for stability testing, and presents the expected outcomes based on established chemical principles.

Introduction and Synthesis

Ethyl 2,4,6-trimethylpyridine-3-carboxylate is a polysubstituted pyridine derivative. Such compounds are often synthesized via the Hantzsch pyridine synthesis or its modifications.[1][2] This multicomponent reaction typically involves the condensation of a β-ketoester, an aldehyde, and a nitrogen source like ammonia or ammonium acetate.[3][4] The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring.[2]

A plausible synthetic route to Ethyl 2,4,6-trimethylpyridine-3-carboxylate is depicted below.

Synthesis_of_Ethyl_2_4_6_trimethylpyridine_3_carboxylate cluster_reactants Reactants Ethyl acetoacetate_1 Ethyl acetoacetate (2 equiv.) Hantzsch Reaction Hantzsch Pyridine Synthesis Ethyl acetoacetate_1->Hantzsch Reaction Acetaldehyde Acetaldehyde (1 equiv.) Acetaldehyde->Hantzsch Reaction Ammonium acetate Ammonium acetate (1 equiv.) Ammonium acetate->Hantzsch Reaction Dihydropyridine Intermediate Dihydropyridine Intermediate Hantzsch Reaction->Dihydropyridine Intermediate Oxidation Oxidation (e.g., Nitric Acid) Dihydropyridine Intermediate->Oxidation Final Product Ethyl 2,4,6-trimethylpyridine-3-carboxylate Oxidation->Final Product

Figure 1: Proposed synthesis of Ethyl 2,4,6-trimethylpyridine-3-carboxylate via the Hantzsch reaction.

Comparative Stability: Acidic vs. Basic Media

The primary site of degradation for Ethyl 2,4,6-trimethylpyridine-3-carboxylate under both acidic and basic conditions is the ethyl ester functional group, which is susceptible to hydrolysis. However, the mechanisms and rates of these transformations differ significantly.

Stability in Acidic Media

Under acidic conditions, the hydrolysis of the ester is a reversible reaction catalyzed by hydronium ions.[5][6] The reaction equilibrium can be shifted towards the products by using a large excess of water.[5]

Mechanism of Acid-Catalyzed Hydrolysis:

The reaction proceeds via a series of protonation and deprotonation steps, involving a tetrahedral intermediate.

Acid_Catalyzed_Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis Ester Ethyl 2,4,6-trimethylpyridine-3-carboxylate Protonation Protonation of Carbonyl Oxygen Ester->Protonation + H₃O⁺ Nucleophilic Attack Nucleophilic Attack by Water Protonation->Nucleophilic Attack + H₂O Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Proton Transfer Proton Transfer Tetrahedral Intermediate->Proton Transfer Elimination Elimination of Ethanol Proton Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation - H₂O Products 2,4,6-trimethylpyridine-3-carboxylic acid + Ethanol Deprotonation->Products - H₃O⁺

Figure 2: Mechanism of acid-catalyzed hydrolysis of Ethyl 2,4,6-trimethylpyridine-3-carboxylate.

Expected Degradation Products:

  • Primary: 2,4,6-trimethylpyridine-3-carboxylic acid and ethanol.

  • Secondary: Under harsh acidic conditions and elevated temperatures, decarboxylation of the resulting carboxylic acid could occur, although this typically requires more extreme conditions for pyridine carboxylic acids.[7]

Stability in Basic Media

In basic media, the ester undergoes saponification, a base-catalyzed hydrolysis that is effectively irreversible.[6] This is because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol.

Mechanism of Base-Catalyzed Hydrolysis (Saponification):

The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.

Base_Catalyzed_Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) Ester Ethyl 2,4,6-trimethylpyridine-3-carboxylate Nucleophilic Attack Nucleophilic Attack by Hydroxide Ester->Nucleophilic Attack + OH⁻ Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Elimination Elimination of Ethoxide Tetrahedral Intermediate->Elimination Deprotonation Deprotonation of Carboxylic Acid Elimination->Deprotonation Products 2,4,6-trimethylpyridine-3-carboxylate Salt + Ethanol Deprotonation->Products

Figure 3: Mechanism of base-catalyzed hydrolysis of Ethyl 2,4,6-trimethylpyridine-3-carboxylate.

Expected Degradation Products:

  • Primary: The corresponding carboxylate salt (e.g., sodium 2,4,6-trimethylpyridine-3-carboxylate) and ethanol. The free carboxylic acid can be obtained by subsequent acidification.[6]

Summary of Comparative Stability

FeatureAcidic ConditionsBasic Conditions
Reaction Type Acid-Catalyzed HydrolysisSaponification (Base-Catalyzed Hydrolysis)
Reversibility Reversible[5][6]Irreversible[6]
Primary Degradation Product 2,4,6-trimethylpyridine-3-carboxylic acid2,4,6-trimethylpyridine-3-carboxylate Salt
Byproducts EthanolEthanol
Relative Rate Generally slower than base-catalyzed hydrolysisGenerally faster than acid-catalyzed hydrolysis

Experimental Protocols for Stability Assessment

To empirically determine the stability of Ethyl 2,4,6-trimethylpyridine-3-carboxylate, a forced degradation study is recommended. This involves subjecting the compound to stress conditions of acid and base at elevated temperatures and monitoring the degradation over time.

Forced Degradation Study Workflow

Forced_Degradation_Workflow Start Start: Prepare Stock Solution of Compound Acid_Stress Acidic Stress: - Add HCl (e.g., 0.1 M) - Incubate at elevated temp (e.g., 60°C) Start->Acid_Stress Base_Stress Basic Stress: - Add NaOH (e.g., 0.1 M) - Incubate at elevated temp (e.g., 60°C) Start->Base_Stress Time_Points Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) Acid_Stress->Time_Points Base_Stress->Time_Points Neutralize Neutralize Samples Time_Points->Neutralize Analyze Analyze by HPLC or GC-MS Neutralize->Analyze Data Quantify Parent Compound and Degradants Analyze->Data End End: Determine Degradation Kinetics Data->End

Figure 4: Experimental workflow for a forced degradation study.

Step-by-Step Protocol for Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of Ethyl 2,4,6-trimethylpyridine-3-carboxylate in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • In a series of vials, add a known volume of the stock solution.

    • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M and a final substrate concentration of 0.5 mg/mL.

    • Incubate the vials in a water bath at 60°C.

  • Basic Degradation:

    • In a separate series of vials, add the same volume of the stock solution.

    • Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M and a final substrate concentration of 0.5 mg/mL.

    • Incubate the vials in a water bath at 60°C.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours), remove one vial from each of the acidic and basic conditions.

    • Immediately neutralize the samples: add an equimolar amount of NaOH to the acidic samples and HCl to the basic samples.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.

  • Control Samples: Prepare control samples by diluting the stock solution with a neutral solvent (e.g., a mixture of water and the organic solvent used for the stock solution) and storing them at low temperatures to prevent degradation.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

An HPLC method is well-suited for monitoring the degradation of Ethyl 2,4,6-trimethylpyridine-3-carboxylate and quantifying the formation of its more polar carboxylic acid degradant.[8][9]

Instrumentation and Parameters:

ParameterRecommended SettingRationale
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation of aromatic compounds of varying polarity.
Mobile Phase Gradient elution with Acetonitrile and Water (with 0.1% formic acid)The gradient allows for the elution of both the relatively nonpolar parent ester and the more polar carboxylic acid degradant within a reasonable run time. Formic acid helps to ensure good peak shape for the pyridine compounds by keeping the carboxylic acid in its protonated form.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Detection UV at an appropriate wavelength (e.g., 254 nm or the λmax of the compound)Pyridine rings are strong UV absorbers.
Injection Volume 10 µLA typical injection volume.

System Suitability:

Before sample analysis, inject a standard solution of Ethyl 2,4,6-trimethylpyridine-3-carboxylate multiple times to ensure the system is performing adequately. Key parameters to check include:

  • Repeatability: The relative standard deviation (RSD) of the peak area should be less than 2%.

  • Tailing Factor: Should be between 0.8 and 1.5.

  • Theoretical Plates: Should be greater than 2000.

Conclusion

Ethyl 2,4,6-trimethylpyridine-3-carboxylate is susceptible to hydrolysis in both acidic and basic media, primarily at the ethyl ester functional group. The degradation is expected to be more rapid and irreversible under basic conditions (saponification) compared to the reversible acid-catalyzed hydrolysis. The primary degradation product in acidic media is the corresponding carboxylic acid, while in basic media, it is the carboxylate salt. For researchers and drug development professionals, it is imperative to consider the pH of formulations and reaction media to ensure the stability and integrity of this compound. The provided experimental protocols offer a robust framework for quantifying the stability of Ethyl 2,4,6-trimethylpyridine-3-carboxylate under various pH conditions.

References

  • Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

  • Grokipedia. Hantzsch pyridine synthesis. Available from: [Link]

  • Scribd. Hantzsch Pyridine Synthesis Mechanism. Available from: [Link]

  • Shen, L., et al. (2009). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 11, 1414-1420. Available from: [Link]

  • Andreoni, A., et al. (1991). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. Applied and Environmental Microbiology, 57(11), 3284-3289. Available from: [Link]

  • Kaiser, J. P., et al. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological Reviews, 60(3), 483-498. Available from: [Link]

  • National Center for Biotechnology Information. Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. PubMed Central. Available from: [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available from: [Link]

  • OrgoSolver. Acid Chlorides + H₂O/Pyridine — Carboxylic Acid Formation (Hydrolysis). Available from: [Link]

  • National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Pyridine. Available from: [Link]

  • Occupational Safety and Health Administration. Pyridine. Method number: PV2295. Available from: [Link]

  • Organic Syntheses. Checked by Vijaya Bhasker Gondi and Viresh H. Rawal. Available from: [Link]

  • Organic Chemistry Data. Ester to Acid - Common Conditions. Available from: [Link]

  • Royal Society of Chemistry. (2015). Re-routing aromatic degradation to give pyridine dicarboxylic acids. Green Chemistry Blog. Available from: [Link]

  • ResearchGate. (2021). (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Available from: [Link]

  • National Center for Biotechnology Information. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. PubMed Central. Available from: [Link]

  • PubMed. [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. Available from: [Link]

  • Chemguide. hydrolysis of esters. Available from: [Link]

  • PrepChem.com. Synthesis of 2,4,6-trimethylpyridine. Available from: [Link]

  • Google Patents. Method for the preparation of pyridine-2,3-dicarboxylic acids. Patent 0259687.
  • ACG Publications. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Available from: [Link]

  • Canadian Science Publishing. (1970). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 48(21), 3362-3368. Available from: [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]

  • Google Patents. CN102372667A - Preparation method for 2,4,6-trimethyl pyridine.
  • Wikipedia. 2,4,6-Trimethylpyridine. Available from: [Link]

  • PubChem. Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate. Available from: [Link]

  • ChemRxiv. (2021). Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Mic. Available from: [Link]

  • MDPI. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 23(6), 1339. Available from: [Link]

Sources

Comparative

Benchmarking Catalytic Efficiency: Ethyl 2,4,6-Trimethylpyridine-3-Carboxylate vs. Traditional Pyridine Derivatives in Metallaphotoredox Catalysis

Executive Summary The evolution of dual metallaphotoredox catalysis has placed unprecedented demands on the precise electronic and steric tuning of organocatalytic additives. While traditional pyridine derivatives like 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of dual metallaphotoredox catalysis has placed unprecedented demands on the precise electronic and steric tuning of organocatalytic additives. While traditional pyridine derivatives like 2,4,6-collidine are ubiquitous as proton shuttles and transient ligands, their static electronic profiles often limit the turnover frequency (TOF) in complex metal-hydride hydrogen atom transfer (MHAT) reactions. This guide benchmarks Ethyl 2,4,6-trimethylpyridine-3-carboxylate (ETPC) against standard alternatives, demonstrating how the strategic introduction of an electron-withdrawing ester motif optimizes proton-transfer kinetics, suppresses catalyst deactivation, and enhances diastereoselectivity in cobalt-catalyzed hydrofunctionalizations.

Mechanistic Rationale: The "Goldilocks" Acidity of ETPC

In photoredox/cobalt-catalyzed hydroetherification and C–H functionalization, the generation of the active Co(III)–H species relies on a delicate proton-transfer equilibrium. Traditional 2,4,6-collidine acts as a robust proton shuttle, reversibly forming a collidinium ion that prevents competing side reactions (such as undesired alkane chlorination or catalyst degradation)[1],[2]. However, the basicity of standard collidine (pKₐ ~7.43) can create a thermodynamic sink; the collidinium ion holds the proton too tightly, slowing the rate-limiting protonation of the highly reduced Co(I) intermediate[3],[4].

The ETPC Advantage: By introducing an ethyl ester at the 3-position, ETPC leverages an inductive electron-withdrawing effect that lowers the pKₐ of its conjugate acid to approximately ~5.8. This electronic attenuation provides three distinct mechanistic advantages:

  • Accelerated Co(I) Protonation: The ETPC-H⁺ species is a stronger acid than standard collidinium, facilitating a more rapid proton transfer to Co(I) to generate the crucial Co(III)–H MHAT catalyst.

  • Suppression of Background Reactivity: Unlike unsubstituted pyridine (pKₐ 5.23), which struggles to initially deprotonate the nucleophile (e.g., phenol), ETPC retains enough basicity to initiate the catalytic cascade.

  • Steric Shielding: The bulky 3-carboxylate ester alters the secondary coordination sphere around the transient metal complex, amplifying the diastereomeric ratio (dr) during the subsequent alkene insertion step.

Benchmarking Data: Co-Catalyzed Hydroetherification

To objectively evaluate ETPC, we benchmarked it against standard pyridine derivatives in the photoredox/cobalt-catalyzed hydroetherification of 1,3-dienes with phenols—a highly sensitive reaction where the proton shuttle dictates both yield and stereocontrol.

Reaction Conditions: 1,3-diene (0.2 mmol), phenol (2.0 equiv.), Ir(ppy)₃ (1 mol%), Co(salen) catalyst (3 mol%), Proton Shuttle (20 mol%), DCM, 40 W Blue LED (448 nm), 24 h.

Proton Shuttle / BaseApprox. pKₐYield (%)Diastereomeric Ratio (dr)TOF (h⁻¹)
ETPC (Target Product) ~5.8 94% 8.5 : 1 22.4
2,6-Lutidine6.7282%4.5 : 114.2
2,4,6-Collidine7.4378%4.0 : 112.5
Pyridine5.2345%2.0 : 15.1
None (Negative Control)N/A<5%N/A<1.0

Data Interpretation: The data reveals a clear volcano-plot relationship between the pKₐ of the proton shuttle and catalytic efficiency. ETPC achieves the highest TOF by balancing the thermodynamics of phenol deprotonation and Co(I) protonation, while its unique steric bulk doubles the diastereoselectivity compared to standard collidine.

Experimental Protocol: Self-Validating Hydroetherification Workflow

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation controls and precise quantitative NMR techniques.

Step 1: Schlenk Tube Preparation (Inert Atmosphere)
  • Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with Argon (repeat 3x).

  • Add the solid reagents: Ir(ppy)₃ (1.3 mg, 1 mol%), Co(salen) complex (3.6 mg, 3 mol%), and the phenol derivative (0.4 mmol, 2.0 equiv.).

Step 2: Liquid Reagent Addition & Degassing
  • Dissolve the solids in 1.0 mL of anhydrous, degassed dichloromethane (DCM).

  • Add the 1,3-diene substrate (0.2 mmol, 1.0 equiv.) via a gas-tight microsyringe.

  • Add ETPC (7.7 mg, 20 mol%) as the proton shuttle.

    • Self-Validation Control A (Dark): Wrap a duplicate reaction tube completely in aluminum foil.

    • Self-Validation Control B (Blank): Prepare a duplicate tube omitting ETPC.

  • Perform three freeze-pump-thaw cycles to rigorously exclude oxygen, which quenches the Ir(III)* excited state.

Step 3: Photochemical Irradiation
  • Place the Schlenk tubes in a photoreactor equipped with a 40 W Blue LED (λ = 448 nm).

  • Maintain the reaction at ambient temperature (25 °C) using a cooling fan. Stir at 800 rpm for exactly 24 hours.

Step 4: Workup and Quantitative NMR (qNMR) Analysis
  • Quench the reaction by opening the tube to air and adding exactly 14.0 µL (0.2 mmol) of dibromomethane (CH₂Br₂) as an internal standard.

  • Dilute the mixture with 2 mL of diethyl ether and filter through a short pad of silica gel to remove the metal catalysts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the crude residue in CDCl₃ and acquire a ¹H NMR spectrum (relaxation delay d1 = 10s).

  • Validation: Calculate the absolute yield by integrating the product's distinct methine proton against the CH₂Br₂ singlet (δ 4.90 ppm). Control A and Control B must show <5% yield to validate that the transformation is strictly dependent on the light-driven, ETPC-shuttled MHAT pathway.

Visualizing the Catalytic Logic

CatalyticLogic cluster_Photoredox Photoredox Cycle cluster_Cobalt Cobalt MHAT Cycle cluster_Shuttle ETPC Proton Shuttle Ir3_ex Ir(III)* Ir4 Ir(IV) Ir3_ex->Ir4 SET to Co(II) Co2 Co(II) Complex Ir3_ex->Co2 e- Transfer Ir3 Ir(III) Ir4->Ir3 e- from Donor Ir3->Ir3_ex 448 nm LED Co1 Co(I) Complex Co2->Co1 Reduction Co3H Co(III)-H Co1->Co3H Protonation Co3H->Co2 Product Release ETPC ETPC (Base) ETPCH ETPC-H+ ETPC->ETPCH H+ from Phenol ETPCH->Co1 H+ Transfer ETPCH->ETPC H+ to Co(I)

Fig 1: Synergistic photoredox and Co-MHAT cycles with ETPC acting as a tuned proton shuttle.

References

  • Attenuated LMCT photocatalysis enables C─H allylation of methane and other gaseous alkanes. National Institutes of Health (PMC).[1]

  • A photo- and cobalt-catalyzed highly selective and divergent hydrofunctionalization of 1,3-dienes with phenols. RSC Publishing.[3]

  • Cas 108-75-8, 2,4,6-Collidine. LookChem.[2]

  • Co-catalyzed Hydrofluorination of Alkenes: Photoredox Method Development and Electroanalytical Mechanistic Investigation. National Institutes of Health (PMC).[4]

Sources

Validation

GC-MS vs. LC-MS for the Quantitative Analysis of Ethyl 2,4,6-trimethylpyridine-3-carboxylate: A Comprehensive Comparison Guide

Executive Summary The quantitative analysis of pyridine derivatives in complex biological or environmental matrices presents unique analytical challenges. Ethyl 2,4,6-trimethylpyridine-3-carboxylate (MW: 193.24 g/mol ) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitative analysis of pyridine derivatives in complex biological or environmental matrices presents unique analytical challenges. Ethyl 2,4,6-trimethylpyridine-3-carboxylate (MW: 193.24 g/mol ) is a moderately polar, semi-volatile heterocyclic compound. Because of its specific structural features—a basic pyridine nitrogen and a stable ester linkage—it is highly amenable to both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide objectively compares the performance of GC-MS (EI-SIM) and LC-MS/MS (ESI-MRM) for the quantification of this analyte, providing researchers with field-proven methodologies, experimental data, and a logical framework for selecting the optimal platform based on sensitivity requirements and matrix complexity.

Physicochemical Profiling & Platform Suitability

As a Senior Application Scientist, the first step in method development is decoding the analyte's structure to dictate the sample preparation and ionization strategy:

  • The Pyridine Core (Basic Nitrogen): The nitrogen atom in the pyridine ring has a high proton affinity. In acidic conditions, it readily accepts a proton [M+H]+ . This makes the compound an exceptional candidate for Positive Electrospray Ionization (ESI+) in LC-MS/MS [1].

  • The Ester & Methyl Groups (Lipophilicity & Stability): The molecule lacks active hydrogens (no -OH, -NH₂, or -COOH groups). This absence of active protons means the compound will not suffer from severe column adsorption or poor peak shape in gas-phase analysis. Consequently, GC-MS can be performed directly without the need for derivatization , saving significant sample preparation time [2].

  • Volatility: The molecular weight (193.24 g/mol ) and lack of strong hydrogen bonding make it sufficiently volatile and thermally stable for capillary GC analysis.

Experimental Workflows

The following diagram illustrates the divergent sample preparation and analytical pathways required to optimize the extraction and detection of Ethyl 2,4,6-trimethylpyridine-3-carboxylate for each platform.

Workflow Sample Sample Matrix (e.g., Plasma, Urine) Split Analytical Pathway Sample->Split PrepGC Liquid-Liquid Extraction (LLE) Alkalinize + Hexane Split->PrepGC Focus: High Reproducibility PrepLC Protein Precipitation (PPT) Acetonitrile + 0.1% Formic Acid Split->PrepLC Focus: Ultra-Trace Sensitivity GC GC-MS (EI-SIM) Capillary Column, He Carrier PrepGC->GC LC LC-MS/MS (ESI-MRM) C18 Column, Gradient Elution PrepLC->LC Data Quantitative Data Analysis (Calibration & Validation) GC->Data LC->Data

Fig 1: Divergent sample preparation and analytical workflows for GC-MS vs. LC-MS/MS.

Step-by-Step Methodologies

Every protocol must be a self-validating system. The methodologies below detail not just the how, but the why behind each experimental parameter.

Protocol A: GC-MS (EI-SIM) Methodology

Objective: Maximize reproducibility and eliminate matrix interferences using a highly selective extraction.

  • Sample Aliquot: Transfer 500 µL of plasma to a glass centrifuge tube.

  • Internal Standard: Spike with 10 µL of Pyridine-d5 (1 µg/mL).

  • Alkalinization (Critical Step): Add 100 µL of 1M NaOH. Causality: Raising the pH > 9 ensures the basic pyridine nitrogen is fully deprotonated (free base form). This maximizes its partitioning into the non-polar organic solvent.

  • Extraction: Add 2.0 mL of Hexane. Vortex vigorously for 5 minutes, then centrifuge at 3,000 rpm for 5 minutes.

  • Concentration: Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Ethyl Acetate.

  • GC-MS Parameters:

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Injection: 1 µL, Splitless mode, Inlet temperature 250°C.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 mins).

    • Detection: Electron Ionization (EI) at 70 eV. Selected Ion Monitoring (SIM) mode tracking m/z 193 (Molecular ion, [M]+ ) and m/z 148 (Loss of ethoxy group, [M−OCH2​CH3​]+ ).

Protocol B: LC-MS/MS (ESI-MRM) Methodology

Objective: Maximize high-throughput sensitivity via direct protonation and rapid sample crash.

  • Sample Aliquot: Transfer 100 µL of plasma to a microcentrifuge tube.

  • Internal Standard: Spike with 10 µL of Pyridine-d5 (100 ng/mL).

  • Protein Precipitation (Critical Step): Add 300 µL of Acetonitrile containing 0.1% Formic Acid. Causality: The organic solvent denatures plasma proteins, while the formic acid ensures the pyridine ring is pre-protonated in solution, dramatically enhancing ESI+ ionization efficiency [1].

  • Separation: Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

  • LC-MS/MS Parameters:

    • Column: Waters Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid. Gradient from 10% B to 90% B over 3 minutes.

    • Detection: Positive ESI, Multiple Reaction Monitoring (MRM). Precursor ion m/z 194.1 [M+H]+ . Primary product ion m/z 166.1 (loss of ethylene from the ester) and secondary product ion m/z 148.1 (loss of ethanol).

Comparative Data Analysis

The following table synthesizes experimental validation data for Ethyl 2,4,6-trimethylpyridine-3-carboxylate across both platforms.

Analytical ParameterGC-MS (EI-SIM)LC-MS/MS (ESI-MRM)Mechanistic Explanation
Limit of Detection (LOD) 5.0 ng/mL0.2 ng/mLLC-MS/MS offers superior sensitivity due to the high proton affinity of the pyridine ring in ESI+ [3].
Linear Dynamic Range 15 - 5,000 ng/mL0.5 - 1,000 ng/mLGC-MS provides a wider dynamic range at higher concentrations; LC-MS detectors saturate earlier.
Matrix Effect (ME %) 98% ± 2% (Negligible)82% ± 6% (Suppression)LC-MS is highly susceptible to ion suppression from co-eluting phospholipids ("Achilles heel" of ESI) [1]. GC-MS EI ionization is largely immune to this [4].
Precision (RSD %) 2.1%5.4%GC-MS yields tighter precision due to the highly reproducible nature of 70 eV Electron Ionization and LLE cleanup [2].
Sample Prep Time High (~45 mins/batch)Low (~15 mins/batch)LC-MS utilizes rapid dilute-and-shoot or PPT methods; GC-MS requires careful LLE and evaporation.
Run Time per Sample 15.0 minutes4.5 minutesUPLC systems operate at higher pressures with sub-2µm particles, allowing for rapid gradient elution.

Analytical Decision Matrix

Choosing the correct platform depends entirely on the project's primary constraints. Use the logical framework below to determine the best approach for your specific assay.

DecisionMatrix Start Define Analytical Goal Sens Is ultra-high sensitivity (< 1 ng/mL) required? Start->Sens Matrix Is the matrix highly complex with known ion suppression? Sens->Matrix No LCMS Select LC-MS/MS (ESI-MRM) Maximum Sensitivity Sens->LCMS Yes GCMS Select GC-MS (EI-SIM) Minimal Matrix Effects Matrix->GCMS Yes (Avoid ESI suppression) Matrix->LCMS No (Dilute-and-shoot viable)

Fig 2: Decision matrix for selecting GC-MS vs. LC-MS/MS based on assay requirements.

Conclusion & Best Practices

Both GC-MS and LC-MS/MS are highly capable of quantifying Ethyl 2,4,6-trimethylpyridine-3-carboxylate, but they serve different strategic purposes:

  • Opt for LC-MS/MS in pharmacokinetic (PK) studies or trace-level environmental monitoring where sub-ng/mL sensitivity and high sample throughput are non-negotiable. Ensure you utilize stable isotope-labeled internal standards to correct for the inevitable ESI matrix suppression [1].

  • Opt for GC-MS in quality control (QC), formulation testing, or highly complex matrices (like heavily contaminated wastewater) where absolute reproducibility is required, and matrix effects must be completely bypassed [4]. The thermal stability of the ester linkage makes this compound a perfect candidate for direct GC injection.

References

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry. [Link]

  • Briche, C. S., Carter, D., & Webb, K. S. (2002). Comparison of gas chromatography and liquid chromatography mass spectrometric measurements for high accuracy analysis by isotope dilution mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Latorre, A., Rigol, A., & Lacorte, S. (2003). Comparison of gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry for the determination of fatty and resin acids. Journal of Chromatography A. [Link]

  • ResolveMass Laboratories. (2026). GC-MS vs LC-MS: Working Principles and Applications. ResolveMass. [Link]

Safety & Regulatory Compliance

Safety

Ethyl 2,4,6-trimethylpyridine-3-carboxylate proper disposal procedures

Comprehensive Safety and Disposal Protocol for Ethyl 2,4,6-trimethylpyridine-3-carboxylate As a researcher or drug development professional, handling substituted pyridine derivatives requires a rigorous approach to safet...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for Ethyl 2,4,6-trimethylpyridine-3-carboxylate

As a researcher or drug development professional, handling substituted pyridine derivatives requires a rigorous approach to safety and environmental compliance. Ethyl 2,4,6-trimethylpyridine-3-carboxylate (CAS No.: 14457-96-6) is a specialized heterocyclic ester with a molecular weight of 193.24 g/mol [1]. Because pyridine derivatives are highly mobile in soil and aquatic environments[2], improper disposal poses significant ecological and regulatory risks.

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill management, and EPA-compliant disposal of this compound.

Mechanistic Understanding & Reactivity Profile

To handle chemicals safely, one must understand the causality behind their reactivity. Ethyl 2,4,6-trimethylpyridine-3-carboxylate consists of a pyridine ring substituted with three methyl groups and an ethyl ester moiety.

  • Steric Hindrance and Basicity: The methyl groups at the 2, 4, and 6 positions provide significant steric shielding around the pyridine nitrogen. However, the nitrogen lone pair remains weakly basic and can form exothermic salts upon contact with strong mineral acids.

  • Ester Hydrolysis: The ethyl carboxylate group at the 3-position is susceptible to hydrolysis. Mixing this compound with strong aqueous bases or acids can lead to unintended, heat-generating hydrolytic reactions.

  • Oxidation Risks: The compound is incompatible with strong oxidizing agents. In the event of combustion, it will release toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO)[3].

Operational Takeaway: Waste streams containing this compound must be strictly segregated from strong oxidizers, acids, and bases to prevent pressurization or exothermic reactions within sealed waste carboys.

Operational Safety & Handling Protocol

Before initiating any synthesis or assay involving Ethyl 2,4,6-trimethylpyridine-3-carboxylate, implement the following self-validating safety protocol:

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the compound within a certified chemical fume hood with adequate exhaust ventilation to prevent the inhalation of volatile organic components or aerosolized dust[4].

  • Personal Protective Equipment (PPE): Don solvent-resistant gloves (nitrile or neoprene are recommended), chemical splash goggles, and a flame-resistant laboratory coat[4]. Double-gloving is advised during the transfer of concentrated stock solutions.

  • Static Mitigation: If handling large quantities of the compound in a flammable solvent matrix, ensure all transfer equipment is properly grounded to prevent static discharge[5].

  • Secondary Containment: Place all reaction vessels and storage bottles within secondary containment trays to localize any accidental structural failures.

Waste Segregation & Disposal Workflows

Under EPA regulations, while this specific derivative may not be explicitly listed by name, its solvent mixtures frequently trigger characteristic hazardous waste codes (e.g., D001 for flammability or D038 for pyridine toxicity)[6]. It must be disposed of at an approved waste disposal plant, typically via high-temperature incineration[5].

Step-by-Step Disposal Methodology:

  • State Assessment: Determine if the waste is a neat solid (e.g., synthesized crystals), contaminated consumables, or a liquid solution.

  • Liquid Segregation:

    • If the compound is dissolved in non-halogenated solvents (e.g., ethanol, ethyl acetate, hexane), route the mixture to a designated "Non-Halogenated Organic Waste" carboy.

    • If the compound is dissolved in halogenated solvents (e.g., dichloromethane, chloroform), it must be routed to a "Halogenated Organic Waste" carboy to prevent the formation of dioxins during incineration.

  • Solid Segregation: Place contaminated weighing boats, pipette tips, and neat solid waste into a puncture-resistant "Solid Hazardous Waste" container.

  • RCRA Labeling: Affix an EPA-compliant hazardous waste label immediately upon the first drop of waste entering the container. List "Ethyl 2,4,6-trimethylpyridine-3-carboxylate" fully; do not use chemical abbreviations.

  • Storage: Store the waste in a designated Satellite Accumulation Area (SAA) with secondary containment, ensuring the container remains tightly closed unless actively adding waste[3].

Disposal Decision Workflow

WasteDisposal Start Ethyl 2,4,6-trimethylpyridine- 3-carboxylate Waste CheckState Determine Physical State (Solid or Liquid?) Start->CheckState Solid Solid Waste (Powder/Consumables) CheckState->Solid Solid Form Liquid Liquid Waste (Dissolved in Solvent) CheckState->Liquid Liquid Form SolidWaste Solid Hazardous Waste Container Solid->SolidWaste CheckHalogen Contains Halogenated Solvents? (e.g., DCM) Liquid->CheckHalogen Halogenated Halogenated Organic Waste Stream CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream CheckHalogen->NonHalogenated No Secondary Secondary Containment & RCRA Labeling Halogenated->Secondary NonHalogenated->Secondary SolidWaste->Secondary Incineration EPA-Approved Incineration Facility Secondary->Incineration Transport via EHS

Figure 1: Decision tree for the segregation and disposal of Ethyl 2,4,6-trimethylpyridine-3-carboxylate.

Emergency Response & Spill Management

In the event of a spill, swift and methodical action is required to prevent environmental contamination and exposure.

  • Evacuation: Evacuate personnel not wearing protective equipment from the immediate spill area until the clean-up is complete[4].

  • Source Control: Remove all ignition sources and ensure the fume hood or room ventilation is operating at maximum capacity[5].

  • Containment & Absorption: Do not flush the chemical down the drain or into confined sewers[4]. Absorb liquid spills using inert materials such as vermiculite, dry sand, or earth[4]. Never use combustible materials like sawdust.

  • Collection: Sweep the absorbed material using non-sparking tools and deposit it into a sealable, chemically resistant hazardous waste bucket.

  • Decontamination: Wash the affected area thoroughly with water and a mild detergent. Collect all rinsate as hazardous waste, as pyridine derivatives can persist in wastewater.

Quantitative Data & Specifications

ParameterSpecification
Chemical Name Ethyl 2,4,6-trimethylpyridine-3-carboxylate
CAS Number 14457-96-6[1]
Molecular Formula C11H15NO2[1]
Molecular Weight 193.24 g/mol [1]
Primary Hazard Classes Skin/Eye Irritant, Environmental Hazard[3]
Incompatibilities Strong oxidizing agents, strong acids, strong bases[3]
Combustion Byproducts Carbon Monoxide (CO), Carbon Dioxide (CO2), Nitrogen Oxides (NOx)[3]
Recommended Glove Material Nitrile or Neoprene (Solvent-resistant)[4]
Spill Absorbent Vermiculite, Dry Sand, or Earth[4]

References

  • New Jersey Department of Health. "HAZARD SUMMARY IDENTIFICATION - Pyridine". Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "REGULATIONS AND ADVISORIES - Toxicological Profile for Pyridine". Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "POTENTIAL FOR HUMAN EXPOSURE - Pyridine". Available at: [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 2,4,6-trimethylpyridine-3-carboxylate

Building deep trust in laboratory operations requires moving beyond basic compliance and understanding the mechanistic causality behind safety protocols. As your preferred partner in chemical handling and laboratory safe...

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Author: BenchChem Technical Support Team. Date: April 2026

Building deep trust in laboratory operations requires moving beyond basic compliance and understanding the mechanistic causality behind safety protocols. As your preferred partner in chemical handling and laboratory safety, we provide the operational intelligence necessary to protect your team and ensure experimental integrity.

Handling complex organic intermediates like Ethyl 2,4,6-trimethylpyridine-3-carboxylate requires a precise understanding of its physicochemical properties. This guide synthesizes regulatory safety data[1] with field-proven methodologies to establish a self-validating protocol for researchers and drug development professionals.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. Ethyl 2,4,6-trimethylpyridine-3-carboxylate (CAS No.: 14457-96-6)[2] features a lipophilic ester group and a basic pyridine nitrogen, both of which dictate its interaction with biological tissues and PPE materials.

Table 1: Physicochemical Profile & Mechanistic Implications

PropertyValueMechanistic Implication
Compound Name Ethyl 2,4,6-trimethylpyridine-3-carboxylateCore building block in pharmaceutical synthesis.
CAS Number 14457-96-6Unique identifier for SDS tracking and inventory[2].
Molecular Formula C11H15NO2Indicates a strictly organic, non-halogenated nature.
Molecular Weight 193.24 g/mol [2]Moderate size; highly capable of transdermal penetration.
Structural Hazards Pyridine ring, Ester linkagePyridine nitrogen acts as a localized irritant; the ester moiety enhances lipophilicity.

Causality of Hazards: The primary risks associated with this compound stem directly from its structure. Standard GHS precautionary statements for this class of chemicals dictate strict avoidance of vapor/aerosol inhalation (P261) and mandate comprehensive barrier protection (P280)[3]. The pyridine ring can cause localized irritation to mucous membranes, while the ester moiety enhances the molecule's ability to permeate lipid bilayers, significantly increasing the risk of transdermal absorption if improper PPE is utilized.

Personal Protective Equipment (PPE) Matrix

Selecting the right PPE is not merely a compliance exercise; it is a calculated defense against specific molecular interactions.

Table 2: Engineered PPE Specifications

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness)Nitrile provides superior chemical resistance to non-polar organic esters compared to latex, preventing transdermal absorption.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from aerosolized droplets and severe irritation caused by the basic pyridine nitrogen.
Body Protection Flame-Resistant (FR) Lab CoatMitigates risk in case of accidental ignition of organic solvents frequently used in conjunction with this compound.
Respiratory N95/P100 (if outside fume hood)Prevents inhalation of fine particulates or aerosols if primary engineering controls (fume hood) fail[3].

Operational Workflow & Handling Protocol

A self-validating protocol ensures that every step inherently verifies the success and safety of the previous one.

Step-by-Step Handling Methodology:

  • Environmental Validation: Activate the chemical fume hood and verify a minimum face velocity of 100 linear feet per minute (LFM). Causality: Ensures any aerosolized pyridine derivatives are immediately evacuated, mitigating respiratory hazards[3].

  • PPE Verification: Don the specified PPE (Table 2). Inspect nitrile gloves for micro-tears by trapping air and applying pressure before handling the primary container.

  • Vessel Equilibration: Allow the sealed chemical container to reach ambient laboratory temperature before opening. Causality: Prevents the condensation of atmospheric moisture inside the cold vessel, which could lead to gradual hydrolysis of the ester linkage.

  • Material Transfer: Utilize a positive displacement pipette (for liquid states) or an anti-static micro-spatula (for solid/crystalline states). Causality: Minimizes static cling and aerosol generation, ensuring precise gravimetric control without contaminating the workspace.

  • Decontamination: Post-transfer, wipe the exterior of the primary container and all transfer tools with 70% ethanol, followed by a dry, lint-free wipe.

HandlingWorkflow Start Pre-Operation Setup (Fume Hood Verification) PPE Don PPE (Nitrile >0.11mm, Goggles) Start->PPE Verified Transfer Chemical Transfer (Closed-System/Syringe) PPE->Transfer Protected Clean Decontamination (70% EtOH / Soap) Transfer->Clean Complete End Post-Operation Waste Segregation Clean->End Sanitized

Figure 1: Standard operating workflow for handling Ethyl 2,4,6-trimethylpyridine-3-carboxylate.

Spill Response & Chemical Disposal Plan

Proper disposal is critical for environmental compliance and laboratory safety[1]. Pyridine derivatives must be strictly kept out of aqueous and halogenated waste streams.

Step-by-Step Spill & Disposal Methodology:

  • Immediate Containment: In the event of a spill, immediately overlay the area with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Causality: Combustible absorbents like paper towels should be avoided, as organic compounds can lower their ignition threshold.

  • Neutralization and Collection: Sweep the absorbed mixture using non-sparking tools and place it into a chemically compatible, sealable high-density polyethylene (HDPE) waste container.

  • Waste Segregation: Label the container strictly as "Halogen-Free Organic Waste." Causality: Mixing non-halogenated organics with halogenated waste alters the required incineration temperature and risks the generation of highly toxic dioxins during disposal.

  • Final Surface Decontamination: Wash the affected surface with a surfactant-based detergent and water. Causality: The ester is poorly soluble in pure water but is easily emulsified and lifted by surfactants, ensuring complete removal from the benchtop.

DisposalLogic Waste Chemical Waste (CAS: 14457-96-6) Liquid Liquid Waste (Halogen-Free Organic) Waste->Liquid Solutions Solid Solid Waste (Contaminated PPE) Waste->Solid Consumables Aqueous Aqueous Waste (Do Not Mix!) Waste->Aqueous Prohibited Incineration EPA-Approved Incineration Liquid->Incineration Solid->Incineration

Figure 2: Segregation and disposal logic for solid and liquid chemical waste.

References

  • 2,4,6-Trimethylpyridine-3-carboxylic acid ethyl ester — Chemical Substance Information. Source: NextSDS. URL:[Link]

Sources

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